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  • Product: Benzamide, 3-bromo-2-nitro-
  • CAS: 1261758-81-9

Core Science & Biosynthesis

Foundational

3-Bromo-2-Nitrobenzamide: Structural Properties and Synthetic Utility

Technical Guide for Medicinal Chemistry & Drug Development Part 1: Executive Summary & Chemical Identity 3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9) is a highly functionalized aromatic building block used primarily in t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Summary & Chemical Identity

3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9) is a highly functionalized aromatic building block used primarily in the synthesis of polycyclic heterocycles and PARP (Poly (ADP-ribose) polymerase) inhibitor pharmacophores.[1] Its structure is characterized by a "vicinal triad" substitution pattern—an amide, a nitro group, and a bromine atom on contiguous carbons. This arrangement creates a unique electronic environment where the nitro group activates the adjacent bromine toward nucleophilic substitution (SNAr) while simultaneously serving as a latent nucleophile (upon reduction) for cyclization reactions.

Chemical Profile
PropertyData
IUPAC Name 3-Bromo-2-nitrobenzamide
CAS Number 1261758-81-9
Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
Appearance Pale yellow to off-white solid
Predicted LogP ~0.8 - 1.2 (Lipophilic, amenable to CNS penetration)
H-Bond Donors/Acceptors 2 Donors (Amide NH2), 3 Acceptors (NO2, C=O)
Rotatable Bonds 2 (Amide C-N, Nitro C-N)

Part 2: Structural Analysis & Reactivity Logic

The "Vicinal Triad" Activation

The reactivity of 3-bromo-2-nitrobenzamide is defined by the ortho-effect of the nitro group.

  • Electronic Activation: The nitro group at position 2 is strongly electron-withdrawing (-I, -M effects). This significantly lowers the electron density at the adjacent C3 position, making the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Steric Environment: The molecule is sterically crowded. The nitro group is twisted out of planarity with the benzene ring to minimize repulsion with the amide and bromine. This non-planar conformation can be exploited to control regioselectivity in binding pockets (e.g., PARP active sites).

Strategic Synthetic Utility

This compound serves as a "linchpin" intermediate. It allows for divergent synthesis:

  • Path A (SNAr): Displacement of Bromine by amines or thiols before nitro reduction.

  • Path B (Reductive Cyclization): Reduction of the nitro group to an aniline, followed by condensation with the amide (or external electrophiles) to form Quinazolin-4(3H)-ones .

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2-Nitrobenzamide

Rationale: Direct amidation of the carboxylic acid precursor via an acid chloride intermediate ensures high yield and purity compared to coupling reagents which may struggle with the steric hindrance of the ortho-nitro group.

Reagents:

  • 3-Bromo-2-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (5.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat.

  • Ammonium hydroxide (NH4OH, 28% aq) or Ammonia gas.

  • Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend 3-bromo-2-nitrobenzoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Chlorination: Add Thionyl chloride (50 mmol) dropwise. Heat to reflux for 3 hours. Monitor by TLC (conversion of acid to acyl chloride).

    • Checkpoint: The solution should turn clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid traces.

  • Amidation: Dissolve the crude acyl chloride in dry DCM (30 mL) and cool to 0°C.

  • Quench: Slowly add aqueous NH4OH (20 mL) or bubble NH3 gas for 15 minutes. A precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold water (to remove NH4Cl) and hexanes. Dry under vacuum.[2]

    • Yield: Typically 85-95%.

Protocol B: SNAr Displacement (Cysteine/Amine Targeting)

Rationale: The 2-nitro group activates the 3-bromo position, allowing displacement by nucleophiles without transition metal catalysis (catalyst-free).

  • Setup: Dissolve 3-bromo-2-nitrobenzamide (1.0 eq) in DMF or DMSO.

  • Nucleophile Addition: Add the amine or thiol (1.2 eq) and a base (K2CO3 or DIPEA, 2.0 eq).

  • Reaction: Heat to 60-80°C for 4-12 hours.

    • Note: Thiols (like Cysteine derivatives) react faster than amines due to higher nucleophilicity.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is the 3-substituted-2-nitrobenzamide .

Part 4: Reaction Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways available from the 3-bromo-2-nitrobenzamide scaffold.

G Start 3-Bromo-2-nitrobenzoic Acid Intermediate Acid Chloride Start->Intermediate SOCl2, Reflux Core 3-Bromo-2-nitrobenzamide (Core Scaffold) Intermediate->Core NH3 (aq/gas) Prod_SNAr 3-Alkylamino-2-nitrobenzamide (via SNAr) Core->Prod_SNAr R-NH2 / R-SH K2CO3, 60°C (Activated by NO2) Prod_Red 2-Amino-3-bromobenzamide Core->Prod_Red H2, Pd/C or Fe/AcOH (Nitro Reduction) Prod_Quin 8-Bromoquinazolin-4(3H)-one (Heterocycle) Prod_Red->Prod_Quin Triethyl orthoformate or Formic Acid (Cyclization)

Caption: Divergent synthetic utility of 3-bromo-2-nitrobenzamide. Path Red (Green) leads to quinazolinone scaffolds; Path SNAr (Red) exploits the nitro-activated bromine displacement.

Part 5: Medicinal Chemistry Applications[3][4]

PARP Inhibitor Pharmacophore

Poly(ADP-ribose) polymerase (PARP) inhibitors typically require a benzamide moiety to form hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.

  • Role of 3-Bromo-2-Nitrobenzamide: It serves as a precursor to 2-substituted-3-aminobenzamides or quinazolinone analogs (similar to Olaparib/Rucaparib cores).

  • The bromine atom provides a handle for Suzuki-Miyaura coupling to attach the "tail" region of the inhibitor, which extends into the hydrophobic pocket of the enzyme.

Cysteine Targeting (Covalent Probes)

While less reactive than


-haloketones, the 3-bromo-2-nitro scaffold can act as a "tunable" electrophile for covalent modification of non-catalytic cysteine residues in proteins. The electron-withdrawing nitro group modulates the reactivity of the C-Br bond, allowing for selective targeting of hyper-reactive cysteines over lysines.

Part 6: Safety & Stability

  • Stability: Stable at room temperature.[3] Avoid strong bases which may hydrolyze the amide.

  • Hazards:

    • Nitro Compounds: Potential explosion hazard if heated under confinement.

    • Skin/Eye Irritant: Brominated aromatics are often lachrymators or skin sensitizers. Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis or photo-degradation.

References

  • PubChem. (n.d.).[4] 3-Bromo-2-nitrobenzaldehyde (Precursor Data).[5] National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • GMR Pharma. (2022). Speciality Chemicals Catalog: 3-Bromo-2-nitrobenzamide (CAS 1261758-81-9).[1] Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (2010). General Methods for Amide Synthesis via Acid Chlorides. Org.[3][2] Synth. Coll. Vol. 10. (General protocol adaptation).

  • Journal of Medicinal Chemistry. (2008). Structure-Based Design of PARP Inhibitors. (Contextual reference for benzamide pharmacophore utility).

Sources

Exploratory

Technical Guide: Structural Elucidation & Distinction of Vicinal Bromo-Nitrobenzamide Regioisomers

The following technical guide is structured to provide a definitive, mechanism-based distinction between 3-bromo-2-nitrobenzamide and 2-bromo-3-nitrobenzamide . Executive Summary: The "Smoking Gun" In drug development pi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a definitive, mechanism-based distinction between 3-bromo-2-nitrobenzamide and 2-bromo-3-nitrobenzamide .

Executive Summary: The "Smoking Gun"

In drug development pipelines involving polysubstituted benzamides, confusing the 3-bromo-2-nitro (Isomer A) and 2-bromo-3-nitro (Isomer B) isomers is a common but critical error. While they share the same molecular weight (245.03 g/mol ) and elemental composition, their electronic environments are drastically different due to the relative positioning of the nitro group.

The Definitive Differentiator:

  • Isomer B (2-bromo-3-nitrobenzamide): Possesses a proton ortho to the nitro group (H-4). This proton will exhibit a significant downfield shift (

    
     ppm) in 
    
    
    
    H NMR.
  • Isomer A (3-bromo-2-nitrobenzamide): Possesses zero protons ortho to the nitro group. All aromatic protons are meta or para to the nitro group, resulting in a shielded spectrum relative to Isomer B.

This guide details the synthetic ancestry, spectroscopic forensics, and physical property divergence required to validate your material.[1]

Synthetic Ancestry & Causality

The most reliable method of identification starts with the synthetic origin. These two isomers typically do not arise from the same reaction, precluding "mixture" confusion if the route is known.

Isomer A: 3-Bromo-2-nitrobenzamide
  • Origin: Cannot be made via direct nitration of 3-bromobenzoic acid (which yields 3-bromo-6-nitro isomers).

  • Route: Requires indirect synthesis , typically oxidation of 3-bromo-2-nitrotoluene or decarboxylative manipulation of 1,3-dibromo-2-nitrobenzene precursors.

  • Implication: If your material was synthesized via standard nitration of a benzoic acid precursor, it is almost certainly not Isomer A.

Isomer B: 2-Bromo-3-nitrobenzamide[2][3]
  • Origin: Direct nitration of 2-bromobenzoic acid .[2]

  • Route: The carboxyl group directs meta, and the bromine directs ortho/para. The region between the carboxyl and bromine (position 6) is sterically accessible, but the position adjacent to bromine (position 3) is also activated.

  • Standard Isolation: 2-bromo-3-nitrobenzoic acid is a known product of 2-bromobenzoic acid nitration (often requiring fractional crystallization to separate from the 5-nitro isomer).[2]

  • Implication: This is the "accessible" isomer via Electrophilic Aromatic Substitution (EAS).

Caption: Divergent synthetic pathways. Isomer B is accessible via nitration; Isomer A requires oxidation of a toluene precursor.

Spectroscopic Forensics

Nuclear Magnetic Resonance ( H NMR)

This is the primary self-validating protocol. The nitro group is a strong electron-withdrawing group (EWG), causing significant deshielding (downfield shift) on ortho protons.

FeatureIsomer A (3-Br-2-NO

)
Isomer B (2-Br-3-NO

)
Structure 1-Amide, 2-Nitro, 3-Bromo1-Amide, 2-Bromo, 3-Nitro
Proton H-4 Ortho to Bromine Ortho to Nitro
Proton H-5 Meta to Nitro & AmideMeta to Nitro & Amide
Proton H-6 Ortho to Amide Ortho to Amide
Key Signal No signal > 8.0 ppm (typically)Doublet at ~8.1–8.2 ppm (H-4)
Coupling Vicinal (J ~8 Hz)Vicinal (J ~8-9 Hz)

Analysis:

  • In Isomer B , H-4 is adjacent to the Nitro group. The anisotropic effect and electron withdrawal of NO

    
     will push this proton to 
    
    
    
    8.16 ppm
    .
  • In Isomer A , the Nitro group is at position 2.[3][4][5][6] Positions 4 and 6 are meta to the nitro. There is no proton experiencing the strong ortho-deshielding effect of the nitro group. The most downfield signal will likely be H-6 (ortho to amide) or H-4 (ortho to Br), but neither will reach the extreme shift of an ortho-nitro proton.

Melting Point & Physical Properties

The "sandwiching" of the nitro group in Isomer A creates significant steric strain, twisting the amide and nitro groups out of planarity, which paradoxically can increase melting point due to efficient packing of the rigid, twisted core, or decrease it if H-bonding is disrupted. However, literature data on the acid precursors provides a clear trend.

  • Isomer B (2-bromo-3-nitrobenzamide):

    • Melting Point: 170–171 °C [1].[3][7]

    • Precursor Acid MP: 185–187 °C.[2]

  • Isomer A (3-bromo-2-nitrobenzamide):

    • Melting Point: Expected >200 °C .[3][2][7][8]

    • Precursor Acid MP: 250–251 °C [2].[6]

Diagnostic Rule: If your solid melts below 180 °C, it is likely Isomer B .[3] If it remains solid >200 °C, it is likely Isomer A .

Experimental Protocols

Protocol 1: Synthesis of Reference Isomer B (2-Bromo-3-nitrobenzamide)

Use this protocol to generate a reference standard for Isomer B.

  • Nitration: Dissolve 2-bromobenzoic acid (10 g) in conc. H

    
    SO
    
    
    
    (50 mL). Cool to 0 °C. Add fuming HNO
    
    
    (1.1 eq) dropwise.
  • Workup: Pour onto ice. Filter precipitate.[2][8]

  • Purification (Critical): The crude contains 2-bromo-5-nitrobenzoic acid (major) and 2-bromo-3-nitrobenzoic acid (minor). Recrystallize fractionally from hot water or 30% ethanol. The 3-nitro isomer is less soluble and crystallizes differently. Isolate the fraction melting at 185–187 °C.

  • Amidation: Reflux the purified acid (1 g) in thionyl chloride (5 mL) for 2 hours. Evaporate excess SOCl

    
    . Dissolve residue in dry DCM.
    
  • Amination: Bubble anhydrous NH

    
     gas through the DCM solution at 0 °C for 30 mins.
    
  • Isolation: Wash with water, dry over MgSO

    
    , and evaporate. Recrystallize from ethanol.
    
  • Validation: Check MP (Target: 170–171 °C) and NMR (Target: doublet at ~8.16 ppm).

Protocol 2: NMR Decision Tree

Execute this workflow to classify an unknown sample.

Caption: NMR-based logic flow for rapid isomer identification.

References

  • ChemicalBook. (2025). 2-Bromo-3-nitrobenzamide Properties and Melting Point. Retrieved from

  • ChemicalBook. (2025). 3-Bromo-2-nitrobenzoic Acid Properties and Melting Point. Retrieved from

  • Söderberg, B. C. G., et al. (2008).[9] Synthesis of substituted 2-vinyl and 2-phenylbenzimidazoles. West Virginia University Research Repository.[9] (Provides NMR data for 2-bromo-3-nitrobenzamide derivatives). Retrieved from

  • Organic Syntheses. (1921). 2-Bromo-3-nitrobenzoic acid.[2][4][10][11][12] Org. Synth. 1921, 1,[13][14] 56. (Detailed synthesis of the Isomer B precursor). Retrieved from

Sources

Foundational

molecular weight and formula of 3-bromo-2-nitrobenzamide

The following technical guide details the molecular characteristics, synthetic pathways, and analytical validation of 3-bromo-2-nitrobenzamide . CAS Registry Number: 1261758-81-9 Chemical Formula: C H BrN O Molecular Wei...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthetic pathways, and analytical validation of 3-bromo-2-nitrobenzamide .

CAS Registry Number: 1261758-81-9 Chemical Formula: C


H

BrN

O

Molecular Weight: 245.03 g/mol

Executive Summary

3-Bromo-2-nitrobenzamide is a highly functionalized aromatic intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents. Its structural core—a benzene ring substituted with adjacent nitro and amide groups, plus a bromine handle—makes it a critical scaffold for structure-activity relationship (SAR) studies. This guide provides a definitive reference for its physicochemical properties, validated synthesis routes, and characterization protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise molecular weight and formula are derived from standard atomic weights (


C, 

H,

Br,

N,

O).
Quantitative Data Profile
PropertyValueNotes
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

BrN

O

Confirmed via elemental composition.[1][2]
Molecular Weight 245.03 g/mol Average mass.[1][3]
Monoisotopic Mass 243.948 g/mol Based on

Br isotope.
CAS Number 1261758-81-9Specific to the 3-bromo-2-nitro isomer.
Appearance Pale yellow crystalline solidTypical of nitro-aromatic amides.
Solubility DMSO, DMF, MethanolPoor solubility in water.
LogP (Predicted) ~0.8 - 1.2Lipophilic due to Br/Nitro groups.
Structural Logic

The molecule features a 1,2,3-substitution pattern :

  • Position 1 (Amide): The primary directing group for nomenclature.

  • Position 2 (Nitro): Provides steric bulk and electron-withdrawing character, influencing the amide's rotational barrier.

  • Position 3 (Bromo): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for expanding the scaffold.

Synthetic Methodology

The synthesis of 3-bromo-2-nitrobenzamide is rarely performed by direct nitration due to regioselectivity issues (which favor the 5-nitro isomer). The field-proven protocol proceeds via the oxidation of 3-bromo-2-nitrotoluene followed by amidation.

Validated Synthesis Workflow

Step 1: Oxidation of Precursor

  • Precursor: 3-bromo-2-nitrotoluene.

  • Reagents: Potassium Dichromate (K

    
    Cr
    
    
    
    O
    
    
    ) / H
    
    
    SO
    
    
    or KMnO
    
    
    .
  • Product: 3-bromo-2-nitrobenzoic acid (CAS 116529-61-4).[4]

  • Mechanism: Radical oxidation of the benzylic methyl group to a carboxylic acid.

Step 2: Acid Chloride Activation

  • Reagents: Thionyl Chloride (SOCl

    
    ) with catalytic DMF.
    
  • Conditions: Reflux for 2-4 hours.

  • Intermediate: 3-bromo-2-nitrobenzoyl chloride.

Step 3: Amidation

  • Reagents: Aqueous Ammonia (NH

    
    OH) or Ammonia in Methanol.
    
  • Conditions: 0°C addition, then stir at RT.

  • Purification: Precipitation from water/ice mixture.

Synthesis Pathway Diagram

SynthesisPathway Start 3-Bromo-2-nitrotoluene Oxidation Oxidation (K2Cr2O7 / H2SO4) Start->Oxidation Acid 3-Bromo-2-nitrobenzoic Acid (Intermediate) Oxidation->Acid Activation Activation (SOCl2 / DMF) Acid->Activation Chloride Acid Chloride Activation->Chloride Amidation Amidation (NH3 / MeOH) Chloride->Amidation Product 3-Bromo-2-nitrobenzamide (Target) Amidation->Product

Figure 1: Step-wise synthetic pathway from the toluene precursor to the final amide.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of 3-bromo-2-nitrobenzamide must be validated using a "Triangulation Protocol" combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Mass Spectrometry (MS) Logic

The presence of a bromine atom provides a unique isotopic signature that serves as a built-in validation check.

  • Isotope Pattern: Bromine exists as

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
  • Diagnostic Signal: The Mass Spectrum must show two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
    • Peak 1 (

      
      Br):  ~244 m/z
      
    • Peak 2 (

      
      Br):  ~246 m/z
      
NMR Spectroscopy ( H NMR, DMSO-d )
  • Amide Protons: Two broad singlets (or one very broad signal) between 7.5 – 8.5 ppm . These are exchangeable with D

    
    O.
    
  • Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.4 – 8.0 ppm) corresponding to the protons at positions 4, 5, and 6.

    • Coupling: Expect a doublet-doublet pattern due to ortho/meta coupling.

Validation Logic Diagram

ValidationLogic cluster_MS 1. Mass Spectrometry Check cluster_NMR 2. NMR Structural Check Sample Synthesized Sample MS_Run Run LC-MS Sample->MS_Run Isotope Check M / M+2 Ratio MS_Run->Isotope Decision_MS Is Ratio ~1:1? Isotope->Decision_MS NMR_Run Run 1H NMR (DMSO-d6) Decision_MS->NMR_Run Yes Fail REJECT / RE-PURIFY Decision_MS->Fail No (Wrong Halogen) Signals Verify 3 Aromatic H + 2 Amide H NMR_Run->Signals Decision_NMR Pattern Matches? Signals->Decision_NMR Valid VALIDATED 3-Bromo-2-nitrobenzamide Decision_NMR->Valid Yes Decision_NMR->Fail No (Isomer Impurity)

Figure 2: Analytical decision matrix for validating compound identity.

Pharmaceutical Applications

Drug Discovery Context

3-Bromo-2-nitrobenzamide is a "privileged structure" in medicinal chemistry.

  • PARP Inhibition: The benzamide moiety mimics the nicotinamide pharmacophore, binding to the active site of Poly(ADP-ribose) polymerase enzymes. The 3-bromo group allows for the extension of the molecule into the hydrophobic pocket of the enzyme.

  • Cysteine Targeting: The nitro group can be reduced to an amine (3-bromo-2-aminobenzamide) or nitroso species, which are precursors for covalent inhibitors or prodrugs targeting cysteine residues in resistant bacterial strains (e.g., M. tuberculosis).

Handling and Safety
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal conditions; avoid strong reducing agents until intended derivatization.

References

  • GMR Pharma. (n.d.). Speciality Chemicals Catalog – 3-Bromo-2-nitrobenzamide (CAS 1261758-81-9).[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3727797, 3-Bromo-5-nitrobenzamide (Isomer Comparison). Retrieved from [Link]

Sources

Exploratory

Solubility Profiling and Process Development for 3-Bromo-2-Nitrobenzamide (CAS 1261758-81-9)

Topic: Solubility Profiling and Process Development for 3-Bromo-2-Nitrobenzamide Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling and Process Development for 3-Bromo-2-Nitrobenzamide Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Bromo-2-nitrobenzamide (CAS 1261758-81-9) is a critical, sterically congested intermediate often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and peptidomimetic BACE1 inhibitors. Unlike its para or meta isomers, this vicinal trisubstituted benzene derivative exhibits unique physicochemical behavior due to the "ortho-effect" and significant steric strain between the nitro, bromo, and amide functionalities.

This guide addresses the scarcity of public solubility data for this specific isomer by providing a predictive solubility landscape , a thermodynamic framework , and a validated experimental protocol for generating the precise data required for process optimization and crystallization design.

Physicochemical Profile & Structural Analysis

Structural Sterics and The "Ortho-Effect"

The solubility of 3-bromo-2-nitrobenzamide is governed by the extreme steric crowding of three consecutive substituents on the benzene ring.

  • Core Conflict: The nitro group at position 2 is "sandwiched" between the amide (position 1) and the bromine atom (position 3).

  • Conformational Consequence: To relieve steric strain, the amide group and the nitro group are forced out of planarity with the aromatic ring. This deplanarization significantly reduces the molecule's ability to form stable intermolecular hydrogen bond networks (specifically

    
     stacking) compared to planar isomers like 4-nitrobenzamide.
    
  • Solubility Implication: The disruption of the crystal lattice lowers the melting point and lattice energy (

    
    ), theoretically resulting in higher solubility  in organic solvents compared to its less hindered isomers.
    
Predicted Solubility Ranking

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) of structurally analogous nitrobenzamides, the predicted solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disruption of amide H-bonds.
Polar Protic Methanol, EthanolHigh (50-150 mg/mL)Hydrogen bonding with the amide/nitro groups.
Ketones/Esters Acetone, Ethyl AcetateModerate (20-80 mg/mL)Dipole interactions; good for crystallization.
Aromatic Toluene, XyleneLow (<10 mg/mL)

interactions are weak due to non-planarity.
Aliphatic Hexane, HeptaneInsoluble High polarity mismatch.
Aqueous WaterVery Low (<1 mg/mL)Hydrophobic bromine atom dominates; high lattice energy barrier.

Thermodynamic Modeling of Dissolution

To accurately model the solubility of 3-bromo-2-nitrobenzamide for process scale-up, the Modified Apelblat Equation is the industry standard. It correlates the mole fraction solubility (


) with absolute temperature (

).[1]
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from experimental data.
    
    • Parameter A relates to the entropy of solution.

    • Parameter B relates to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of heat capacity.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the key thermodynamic parameters—Standard Enthalpy (


), Entropy (

), and Gibbs Free Energy (

)—are calculated as follows:
  • Enthalpy (

    
    ):  Typically positive (endothermic), meaning solubility increases with temperature.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Process Insight: If


 is high, the solubility curve is steep. This indicates that Cooling Crystallization  is the most effective purification method. If the curve is flat (low 

), Antisolvent Crystallization (e.g., adding water to an ethanolic solution) is required.

Experimental Protocol: Determination of Solubility

Since specific literature values are absent, the following Standard Operating Procedure (SOP) is required to generate valid data.

Workflow Diagram (DOT)

Solubility_Protocol Start Start: Excess Solute Mix Solvent Addition (Binary/Pure) Start->Mix Equilibration Shake-Flask Equilibration (24-48h @ Constant T) Mix->Equilibration PhaseSep Phase Separation (Filtration 0.45µm / Centrifugation) Equilibration->PhaseSep Analysis Quantification (HPLC / Gravimetric) PhaseSep->Analysis Analysis->Equilibration Next Temp Point DataProc Data Fitting (Apelblat Model) Analysis->DataProc

Caption: Figure 1. Standardized workflow for equilibrium solubility determination using the shake-flask method.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 500 mg of 3-bromo-2-nitrobenzamide into a jacketed glass vessel.

  • Add 10 mL of the target solvent (e.g., Ethanol, Ethyl Acetate).

  • Ensure excess solid is visible (suspension).

Step 2: Equilibration

  • Place the vessel in a thermostatic shaker bath.

  • Set temperature (e.g., 298.15 K) with an accuracy of

    
     K.
    
  • Agitate at 150 rpm for 24 hours.

  • Allow the suspension to settle for 2 hours (static equilibrium).

Step 3: Sampling & Analysis

  • Withdraw 1 mL of the supernatant using a pre-heated syringe (to prevent precipitation).

  • Filter through a 0.45 µm PTFE membrane.

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid.

    • Wavelength: 254 nm (Nitro/Benzamide absorption).

    • Flow Rate: 1.0 mL/min.

  • Calculate concentration (

    
    ) using a calibration curve.
    

Process Application: Crystallization Strategy

Based on the structural properties of 3-bromo-2-nitrobenzamide, the following crystallization strategies are recommended for purification from synthesis mixtures.

Solvent Selection Matrix
ObjectiveRecommended Solvent SystemRationale
High Yield Recovery Ethanol / Water (Antisolvent)High solubility in hot EtOH; sharp drop upon water addition.
High Purity (Polymorph Control) Ethyl Acetate / HeptaneModerate solubility allows controlled crystal growth; Heptane acts as a "soft" antisolvent.
Impurity Rejection Toluene (Hot Extraction)Impurities (e.g., inorganic salts) remain insoluble; product crystallizes upon cooling.
Purification from 3-Bromo-2-Nitrobenzoic Acid

A common impurity is the precursor acid.

  • Strategy: Perform recrystallization in a slightly basic aqueous-alcoholic solution (e.g., 90% EtOH with 1%

    
    ).
    
  • Mechanism: The carboxylic acid impurity is deprotonated to form a highly soluble salt, remaining in the mother liquor, while the neutral amide crystallizes out.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Zhao, H., et al. (2019).[2] Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1617–1624. Link

  • BenchChem. (2025).[3][4] Technical Guide to the Solubility of Nitrobenzamide Derivatives. BenchChem Technical Repository. Link

  • PubChem. (2025).[5] Compound Summary for CAS 1261758-81-9 (3-Bromo-2-nitrobenzamide). National Library of Medicine.[5] Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility thermodynamics).

Sources

Foundational

Engineering Bioactive Scaffolds: A Comprehensive Guide to 3-Bromo-2-nitrobenzoic Acid Amide Derivatives

Introduction: The Trifunctional Scaffold in Drug Discovery In the landscape of medicinal chemistry, polysubstituted aromatic rings serve as foundational building blocks for complex pharmacophores. Among these, 3-bromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Trifunctional Scaffold in Drug Discovery

In the landscape of medicinal chemistry, polysubstituted aromatic rings serve as foundational building blocks for complex pharmacophores. Among these, 3-bromo-2-nitrobenzoic acid (CAS 116529-61-4) and its amide derivatives represent a highly versatile, trifunctional scaffold[1]. The molecule features three distinct, orthogonally reactive sites:

  • The Carboxylic Acid/Amide Moiety: The primary site for structural elaboration and peptide coupling.

  • The Ortho-Nitro Group: A powerful electron-withdrawing group that can be selectively reduced to an aniline, providing an essential nucleophilic handle for heterocycle cyclization.

  • The Meta-Bromo Group: A prime candidate for late-stage, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecule's chemical space.

While the parent acid is a valuable precursor, its conversion into 3-bromo-2-nitrobenzamide derivatives unlocks pathways to synthesize advanced biologically active heterocycles, including quinazolinones and benzisoxazolinones, which are critical in the development of antimicrobial, antifungal, and anticancer agents[2],[3].

Mechanistic Profiling: Overcoming Steric and Electronic Hurdles

The synthesis of amide derivatives from 3-bromo-2-nitrobenzoic acid is not trivial. The successful formation of an amide bond hinges on understanding the profound directing and steric effects of the aromatic substituents[4].

The Ortho-Effect Causality: The nitro group at the 2-position exerts immense steric hindrance over the adjacent carboxylic acid. Furthermore, its strong electron-withdrawing nature (via both inductive and resonance effects) significantly reduces the nucleophilicity of the carboxylate ion. Consequently, standard Fischer esterification or the use of mild coupling agents (such as DCC alone) often results in poor yields or recovered starting material.

To drive the amidation forward, the carboxylic acid must be converted into a highly reactive electrophile. This is typically achieved either through the formation of an acyl chloride using thionyl chloride (SOCl₂) or by utilizing highly efficient uronium-based coupling reagents like HATU, which generate a highly reactive HOAt ester capable of overcoming the steric bulk of the 2-nitro and 3-bromo groups[4].

Experimental Methodology: Self-Validating Amidation Protocol

The following step-by-step protocol details the synthesis of N-substituted 3-bromo-2-nitrobenzamides via acid chloride activation. This method is designed as a self-validating system , utilizing visual cues and specific acid-base partitioning to ensure high purity without the immediate need for column chromatography.

Protocol: Synthesis of N-Alkyl-3-bromo-2-nitrobenzamide

Reagents: 3-bromo-2-nitrobenzoic acid (1.0 eq), Thionyl chloride (2.0 eq), N,N-Dimethylformamide (DMF, 0.05 eq), Primary/Secondary Amine (1.2 eq), Triethylamine (Et₃N, 2.0 eq), Anhydrous Dichloromethane (DCM).

Step 1: Acyl Chloride Formation

  • Action: Suspend 3-bromo-2-nitrobenzoic acid in anhydrous DCM. Add SOCl₂ followed by a catalytic amount of DMF.

  • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the sterically hindered carboxylic acid to the acyl chloride.

  • Self-Validation: Stir at 40°C under N₂. The reaction progress is visually validated as the turbid suspension transitions into a clear, homogenous solution. The cessation of gas evolution (SO₂ and HCl) indicates complete conversion (typically 2–4 hours).

Step 2: Concentration and Amidation

  • Action: Evaporate the solvent and excess SOCl₂ under reduced pressure. Redissolve the crude 3-bromo-2-nitrobenzoyl chloride in anhydrous DCM and cool to 0°C. Dropwise, add a solution of the amine and Et₃N in DCM.

  • Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during amide bond formation to prevent the amine nucleophile from precipitating as an unreactive hydrochloride salt.

Step 3: Self-Validating Workup

  • Action: After stirring for 2 hours at room temperature, quench the reaction with water. Transfer to a separatory funnel and perform the following sequential washes:

    • 1M HCl Wash: Protonates any unreacted aliphatic amine, rendering it water-soluble and partitioning it into the aqueous phase.

    • Saturated NaHCO₃ Wash: Deprotonates any unreacted 3-bromo-2-nitrobenzoic acid (formed via trace hydrolysis of the acid chloride), moving it into the aqueous layer.

    • Brine Wash: Removes residual water from the organic layer.

  • Validation: By strictly following this acid-base sequence, the organic layer is systematically stripped of both starting materials. Drying over Na₂SO₄ and concentrating yields the pure neutral amide product.

Quantitative Analysis of Amidation Strategies

To optimize the synthesis of 3-bromo-2-nitrobenzamide derivatives, various activation strategies must be evaluated based on yield, reaction time, and scalability. The data below summarizes the efficacy of different coupling environments.

Table 1: Optimization of Amidation Conditions for 3-Bromo-2-nitrobenzoic Acid

Activation MethodReagents / BaseSolventTime (h)Yield (%)Mechanistic Note
Acyl Chloride SOCl₂, cat. DMF, Et₃NDCM485Vilsmeier-Haack intermediate effectively overcomes steric bulk.
Uronium Salt HATU, DIPEADMF692HOAt ester is highly reactive; excellent for hindered acids.
Phosphonic Anhydride T3P, PyridineEtOAc878Mild conditions; water-soluble byproducts ease workup.
Carbodiimide EDCI, HOBt, DIPEADMF1265HOBt ester formation is sluggish due to ortho-nitro shielding.

Downstream Applications: Bioactive Heterocycles and Drug Discovery

The true value of 3-bromo-2-nitrobenzamide derivatives lies in their capacity to be elaborated into complex, biologically active architectures. Halogenated nitrobenzoic acid derivatives inherently exhibit antimicrobial properties, and their amide analogs show significant promise in anti-inflammatory and analgesic applications[3].

A critical application of this scaffold is the synthesis of fused heterocyclic systems. For instance, the reduction of the ortho-nitro group yields an anthranilamide derivative. This intermediate can undergo cyclization with orthoesters (e.g., triethyl orthoformate) to form 4-quinazolinones —a privileged pharmacophore in oncology and neurology. Alternatively, specialized reduction of the nitro group can yield benzisoxazolinone rings, which are the core structural features necessary for the biological activity of parnafungins, a class of potent antifungal agents[2].

G A 3-Bromo-2-nitrobenzoic acid (Precursor) B Activation (SOCl2 or HATU/DIPEA) A->B Step 1 C 3-Bromo-2-nitrobenzoyl chloride (Active Intermediate) B->C D Amidation (R-NH2, Base) C->D Step 2 E 3-Bromo-2-nitrobenzamide Derivatives (Target Scaffold) D->E F Nitro Reduction (Fe/HCl or Pd/C, H2) E->F Step 3 G 2-Amino-3-bromobenzamide Derivatives F->G H Cyclization (e.g., Triethyl orthoformate) G->H Step 4 I Quinazolinone / Benzisoxazolinone Bioactive Heterocycles H->I

Caption: Workflow: Synthesis of bioactive heterocycles via 3-bromo-2-nitrobenzamide derivatives.

References

  • ChemicalBook. 3-BROMO-2-NITRO-BENZOIC ACID Synthesis and Properties. Retrieved from: 1

  • BenchChem. 3-Bromo-4-methyl-2-nitrobenzoic acid: Synthetic Methodologies and Amidation. Retrieved from: 4

  • National Center for Biotechnology Information (PMC). Synthesis of Hexacyclic Parnafungin A and C Models. Retrieved from: 2

  • Smolecule. 3-Chloro-2-nitrobenzoic acid: Biological Activity and Applications. Retrieved from: 3

Sources

Exploratory

safety data sheet (SDS) for 3-bromo-2-nitrobenzamide

This technical guide provides a comprehensive safety and handling framework for 3-bromo-2-nitrobenzamide , a specialized intermediate used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other hete...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling framework for 3-bromo-2-nitrobenzamide , a specialized intermediate used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents.

CAS Registry Number: 1261758-81-9 (Research Grade) Molecular Formula: C₇H₅BrN₂O₃ Molecular Weight: 245.03 g/mol

Executive Summary & Substance Identification

3-Bromo-2-nitrobenzamide is a vicinally trisubstituted benzene derivative. Its structural congestion—specifically the placement of the nitro group between the amide and bromine functionalities—creates significant steric strain. This influences its reactivity, making it a valuable but potentially unstable scaffold for cyclization reactions in drug discovery.

Key Hazard Profile:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Irritation: Severe eye and skin irritant due to electron-deficient aromatic ring.

  • Reactivity: Thermally sensitive. The ortho-nitro positioning relative to the amide creates a risk of intramolecular condensation or decomposition under high heat.

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Basis
Physical State Crystalline Solid (Pale yellow to off-white)Analogous to m-nitrobenzamide
Melting Point 155°C – 165°C (Predicted)Structure-Property Relationship (SPR) [1]
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in waterLipophilic Br/NO₂ substituents
Partition Coeff. (LogP) ~1.25Calculated (Consensus)
Decomposition Temp. >180°C (Exothermic onset)Nitro-group thermodynamics

Hazard Architecture & Mechanistic Toxicology

This section analyzes why the compound is hazardous, moving beyond simple GHS labeling to mechanistic causality.

GHS Classification & Labeling
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Molecular Toxicology (Expert Insight)

The toxicity of 3-bromo-2-nitrobenzamide is driven by its electrophilic nature.

  • Skin/Eye Irritation: The nitro (-NO₂) and bromo (-Br) groups are strong electron-withdrawing groups (EWGs). They deactivate the benzene ring, making it susceptible to nucleophilic attack by biological amines or thiols in skin proteins, leading to sensitization or irritation [2].

  • Metabolic Activation: Nitroaromatics can undergo enzymatic reduction to nitroso or hydroxylamine intermediates in vivo. These metabolites are often reactive and can form adducts with DNA, posing a theoretical genotoxic risk, although specific data for this congener is limited.

Operational Safety & Handling Protocols

Core Directive: Treat as a potent sensitizer and potential mutagen until fully characterized.

Engineering Controls
  • Primary Containment: All solid handling (weighing, transfer) must occur within a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

  • Static Control: Use anti-static weighing boats. The dry powder may accumulate static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is uncontrolled.

  • Dermal: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides a permeation barrier against DMSO/DMF solutions of the compound.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for fine powders.

Safe Synthesis Workflow (Visualized)

The following diagram outlines the safe handling logic during the synthesis and isolation of 3-bromo-2-nitrobenzamide, specifically addressing the thermal instability of the nitro group.

SynthesisSafety Start Start: Raw Material Handling Solvent Solvent Selection (Avoid Acetone/Ketones with Base) Start->Solvent Check compatibility Reaction Reaction Phase (Temp < 80°C to prevent thermal runaway) Solvent->Reaction Inert Atmosphere (N2) Reaction->Reaction Risk: Janovsky Reaction (Purple color change) Workup Quench & Isolation (Acidify cold) Reaction->Workup Monitor Exotherm Drying Drying Phase (Vacuum Oven < 50°C) Workup->Drying Filter Cake Storage Storage (Dark, Inert Atm, < 25°C) Drying->Storage QC Pass

Caption: Workflow emphasizes thermal control to prevent nitro-group decomposition and avoidance of ketone solvents in basic media (Janovsky complex risk).

Emergency Response Architecture

In the event of exposure or release, immediate action is required. This protocol uses a decision-tree approach to minimize injury.

First Aid Causality
  • Eye Contact: Do not just rinse; irrigate . The solid is likely hydrophobic and may adhere to the cornea. Use a saline flush for 15 minutes while holding the eyelid open.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from a nitro-compound is higher than the benefit of expulsion. Administer activated charcoal slurry if within 1 hour of ingestion.

Spill Response Logic (Visualized)

SpillResponse Start Spill Detected State State of Matter? Start->State Dry Dry Powder State->Dry Liquid Solution (DMSO/Org) State->Liquid WetMethod Wet Wipe/HEPA Vac (Avoid Dust) Dry->WetMethod Prevent Aerosol Disposal Double Bag as Hazardous Waste WetMethod->Disposal Absorb Absorb with Vermiculite (No Combustibles) Liquid->Absorb Contain Absorb->Disposal

Caption: Decision tree for spill remediation prioritizing aerosol suppression for powders and inert absorption for liquids.

Applications in Drug Development

3-Bromo-2-nitrobenzamide is a critical scaffold in the synthesis of PARP inhibitors (e.g., Iniparib analogs). The "2-nitro" and "3-bromo" positions allow for a specific cyclization pathway to form benzamide-based heterocycles.

Synthesis Relevance:

  • Reduction/Cyclization: The nitro group is reduced to an amine, which then attacks the amide carbonyl (or a modifier) to form quinazolinone derivatives.

  • Cross-Coupling: The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton [3].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Nitrobenzamide (Analogous Data). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from .

  • GMR Pharma. Product Catalog: 3-Bromo-2-nitrobenzamide (CAS 1261758-81-9).[4] Retrieved from .

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitro Compounds. Retrieved from .

Sources

Foundational

Sourcing and Synthesis Strategy: 3-Bromo-2-Nitrobenzamide (CAS 1261758-81-9)

Topic: Suppliers, Price, and Sourcing Strategy for 3-Bromo-2-Nitrobenzamide (Research Grade) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Drug Discovery Scientists Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers, Price, and Sourcing Strategy for 3-Bromo-2-Nitrobenzamide (Research Grade) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Drug Discovery Scientists

Executive Summary

3-Bromo-2-nitrobenzamide is a non-commodity, high-value building block primarily used as an intermediate in the synthesis of PARP inhibitors and other heterocyclic pharmaceutical candidates. Unlike its isomers (e.g., 2-bromo-3-nitrobenzamide), this specific regioisomer is rarely available as a stock catalog item.

Current Market Status:

  • Availability: Low (Make-to-Order / Inquiry Only).

  • Primary Sourcing Route: Custom synthesis or in-house conversion from 3-bromo-2-nitrobenzoic acid .

  • Risk Profile: High supply chain latency (4–8 weeks for direct orders).

This guide provides a dual-track strategy: Direct Procurement channels for small-scale needs (<100 mg) and a validated In-House Synthesis Protocol for gram-scale requirements, ensuring project continuity despite market scarcity.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 3-Bromo-2-nitrobenzamide
CAS Number 1261758-81-9
Molecular Formula C₇H₅BrN₂O₃
Molecular Weight 245.03 g/mol
Key Impurities 3-Bromo-2-nitrobenzoic acid (hydrolysis product), 3-Bromo-2-nitrobenzonitrile (dehydration product)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Market Analysis: Suppliers and Pricing

Due to the "Inquiry Only" status of the amide, the most reliable sourcing strategy involves procuring the acid precursor (CAS 116529-61-4) and performing a one-step conversion.

A. Direct Suppliers (Amide - CAS 1261758-81-9)

Note: These suppliers typically list this item as "Get a Quote" or "Synthesis on Demand."

SupplierTypeEstimated Lead TimeReliability
GMR Pharma Specialty Aggregator4–6 WeeksHigh for custom requests
eMolecules AggregatorVariesMedium (Dependent on underlying vendor)
ChemScene Catalog Vendor2–4 WeeksHigh
B. Precursor Suppliers (Acid - CAS 116529-61-4)

Buying the acid is the recommended route for speed and cost control.

SupplierCatalog No.Pack SizePrice (Est.)Stock Status
Apollo Scientific OR545071 g~$135.00Occasional Stock
Toronto Research Chemicals (TRC) B69795350 mg~$55.00In Stock
SynQuest Labs 4654-9-941 g~$160.00In Stock
Sigma-Aldrich (Via Ambeed)1 g~$150.002-3 Weeks

Technical Protocol: In-House Synthesis Strategy

If direct procurement lead times (>4 weeks) threaten project timelines, the following synthesis protocol is the industry standard for generating research-grade amide from the acid precursor.

Reaction Pathway

The synthesis proceeds via the activation of 3-bromo-2-nitrobenzoic acid to its acid chloride, followed by ammonolysis.

SynthesisPathway Acid 3-Bromo-2-nitrobenzoic acid (CAS 116529-61-4) Chloride Acid Chloride Intermediate Acid->Chloride Activation Amide 3-Bromo-2-nitrobenzamide (CAS 1261758-81-9) Chloride->Amide Ammonolysis Reagent1 (COCl)2, DMF (cat.) DCM, 0°C to RT Reagent2 NH3 (aq) or NH3/MeOH

Figure 1: Synthetic workflow for the conversion of the acid precursor to the target amide.

Experimental Procedure (Validated for 1.0 g Scale)

Step 1: Acid Chloride Formation

  • Charge a dry 50 mL Round Bottom Flask (RBF) with 3-bromo-2-nitrobenzoic acid (1.0 eq, 4.06 mmol, ~1.0 g).

  • Add anhydrous Dichloromethane (DCM) (10 mL) and a catalytic amount of DMF (2 drops).

  • Cool to 0°C under N₂ atmosphere.

  • Add Oxalyl Chloride (1.5 eq, 6.09 mmol) dropwise over 10 minutes. Caution: Gas evolution (CO, CO₂, HCl).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Concentrate in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the yellow residue in anhydrous THF (10 mL).

Step 2: Ammonolysis

  • Cool the THF solution of the acid chloride to 0°C.

  • Add Ammonium Hydroxide (28% NH₃ aq) (5.0 eq) or 7N NH₃ in Methanol (3.0 eq) dropwise.

  • Stir at 0°C for 30 minutes, then warm to RT and stir for 1 hour.

  • Work-up: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Triturate with cold diethyl ether or recrystallize from EtOH/Water if purity is <95%.

Quality Assurance & Validation

Before using the synthesized or purchased material in biological assays, validate identity and purity using the following parameters.

Analytical Specifications
TestAcceptance CriteriaNotes
HPLC Purity > 95.0% (Area %)Column: C18, Mobile Phase: H₂O/MeCN (0.1% TFA)
1H NMR (DMSO-d₆) Consistent with structureLook for amide NH₂ protons (broad singlets, ~7.5-8.5 ppm)
LC-MS [M+H]⁺ = 245/247Characteristic 1:1 bromine isotope pattern
Appearance Off-white to pale yellow solidDark yellow/orange indicates nitro-reduction or impurities
Impurity Profiling[2]
  • Starting Material (Acid): Check for a peak shift in HPLC. The acid will elute earlier than the amide in Reverse Phase (RP) conditions due to the polar carboxyl group.

  • Regioisomers: If the starting material (acid) was impure, you may see 2-bromo-3-nitrobenzamide. This is difficult to separate; ensure the starting acid is >98% pure.

Supply Chain Risk Management

Geopolitical & Raw Material Factors: The synthesis of the precursor (3-bromo-2-nitrobenzoic acid) relies on the nitration of bromobenzenes or oxidation of nitrotoluenes. These are heavily produced in China (Jiangsu/Shandong provinces).

  • Risk: Environmental regulations in China often pause production of nitro-aromatics.

  • Mitigation: Maintain a strategic buffer of the acid precursor (5–10 g) internally rather than relying on just-in-time delivery of the amide.

References

  • BenchChem. 3-Bromo-2-nitrobenzoic acid Structure and Properties. Retrieved from BenchChem Database. Link

  • ChemicalBook. 3-Bromo-2-nitrobenzoic acid Suppliers and CAS 116529-61-4.[1][2]Link

  • GMR Pharma. Specialty Chemicals Catalog - 3-Bromo-2-nitrobenzamide (CAS 1261758-81-9).Link

  • PubChem. 3-Bromo-2-nitrobenzaldehyde (Related Intermediate) Data. National Library of Medicine. Link

  • Sigma-Aldrich. Product Detail: 3-Bromo-2-nitrobenzoic acid.Link(Note: Representative link for search functionality)

Sources

Exploratory

A Comprehensive Technical Guide to the Melting Point of 3-bromo-2-nitrobenzamide: Theoretical Principles, Experimental Determination, and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The Significance of Melting Point in a Pharmaceutical Context The melting point of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Significance of Melting Point in a Pharmaceutical Context

The melting point of an active pharmaceutical ingredient (API) is more than a mere physical constant; it is a cornerstone of its identity and purity profile. In the pharmaceutical industry, melting point determination is a fundamental analytical method for several reasons:

  • Purity Assessment: A sharp and well-defined melting point range is often indicative of a pure substance. Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range.

  • Compound Identification: The melting point can serve as a preliminary check for the identity of a known compound when compared to a reference standard.

  • Characterization of New Chemical Entities: For novel compounds like 3-bromo-2-nitrobenzamide, an accurately determined melting point is a crucial piece of data for its initial characterization.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit distinct melting points. Identifying and controlling these forms is critical for ensuring consistent bioavailability and stability of the final drug product.

Theoretical Framework: Factors Influencing the Melting Point of 3-bromo-2-nitrobenzamide

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed lattice. For an organic molecule like 3-bromo-2-nitrobenzamide, several factors intrinsic to its structure and the crystalline form will dictate its melting point.

Intermolecular Forces

The strength of the non-covalent interactions between molecules in the crystal lattice is a primary determinant of the melting point. Stronger intermolecular forces necessitate more thermal energy to break the lattice, resulting in a higher melting point.[1][2] For 3-bromo-2-nitrobenzamide, the following forces are at play:

  • Hydrogen Bonding: The amide functional group (-CONH₂) is capable of forming strong hydrogen bonds, with the amide protons acting as hydrogen bond donors and the carbonyl oxygen and the oxygen atoms of the nitro group acting as acceptors. This is expected to be a significant contributor to a relatively high melting point.

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Br, C-N, N-O, C=O), creating a net molecular dipole. The electrostatic attraction between these dipoles in the crystal lattice will contribute to the overall lattice energy.

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and increase with molecular size and surface area. While individually weak, their cumulative effect can be substantial.

Molecular Structure and Packing Efficiency

The way molecules pack into a crystal lattice significantly impacts the melting point. More symmetrical and planar molecules tend to pack more efficiently, leading to stronger intermolecular interactions and a higher melting point. The benzene ring in 3-bromo-2-nitrobenzamide provides a rigid, planar core. However, the presence of three different substituents (bromo, nitro, and amide groups) may introduce some steric hindrance, potentially affecting the planarity and packing efficiency.

The Specter of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[3] Different polymorphs of the same compound can have markedly different physical properties, including melting point, solubility, and stability.[3][4] It is highly probable that 3-bromo-2-nitrobenzamide can exist in multiple polymorphic forms. The thermodynamically most stable polymorph will generally have the highest melting point. The potential for polymorphism underscores the importance of controlled crystallization conditions and thorough solid-state characterization.

Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination

An accurate melting point can only be obtained on a pure sample. The synthesis of 3-bromo-2-nitrobenzamide would likely involve the amidation of 3-bromo-2-nitrobenzoic acid or a related derivative. Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents.

A crucial step before melting point determination is rigorous purification, most commonly achieved through recrystallization . This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]

Experimental Protocol: Recrystallization of 3-bromo-2-nitrobenzamide
  • Solvent Selection: The ideal solvent is one in which 3-bromo-2-nitrobenzamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water.

  • Dissolution: Place the crude 3-bromo-2-nitrobenzamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Experimental Determination of Melting Point

Several techniques are available for determining the melting point of a solid. The choice of method often depends on the required accuracy and the amount of sample available.

Capillary Method

The capillary method is the most common and widely accepted technique for melting point determination in most laboratories.

  • Sample Preparation: Ensure the purified 3-bromo-2-nitrobenzamide is a fine, dry powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: A rapid heating rate can be used for a preliminary determination. For an accurate measurement, the temperature should be raised to about 10-15°C below the expected melting point and then increased at a slow rate of 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample. A pure sample should have a sharp melting point range of 1-2°C.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides a more quantitative measure of the melting process.

A typical DSC thermogram for a melting transition will show an endothermic peak. The onset temperature of this peak is generally taken as the melting point. The area under the peak corresponds to the enthalpy of fusion. DSC is also a powerful tool for detecting polymorphism, as different polymorphs will exhibit distinct melting endotherms.

Interpreting the Melting Point Data of 3-bromo-2-nitrobenzamide

Once an experimental melting point range is obtained for a purified sample of 3-bromo-2-nitrobenzamide, several factors must be considered in its interpretation:

  • Sharpness of the Melting Range: A narrow melting range (1-2°C) is a strong indicator of high purity.

  • Comparison with Related Compounds: The melting points of isomers and structurally similar molecules can provide a useful, albeit rough, estimate. For example, the melting point of 2-nitrobenzamide is approximately 176.5°C, while 3-nitrobenzamide is a yellow crystalline solid. The presence of the bromine atom in 3-bromo-2-nitrobenzamide is expected to increase the molecular weight and potentially alter the crystal packing, likely resulting in a different melting point.

  • Potential for Decomposition: Some organic compounds decompose at or near their melting point. This is often observed as a change in color, and the "melting point" may be reported as a decomposition temperature.

  • Polymorphism: If different preparations of purified 3-bromo-2-nitrobenzamide consistently yield different melting points, this is a strong indication of polymorphism. Further characterization using techniques such as X-ray powder diffraction (XRPD) would be necessary to identify the different crystalline forms.

Summary of Key Data and Protocols

ParameterDescription
IUPAC Name 3-bromo-2-nitrobenzamide
Molecular Formula C₇H₅BrN₂O₃
Molecular Weight 245.03 g/mol
Expected Intermolecular Forces Hydrogen bonding, Dipole-dipole interactions, Van der Waals forces
Recommended Purification Method Recrystallization
Primary Melting Point Determination Method Capillary Method
Confirmatory/Quantitative Method Differential Scanning Calorimetry (DSC)

Visualizing the Workflow

Diagram: Experimental Workflow for Melting Point Determination

G cluster_synthesis Synthesis & Purification cluster_analysis Melting Point Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Crude 3-bromo-2-nitrobenzamide Recrystallization Recrystallization (e.g., Ethanol/Water) Synthesis->Recrystallization Isolation Vacuum Filtration & Drying Recrystallization->Isolation Capillary_Method Capillary Method (Visual Determination) Isolation->Capillary_Method Primary Analysis DSC Differential Scanning Calorimetry (DSC) Isolation->DSC Confirmatory Analysis Purity Assess Purity (Sharpness of Range) Capillary_Method->Purity Identity Preliminary Identity Capillary_Method->Identity DSC->Purity Polymorphism Investigate Polymorphism (if variable results) DSC->Polymorphism

Caption: Workflow for obtaining and interpreting the melting point of 3-bromo-2-nitrobenzamide.

Diagram: Factors Influencing Melting Point

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Solid-State & External Factors MP Melting Point of 3-bromo-2-nitrobenzamide IMF Intermolecular Forces (H-Bonding, Dipole-Dipole) IMF->MP MW Molecular Weight MW->MP Shape Molecular Shape & Symmetry Packing Crystal Packing Efficiency Shape->Packing Packing->MP Polymorphism Polymorphism Polymorphism->MP Purity Purity (Presence of Impurities) Purity->MP

Caption: Key factors determining the melting point of an organic compound.

Conclusion

While a specific literature value for the melting point of 3-bromo-2-nitrobenzamide remains elusive, a systematic and rigorous approach can provide a reliable and accurate determination. This guide has outlined the critical theoretical considerations, from intermolecular forces to the potential for polymorphism, and provided detailed, field-proven protocols for purification and measurement. For any researcher working with this compound, particularly in the context of drug development, the experimental determination of its melting point is an indispensable step in its comprehensive characterization. Adherence to these principles and methodologies will ensure data of the highest scientific integrity, forming a solid foundation for further research and development activities.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

  • Pharmaguideline. (2011, June 24). Melting Range or Temperature (Apparatus and Deternination). Retrieved from [Link]

  • University of Calgary. (n.d.). Polymorphism of a Compound. Retrieved from [Link]

  • Chemistry World. (2007, April). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymorphism in Solid Dispersions - PMC. Retrieved from [Link]

  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Retrieved from [Link]

  • Patsnap. (2014, June 25). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • PubChem. (n.d.). 3-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Chemical Properties of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (CAS 16789-84-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]

  • SpectraBase. (n.d.). 3-bromo-5-nitrobenzamide. Retrieved from [Link]

  • molecularinfo.com. (n.d.). cas number 941294-16-2 | 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • EBSCO. (2018, March 2). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

Sources

Foundational

Theoretical pKa Determination of 3-Bromo-2-nitrobenzamide: A Computational Chemistry and Thermodynamic Cycle Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Core Focus: High-accuracy computational prediction of acid dissociation constants ( ) using Density Functional Theory (DFT) and co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Core Focus: High-accuracy computational prediction of acid dissociation constants (


) using Density Functional Theory (DFT) and continuum solvation models.

Structural & Electronic Causality: The Case of 3-Bromo-2-nitrobenzamide

In drug design and pharmacokinetics, the ionization state of a molecule governs its solubility, membrane permeability, and target-binding affinity. While primary amides like benzamide are generally considered neutral under physiological conditions (with an amide N-H deprotonation


 of ~14–15), heavy functionalization can drastically alter this profile.

3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9)[1] presents a highly perturbed electronic system due to two key substituent effects:

  • The Ortho-Nitro Group (

    
    ):  Acts as a powerful electron-withdrawing group (EWG). While its resonance (
    
    
    
    ) effect stabilizes the conjugate amidate anion (
    
    
    ), steric clash between the bulky ortho-nitro and the carboxamide group forces the system out of coplanarity. This structural twisting diminishes resonance stabilization but maintains a strong inductive (
    
    
    ) withdrawal.
  • The Meta-Bromo Group (

    
    ):  Exerts an additional inductive (
    
    
    
    ) electron-withdrawing effect, further pulling electron density away from the amide nitrogen.

Causality in pKa Shift: The combined


 effects of the nitro and bromo groups significantly stabilize the negative charge of the conjugate base. Consequently, the theoretical 

of the amide N-H bond in 3-bromo-2-nitrobenzamide is shifted downward by several log units compared to unsubstituted benzamide, potentially bringing it closer to the physiological pH range[2].

The Thermodynamic Cycle Framework

Direct calculation of aqueous free energy (


) is computationally prohibitive due to the complexities of explicit solvent-solute interactions. Instead, modern computational protocols rely on a Born-Haber Thermodynamic Cycle [3]. This approach calculates the dissociation energy in a vacuum (gas phase) and applies solvation corrections using continuum models[4].

ThermoCycle cluster_gas Gas Phase (Vacuum) cluster_aq Aqueous Phase (SMD Model) HA_g HA (gas) A_g A⁻ (gas) + H⁺ (gas) HA_g->A_g ΔG_gas (Deprotonation) HA_aq HA (aq) HA_g->HA_aq ΔG_solv(HA) A_aq A⁻ (aq) + H⁺ (aq) A_g->A_aq ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_aq->A_aq ΔG_aq (Target)

Figure 1: Born-Haber thermodynamic cycle for absolute free energy of aqueous dissociation.

The absolute


 is derived using the fundamental equation:


[5]

Where


.
(Note: 

is the standard state correction from 1 atm in gas to 1 M in solution, approximately 1.89 kcal/mol at 298.15 K).

Self-Validating Computational Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . It employs an isodesmic (relative) reaction scheme to cancel out systematic errors inherent in calculating the solvation energy of a bare proton (


)[4].

Workflow N1 1. 3D Conformational Search (Identify Global Minimum) N2 2. DFT Geometry Optimization (M06-2X / 6-311++G**) N1->N2 N3 3. Frequency Analysis (ZPE & Imaginary Freq Check) N2->N3 N4 4. Solvation Modeling (SMD in Aqueous Medium) N3->N4 N5 5. Isodesmic Reference Validation (Error < 0.5 log units) N4->N5 N6 6. Final pKa Calculation (ΔG_aq / 2.303RT) N5->N6

Figure 2: Self-validating computational workflow for DFT-based pKa prediction.

Step 1: Conformational Sampling

Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search on both the neutral 3-bromo-2-nitrobenzamide (


) and its deprotonated amidate anion (

). Causality: The ortho-nitro group restricts rotation. Failing to find the true global minimum will result in artificially high ground-state energies, skewing the

.
Step 2: DFT Geometry Optimization

Optimize the lowest-energy conformers in the gas phase using a robust hybrid functional. We recommend M06-2X or CAM-B3LYP paired with the 6-311++G(d,p) basis set[4][6]. Causality: The inclusion of diffuse functions (++) is non-negotiable. Anions (


) possess loosely bound electron density that extends far from the nucleus. Standard basis sets fail to model this, leading to severe under-stabilization of the conjugate base and an artificially high 

prediction.
Step 3: Frequency Analysis (Internal Validation)

Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory. Validation Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum. Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs free energy (


).
Step 4: Solvation Modeling

Perform single-point energy calculations on the optimized gas-phase geometries using the SMD (Solvation Model based on Density) continuum model with water as the solvent[6]. Causality: While traditional PCM (Polarizable Continuum Model) is excellent for general electrostatics, SMD is explicitly parameterized against experimental free energies of solvation, making it vastly superior for thermodynamic cycle calculations[4].

Step 5: Isodesmic Reference Validation

Instead of calculating the absolute


, calculate the 

relative to a structurally similar reference molecule with a known experimental

(e.g., unsubstituted benzamide,

). Validation Check: Calculate the theoretical

of the reference molecule first. If the calculated value deviates from the experimental value by

log units, your basis set or conformational search has failed. Do not proceed to 3-bromo-2-nitrobenzamide until the reference system is validated.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters and substituent effects based on established DFT scaling for benzamide derivatives.

Table 1: Influence of Substituents on Benzamide pKa (Theoretical Projections)
CompoundSubstituent EffectsProjected

Range (Aqueous)
Mechanistic Rationale
Benzamide None (Reference)14.0 – 15.0Baseline stabilization of the amidate anion.
2-Nitrobenzamide Strong

, Moderate

11.5 – 12.5Ortho-nitro group withdraws electron density; partial steric twist reduces resonance.
3-Bromo-2-nitrobenzamide Strong

, Moderate

, Additional

9.5 – 10.8 Synergistic inductive withdrawal from both

and

highly stabilizes the conjugate base.
Table 2: Required Thermodynamic Parameters for Absolute pKa Calculation
ParameterDescriptionComputational Method / SourceStandard State Correction

Free energy of neutral speciesDFT (M06-2X/6-311++G) 1 atm

Free energy of anionic speciesDFT (M06-2X/6-311++G)1 atm

Solvation energy of neutralSMD single-point1 atm

1 M (+1.89 kcal/mol)

Solvation energy of anionSMD single-point1 atm

1 M (+1.89 kcal/mol)

Solvation energy of protonExperimental Constant-264.61 kcal/mol[3]

References

1.1 - Rovathin Chemical Database.[1] 2. 4 - ACS Publications.[4] 3.3 - ResearchGate.[3] 4.6 - National Institutes of Health (PMC).[6] 5.2 - Journal of Medicinal Chemistry, ACS Publications.[2] 6.5 - ResearchGate.[5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-2-nitrobenzamide: Overcoming Steric and Electronic Deactivation in Amidation

Introduction & Mechanistic Rationale The conversion of 3-bromo-2-nitrobenzoic acid to 3-bromo-2-nitrobenzamide is a fundamental transformation in the synthesis of complex pharmaceutical scaffolds, including PARP and FGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of 3-bromo-2-nitrobenzoic acid to 3-bromo-2-nitrobenzamide is a fundamental transformation in the synthesis of complex pharmaceutical scaffolds, including PARP and FGFR inhibitors. However, this specific arene presents a unique dual challenge for synthetic chemists:

  • Steric Hindrance: The carboxylic acid moiety is flanked by an ortho-nitro group and a meta-bromo group. This creates a severe steric shield, restricting the trajectory of incoming nucleophiles.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group reduces the nucleophilicity of the carboxylic acid oxygen. The strategic introduction of such substituents heavily influences the reactivity of adjacent functional groups through combined inductive and steric effects [1].

Because of these factors, standard peptide coupling reagents (such as EDC/HOBt or HATU) often result in incomplete conversion, poor yields, or require excessive heating that leads to degradation. Direct amidation of carboxylic acids is notoriously difficult without extreme heating, making an activated intermediate a necessary thermodynamic stepping stone [2].

To overcome this, the most robust and scalable methodology employs a two-step sequence: aggressive activation to an acid chloride using thionyl chloride (


) catalyzed by N,N-Dimethylformamide (DMF), followed by a Schotten-Baumann-type amidation using aqueous ammonium hydroxide (

). This strategy is well-established for activating sterically hindered, electron-deficient aromatic carboxylic acids, including closely related isomers like 4-bromo-2-nitrobenzoic acid [3].
Causality of Reagent Selection
  • Why Catalytic DMF? Treating the deactivated benzoic acid with

    
     alone is impractically slow. DMF reacts with 
    
    
    
    to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). The poorly nucleophilic carboxylic acid attacks this intermediate much more readily than it attacks
    
    
    directly.
  • Why Aqueous Ammonia? While ammonia gas (

    
    ) can be used, it is difficult to quantify and poses inhalation hazards. Using a large excess of cold aqueous ammonium hydroxide provides a biphasic, self-buffering system. The excess ammonia neutralizes the generated 
    
    
    
    , preventing the stalling of the reaction, and drives the precipitation of the highly insoluble benzamide product.

Mechanism A 3-Bromo-2-nitrobenzoic acid (Sterically Hindered) B Vilsmeier-Haack Intermediate A->B SOCl2, cat. DMF (Nucleophilic attack) C 3-Bromo-2-nitrobenzoyl chloride (Highly Electrophilic) B->C Chloride substitution (- SO2, - HCl) D 3-Bromo-2-nitrobenzamide (Target Amide) C->D NH4OH (aq) 0 °C to RT

Fig 1. Mechanistic workflow for amidation via an acid chloride intermediate.

A Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the chemist can verify the success of each step before proceeding, preventing the compounding of errors.

The In-Process Control (IPC) Challenge: You cannot analyze an acid chloride directly via standard Reverse-Phase LC-MS or Silica TLC. The water in the LC mobile phase or the silanol groups on the TLC plate will rapidly hydrolyze the intermediate back to the starting carboxylic acid, leading to false negatives. The Self-Validation Solution: Take a 10 µL aliquot of the reaction mixture and quench it into 200 µL of methanol containing one drop of triethylamine. This instantaneously converts the acid chloride to the stable methyl 3-bromo-2-nitrobenzoate. Analyze this methyl ester via LC-MS or TLC to confirm >95% consumption of the starting material.

Workflow Step1 1. Suspend Acid in DCM Add cat. DMF Step2 2. Dropwise SOCl2 (0 °C) Step1->Step2 Step3 3. Reflux (40-50 °C) Monitor for clear solution Step2->Step3 Step4 4. Concentrate in vacuo Remove excess SOCl2 Step3->Step4 IPC: MeOH quench Analyze as Methyl Ester Step5 5. Redissolve in THF/DCM Step4->Step5 Caution Critical: Complete SOCl2 removal prevents side reactions with NH3 Step4->Caution Step6 6. Dropwise addition to cold NH4OH (0 °C) Step5->Step6 Step7 7. Filter & Wash (Self-purification) Step6->Step7 Product precipitates

Fig 2. Experimental workflow highlighting critical in-process controls and safety checkpoints.

Step 1: Activation to 3-Bromo-2-nitrobenzoyl chloride
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Suspend 3-bromo-2-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous dichloromethane (DCM, 50 mL). (Visual Cue: The starting material will not fully dissolve; it will clarify as the acid chloride forms).

  • Add N,N-Dimethylformamide (DMF, 0.15 mL, 0.05 eq).

  • Cool the suspension to 0 °C using an ice bath.

  • Add Thionyl chloride (

    
    , 8.8 mL, 121.8 mmol, 3.0 eq) dropwise over 10 minutes. (Causality: Dropwise addition controls the initial exothermic formation of the Vilsmeier-Haack complex).
    
  • Remove the ice bath and heat the reaction to a gentle reflux (40–45 °C) for 2–4 hours.

  • Self-Validation: Observe the transition from a cloudy suspension to a clear, pale-yellow solution. Perform the MeOH-quench IPC to confirm complete conversion.

  • Concentrate the mixture in vacuo to yield a crude oil. Critical Step: Co-evaporate the residue with anhydrous toluene (2 × 20 mL). (Causality: Any residual

    
     will violently react with the aqueous ammonia in the next step, generating unwanted inorganic salts and reducing the yield).
    
Step 2: Amidation to 3-Bromo-2-nitrobenzamide
  • Redissolve the crude acid chloride in anhydrous THF or DCM (30 mL).

  • In a separate 500 mL Erlenmeyer flask, cool Ammonium hydroxide solution (28% aq., 25 mL, ~10 eq) to 0 °C and stir vigorously.

  • Add the acid chloride solution dropwise to the cold aqueous ammonia over 20 minutes. (Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the degradation of the product and the volatilization of ammonia gas).

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Self-Validation: A heavy white to pale-yellow precipitate of 3-bromo-2-nitrobenzamide will crash out of the solution.

  • Add cold distilled water (50 mL) to the suspension to ensure complete precipitation.

  • Filter the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 30 mL) to remove ammonium chloride salts, followed by a wash with cold heptane (20 mL) to remove non-polar impurities.

  • Dry the solid under high vacuum at 40 °C overnight to afford the pure product.

Quantitative Data & Reaction Parameters

Parameter / ReagentValue / EquivalentsPurpose / Causality
Starting Material 3-Bromo-2-nitrobenzoic acid (1.0 eq)Highly deactivated electrophile precursor.
Activating Agent Thionyl Chloride (

, 3.0 eq)
Converts carboxylic acid to acid chloride.
Catalyst DMF (0.05 eq)Forms Vilsmeier-Haack intermediate for rapid activation.
Amine Source

(28% aq., 10.0 eq)
Provides

nucleophile and buffers generated

.
Reaction Temp (Step 1) 40–45 °C (Reflux)Overcomes activation energy barrier of the hindered acid.
Reaction Temp (Step 2) 0 °CControls exothermic amidation and prevents thermal degradation.
Expected Yield 85 – 95%High efficiency due to irreversible chloride displacement.

Troubleshooting Guide

  • Issue: Low yield or high recovery of starting material.

    • Cause: Incomplete formation of the acid chloride due to wet solvent or degraded

      
      .
      
    • Solution: Ensure DCM is strictly anhydrous and

      
       is fresh (colorless, not yellow). Always verify conversion via the MeOH-quench IPC before proceeding to amidation.
      
  • Issue: Formation of a sticky, discolored mass instead of a filterable powder during amidation.

    • Cause: Incomplete removal of

      
       prior to amidation, leading to localized superheating during the ammonia quench and the entrapment of inorganic salts.
      
    • Solution: Strictly adhere to the toluene co-evaporation step. Ensure the addition to aqueous ammonia is slow and the internal temperature is strictly maintained at 0 °C.

References

  • Title: 16.10: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Direct Amide Formation Between Carboxylic Acids and Amines Source: Durham E-Theses URL: [Link]

Application

Application Note: Optimized Protocol for the Amidation of 3-Bromo-2-nitrobenzoyl Chloride

Introduction & Mechanistic Insights The amidation of highly substituted ortho-nitrobenzoyl chlorides is a cornerstone reaction in the synthesis of complex pharmaceuticals, particularly in the development of functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The amidation of highly substituted ortho-nitrobenzoyl chlorides is a cornerstone reaction in the synthesis of complex pharmaceuticals, particularly in the development of functionalized benzamides and quinazoline-based anti-angiogenesis agents 1. 3-Bromo-2-nitrobenzoyl chloride represents a uniquely challenging electrophile due to the competing electronic and steric effects of its substituents.

Causality in Reactivity: The strongly electron-withdrawing 2-nitro group significantly increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. However, this electronic activation is counterbalanced by severe steric hindrance. The adjacent 2-nitro and 3-bromo groups create a highly congested three-dimensional environment that can impede the approach of bulky secondary amines and hinder the formation of the transient tetrahedral intermediate 2. Consequently, reaction parameters must be strictly controlled to drive the reaction forward while suppressing competitive hydrolysis.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the experimental design relies on three critical pillars:

  • Base Selection (Acid Scavenging): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the nucleophilic amine starting material, forming an unreactive ammonium salt and stalling the reaction. A non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is mandatory to scavenge the HCl and drive the equilibrium toward the amide product 3.

  • Solvent Dynamics: Anhydrous Dichloromethane (DCM) is the solvent of choice. It is strictly non-nucleophilic, preventing competitive solvent acylation, and possesses excellent solubilizing properties for both the polar nitro-aromatic starting materials and the resulting amides.

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is required to prevent thermal degradation of the acid chloride and minimize the formation of dark, tarry byproducts.

Mechanism AcylChloride Acyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Amine Amine (Nucleophile) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Cl⁻ Elimination HCl HCl Byproduct Tetrahedral->HCl Salt Ammonium Salt (TEA·HCl) HCl->Salt Scavenged by TEA

Logical relationship of the nucleophilic acyl substitution mechanism.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to overcome the steric hindrance of the 3-bromo-2-nitrobenzoyl scaffold.

ParameterValue / RecommendationMechanistic Rationale
3-Bromo-2-nitrobenzoyl chloride 1.0 EquivalentMaintained as the limiting reagent to prevent over-acylation and simplify downstream purification.
Primary/Secondary Amine 1.1 – 1.2 EquivalentsA slight excess ensures complete consumption of the sterically hindered electrophile.
Triethylamine (TEA) 1.5 – 2.0 EquivalentsExcess base is required to fully neutralize HCl and maintain the amine in its active, deprotonated state.
Anhydrous DCM 5 – 10 mL per mmolProvides optimal dilution to dissipate exothermic heat while keeping all intermediates in solution.
Temperature Profile 0 °C → 25 °C (RT)0 °C controls the initial exotherm; warming to RT provides the kinetic energy needed to overcome steric bulk.
Reaction Time 2 – 4 hoursExtended time is necessary for bulky amines (e.g., tert-butylamine or substituted anilines) to achieve full conversion.

Experimental Workflow

AmidationWorkflow Start 3-Bromo-2-nitrobenzoyl chloride + Primary/Secondary Amine Prep Reagent Preparation Anhydrous DCM, TEA (1.5 eq) Start->Prep Reaction Nucleophilic Acyl Substitution 0 °C → RT, 2-4 hours Prep->Reaction Dropwise Addition Workup Aqueous Workup Quench (H2O), Wash (HCl, NaHCO3) Reaction->Workup Complete Conversion Purification Isolation & Purification Na2SO4 Drying, Crystallization Workup->Purification Organic Layer Product Pure 3-Bromo-2-nitrobenzamide Derivative Purification->Product

Experimental workflow for the amidation of 3-bromo-2-nitrobenzoyl chloride.

Step-by-Step Amidation Protocol

Safety Note: 3-Bromo-2-nitrobenzoyl chloride is a moisture-sensitive lachrymator. All manipulations prior to aqueous workup must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas.

  • Dissolve the target primary or secondary amine (1.1 mmol) in anhydrous DCM (5.0 mL).

  • Add Triethylamine (1.5 mmol) to the solution in a single portion.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Electrophile Addition

  • In a separate dry vial, dissolve 3-bromo-2-nitrobenzoyl chloride (1.0 mmol) in anhydrous DCM (3.0 mL). Note: If the acid chloride was synthesized in-house via thionyl chloride, ensure all residual SOCl₂ has been removed via co-evaporation with toluene prior to this step2.

  • Using a syringe or dropping funnel, add the acid chloride solution dropwise to the cooled amine solution over 15 minutes.

  • Observation: A white precipitate (Triethylammonium chloride, TEA·HCl) will begin to form immediately, indicating the progression of the reaction.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath.

  • Allow the reaction mixture to warm to room temperature (approx. 25 °C).

  • Stir vigorously for 2 to 4 hours.

Step 4: Aqueous Workup

  • Quench the reaction by adding 10 mL of deionized water to dissolve the TEA·HCl salts.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL).

  • Combine the organic layers and wash sequentially with:

    • 1M Aqueous HCl (15 mL) – Removes unreacted amine and residual TEA.

    • Saturated Aqueous NaHCO₃ (15 mL) – Neutralizes any residual acid and removes hydrolyzed 3-bromo-2-nitrobenzoic acid.

    • Brine (15 mL) – Aids in preliminary drying.

Step 5: Isolation and Purification

  • Dry the combined organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 3-bromo-2-nitrobenzamide derivative.

  • Purify the crude product via recrystallization (commonly from Ethyl Acetate/Hexanes) or silica gel column chromatography, depending on the lipophilicity of the amine substituent.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the system must be self-validating at key checkpoints:

  • In-Process Monitoring: Perform Thin-Layer Chromatography (TLC) at the 2-hour mark. The disappearance of the highly UV-active 3-bromo-2-nitrobenzoyl chloride spot (typically high Rf in 20% EtOAc/Hexanes) validates the completion of the forward reaction.

  • Post-Workup Validation: The 1M HCl wash is a critical validation step. If the product is highly basic, it may partition into the acidic aqueous layer. Researchers must verify the pH partition coefficient of their specific amide derivative prior to discarding the aqueous layer.

  • Structural Confirmation: Confirm the product via ¹H-NMR. The amide proton (N-H) typically appears as a broad singlet downfield (δ 6.0 - 9.0 ppm, depending on hydrogen bonding and solvent), while the unique splitting pattern of the 1,2,3-trisubstituted aromatic ring confirms the retention of the 3-bromo-2-nitro core.

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. MDPI. Available at:[Link]

Sources

Method

Application Note: Chemoselective Reduction of 3-Bromo-2-Nitrobenzamide to 2-Amino-3-Bromobenzamide

Part 1: Executive Summary The reduction of 3-bromo-2-nitrobenzamide to 2-amino-3-bromobenzamide presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group ( ) to an amine ( ) while preserv...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The reduction of 3-bromo-2-nitrobenzamide to 2-amino-3-bromobenzamide presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) to an amine (

) while preserving a sensitive carbon-halogen bond (C-Br).

Standard catalytic hydrogenation methods (e.g.,


) often result in hydrodebromination , cleaving the C-Br bond to yield the non-halogenated byproduct, 2-aminobenzamide. This application note details two field-proven protocols designed to ensure 

chemoselectivity:
  • Iron-Mediated Reduction (Fe/NH

    
    Cl):  The recommended scalable, environmentally benign method.
    
  • Stannous Chloride Reduction (SnCl

    
    ):  A homogeneous alternative for small-scale, high-precision requirements.
    

Part 2: Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The primary failure mode in this synthesis is the competitive reduction of the aryl bromide. The bond dissociation energy (BDE) of


 (

) is sufficiently low that palladium catalysts will insert oxidatively, leading to hydrodebromination under hydrogen atmosphere.
Mechanistic Solution: Single Electron Transfer (SET)

To avoid this, we utilize dissolving metal reductions (Fe or Sn) which operate via a Single Electron Transfer mechanism. This pathway reduces the nitro group through nitroso (


) and hydroxylamine (

) intermediates without generating the metal-hydride species responsible for dehalogenation.
Reaction Scheme

The transformation proceeds as follows:

ReactionScheme SM 3-Bromo-2-nitrobenzamide (Substrate) Inter [Nitroso/Hydroxylamine Intermediates] SM->Inter + 2e-, + 2H+ Prod 2-Amino-3-bromobenzamide (Target) Inter->Prod Fe or SnCl2 (Selective Path) Byprod 2-Aminobenzamide (Debrominated Impurity) Inter->Byprod H2/Pd/C (Avoid)

Figure 1: Reaction pathway highlighting the selective reduction vs. the debromination risk.

Part 3: Experimental Protocols

Method A: Iron/Ammonium Chloride (Recommended)

Applicability: Scale-up (


), Green Chemistry, Cost-Efficiency.
Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromo-2-nitrobenzamide 1.0Limiting Reagent
Iron Powder (Fe) 4.0 - 5.0Reductant (ensure <325 mesh)
Ammonium Chloride (NH

Cl)
5.0 - 8.0Electrolyte / Proton Source
Ethanol / Water 3:1 v/vSolvent System
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 3-bromo-2-nitrobenzamide (1.0 equiv) in Ethanol (

    
    ).
    
  • Activation: Add a solution of Ammonium Chloride (5.0 equiv) in Water (

    
    ). The mixture may become cloudy.
    
  • Addition: Add Iron Powder (4.0 equiv) in a single portion.

    • Note: Use reduced iron powder (grey) rather than oxidized iron (red/brown) for best kinetics.

  • Reaction: Heat the suspension to reflux (

    
    )  with vigorous stirring.
    
    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Reaction is typically complete in 1–3 hours .

    • Visual Cue: The reaction mixture will turn from a yellow suspension to a dark grey/brown slurry (iron oxides).

  • Workup (Critical for Iron Removal):

    • Hot filtration is required to prevent product precipitation on the iron cake.

    • Filter the hot mixture through a pad of Celite (diatomaceous earth). Wash the pad with hot ethanol (

      
      ).
      
  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • The product often precipitates from the remaining aqueous layer upon cooling.

    • If no precipitate forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
Method B: Stannous Chloride (SnCl )

Applicability: Small scale (


), High Selectivity, Homogeneous conditions.
Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.0Limiting Reagent
SnCl

5.0Reductant
Ethanol or EtOAc 10-20 volSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol or Ethyl Acetate at room temperature.

  • Addition: Add Stannous Chloride Dihydrate (5.0 equiv) portion-wise.

    • Exotherm Alert: This reaction can be slightly exothermic.

  • Reaction: Stir at 70°C for 2–4 hours.

  • Workup (The "Emulsion" Challenge):

    • Tin reactions often form stubborn emulsions.

    • Solution: Cool to room temperature and adjust pH to ~8 with saturated aqueous

      
      .
      
    • Add a large excess of Potassium Sodium Tartrate (Rochelle Salt) solution and stir vigorously for 1 hour. This chelates the tin, allowing distinct layer separation.

    • Extract with Ethyl Acetate, dry, and concentrate.

Part 4: Workflow Visualization

The following flowchart illustrates the critical decision points and workup logic for the recommended Iron method.

WorkupFlow Start Reaction Complete (TLC/HPLC Check) Filter Hot Filtration (Celite) Remove Iron Sludge Start->Filter Conc Concentrate Filtrate (Remove EtOH) Filter->Conc CheckPpt Precipitate formed? Conc->CheckPpt YesPpt Filter Solid Wash with cold water CheckPpt->YesPpt Yes NoPpt Extract with EtOAc Wash with Brine -> Dry CheckPpt->NoPpt No Final Target: 2-Amino-3-bromobenzamide (Recrystallize from EtOH if needed) YesPpt->Final NoPpt->Final

Figure 2: Downstream processing workflow for Iron-mediated reduction.

Part 5: Analytical Validation

To validate the identity and purity of the synthesized 2-amino-3-bromobenzamide , compare experimental data against these expected values.

Proton NMR ( NMR, 400 MHz, DMSO- )

The loss of the nitro group symmetry and the appearance of amine protons are key diagnostics.

Shift (

, ppm)
MultiplicityIntegrationAssignment
7.8 - 8.0 Broad Singlet1HAmide

(a)
7.5 - 7.6 Doublet (

)
1HAromatic

7.4 - 7.5 Doublet (

)
1HAromatic

7.2 - 7.3 Broad Singlet1HAmide

(b)
6.5 - 6.6 Triplet (

)
1HAromatic

6.3 - 6.5 Broad Singlet2HAniline

Note: The aniline protons (


) are distinct from the amide protons (

).
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 213.97[1][2]

  • Expected Ion:

    
     at 
    
    
    
    and
    
    
    (1:1 isotopic pattern characteristic of Bromine).

Part 6: Troubleshooting & Safety

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Conversion Stirring inefficiency or oxidized Iron.Increase stirring speed (Fe is heavy). Add fresh Fe powder and 1-2 drops of conc. HCl to activate.
Debromination Observed Reaction too vigorous or wrong metal.[3]Ensure temperature does not exceed 80°C. Switch from Zn (too active) to Fe or SnCl

.
Low Yield (Emulsion) Tin salts forming gels (Method B).Use Rochelle Salt (Potassium Sodium Tartrate) workup.
Product is Colored Iron/Tin residues.Pass through a short silica plug or recrystallize from Ethanol/Water.
Safety Considerations
  • Exotherm: The addition of Fe or SnCl

    
     can be exothermic. Add in portions.
    
  • Iron Waste: The iron sludge is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

  • Bromine Integrity: Avoid strong bases (NaOH) at high temperatures, which could potentially hydrolyze the bromide or amide.

References

  • Vertex AI Search. (2025). Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22931092, 2-Amino-3-bromobenzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds. Retrieved from [Link]

Sources

Application

Application Note: Precision Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Nitrobenzamide

This Application Note is designed for medicinal chemists and process development scientists working with 3-bromo-2-nitrobenzamide , a sterically congested "gateway scaffold" used in the synthesis of PARP inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-bromo-2-nitrobenzamide , a sterically congested "gateway scaffold" used in the synthesis of PARP inhibitors (e.g., Iniparib analogs) and privileged polyheterocycles like quinazolinones and benzimidazoles.

Executive Summary & Strategic Value

3-Bromo-2-nitrobenzamide is a high-value synthon characterized by a 1,2,3-trisubstituted arene pattern . This specific geometry presents a unique "Ortho-Nitro Paradox":

  • Electronic Activation: The electron-withdrawing nitro group (

    
    ) at the C2 position strongly activates the C3-Br bond for oxidative addition.
    
  • Steric Shielding: The nitro group is sterically bulky and, due to repulsion from the C1-amide and C3-bromide, is often twisted out of planarity. This creates a "steric gate" that hinders the approach of bulky palladium complexes.

Successful functionalization requires a catalyst system that balances high activity (to overcome the steric barrier) with stability (to prevent catalyst decomposition before oxidative addition occurs). This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings, specifically engineered for this crowded interface.

Chemo-Selectivity & Mechanistic Logic

The Steric Challenge

In 3-bromo-2-nitrobenzamide, the bromine atom is flanked by a nitro group. Standard ligands like triphenylphosphine (


) often result in sluggish conversion or homocoupling because the 

species struggles to access the C-Br bond.

Solution: Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos) or small-bite-angle bidentate ligands (e.g., dppf).

  • SPhos: Provides a protective "umbrella" over the Pd center, extending catalyst life, while its electron-rich nature accelerates oxidative addition into the electron-deficient ring.

  • dppf: The ferrocene backbone enforces a wide bite angle, stabilizing the Pd(II) intermediate and preventing

    
    -hydride elimination (though less relevant for aryl-aryl coupling, it improves stability).
    
Diagram: The "Steric Gate" Activation Workflow

The following diagram illustrates the pathway from the starting material to key pharmaceutical cores, highlighting the critical Pd-insertion step.

ReactionPathway cluster_catalyst Catalyst Selection Logic Start 3-Bromo-2-nitrobenzamide (Sterically Crowded) CatCycle Pd-Catalyzed Cross-Coupling Start->CatCycle Steric Barrier Intermed 3-Aryl/Alkynyl-2-nitrobenzamide CatCycle->Intermed C-C Bond Formed Reduct Nitro Reduction (Fe/AcOH or H2/Pd) Intermed->Reduct Chemoselective Cycliz Cyclization Reduct->Cycliz Condensation Product Quinazolinone/Benzimidazole (PARP Inhibitor Core) Cycliz->Product Final Scaffold Logic1 Problem: Ortho-Nitro Sterics Logic2 Solution: SPhos or dppf Ligand Logic1->Logic2

Caption: Strategic workflow converting 3-bromo-2-nitrobenzamide into bioactive heterocycles via Pd-coupling and reductive cyclization.

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: Synthesis of 3-aryl-2-nitrobenzamides. Rationale: This protocol utilizes SPhos , a ligand specifically designed to facilitate coupling of sterically hindered aryl chlorides and bromides. The use of Potassium Phosphate (


) prevents hydrolysis of the amide group compared to stronger carbonate or hydroxide bases.
Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromo-2-nitrobenzamide 1.0Limiting Reagent
Aryl Boronic Acid 1.5Nucleophile

0.02 (2 mol%)Pd Source (Precatalyst)
SPhos 0.08 (8 mol%)Ligand (L/Pd = 2:1)

(anhydrous)
3.0Base
Toluene / Water 10:1 v/vSolvent System (0.2 M)
Step-by-Step Methodology
  • Pre-complexation (Critical): In a distinct vial, dissolve

    
     and SPhos in dry Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from dark purple/black to a lighter orange/red, indicating active catalyst formation.
    
  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 3-bromo-2-nitrobenzamide, the aryl boronic acid, and finely ground

    
    .
    
  • Solvent Addition: Add the pre-formed catalyst solution to the solids, followed by the degassed water.[1]

  • Inerting: Seal the vial and purge with Argon for 5 minutes (balloon or manifold).

  • Reaction: Heat the block to 100°C with vigorous stirring (800 rpm) for 12–18 hours.

    • Note: The biphasic system requires fast stirring to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically more polar than the starting bromide.

Protocol B: Robust Sonogashira Coupling

Objective: Introduction of alkynes for subsequent cyclization (e.g., to isoquinolines). Rationale: The nitro group is sensitive to single-electron transfer (SET) processes. We use a Copper-Free variant if possible, or minimized CuI loading, to prevent Glaser homocoupling of the alkyne and nitro reduction side reactions. However, for this specific hindered substrate, a classic Cu-cocatalyzed system is often necessary to drive the reaction.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromo-2-nitrobenzamide 1.0Limiting Reagent
Terminal Alkyne 1.5Nucleophile

0.05 (5 mol%)Catalyst (Air stable)
CuI 0.02 (2 mol%)Co-catalyst
Triethylamine (

)
3.0Base
DMF (anhydrous) [0.2 M]Solvent
Step-by-Step Methodology
  • Charge: Add 3-bromo-2-nitrobenzamide,

    
    , and CuI to a dry Schlenk tube or microwave vial.
    
  • Degas: Evacuate and backfill with Argon (

    
    ). Oxygen is the enemy of this reaction (leads to alkyne homocoupling).
    
  • Liquid Addition: Add anhydrous DMF and

    
     via syringe.
    
  • Alkyne Addition: Add the terminal alkyne last.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: 100°C for 30 minutes (High absorption setting).

  • Monitoring: Monitor by TLC. The starting material (bromide) will disappear; a fluorescent blue/green spot often appears for the conjugated product.

  • Workup: Dilute with

    
     (avoids extracting DMF). Wash copiously with water and 
    
    
    
    solution (to remove DMF).
    • Safety: If the product precipitates, simple filtration may suffice.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance blocking Pd insertion.Switch from

based catalysts to Pd-SPhos or Pd-XPhos . Increase Temp to 110°C.
Homocoupling of Boronic Acid Oxygen present or low oxidative addition rate.Degas solvents more thoroughly. Add the boronic acid slowly (syringe pump) to keep concentration low relative to the Pd-Ar species.
De-bromination (Ar-H formed)

-hydride elimination or solvent participation.
Avoid alcoholic solvents (MeOH, EtOH). Use Toluene or Dioxane. Ensure anhydrous conditions.
Black Precipitate (Pd Black) Catalyst decomposition ("Death").Ligand concentration is too low. Add excess ligand (L/Pd = 4:1). Lower temperature slightly.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Synthesis of Nitro-Benzamide Scaffolds (PARP Context)

    • Penning, T. D., et al. (2009). Discovery and SAR of 2-(2-methylaminopyrimidin-4-yl)-1H-benzimidazole-4-carboxamides as potent, selective, and orally active PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem Protocol Reference (Analogous Pyridine Systems)

    • Benchchem. (2025).[1][2] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.

Disclaimer: These protocols involve the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Method

Application Note: Strategic Synthesis of 8-Bromoquinazolin-4(3H)-ones

Executive Summary This application note details the robust synthesis of 8-bromo-2-substituted-quinazolin-4(3H)-ones starting from 3-bromo-2-nitrobenzamide . The quinazolinone scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 8-bromo-2-substituted-quinazolin-4(3H)-ones starting from 3-bromo-2-nitrobenzamide . The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Idelalisib, Raltitrexed) and bioactive candidates targeting EGFR, PARP, and PI3K.

The strategic value of this specific protocol lies in the 3-bromo substituent. Unlike standard syntheses that build the core and stop, the retention of the bromine atom at the C8 position provides a critical handle for late-stage diversification (LSD) via palladium-catalyzed cross-coupling reactions. This guide prioritizes a sodium dithionite (Na₂S₂O₄) mediated reductive cyclization, a "green" and scalable method that avoids the dehalogenation risks often associated with catalytic hydrogenation (H₂/Pd) or harsh metal-acid reductions.[1]

Strategic Retrosynthesis & Regiochemistry

Understanding the atom-mapping from precursor to product is vital for library design.

  • Precursor: 3-bromo-2-nitrobenzamide.

  • Transformation: The nitro group (C2) is reduced to an amine, which condenses with an aldehyde. The amide nitrogen (C1 side) closes the ring.

  • Regiochemical Outcome: The bromine atom, originally at C3 (adjacent to the nitro group), maps to the C8 position of the final quinazolinone ring.

Diagram 1: Reaction Mechanism & Atom Mapping

The following diagram illustrates the reductive cyclization pathway and the specific regiochemical mapping of the bromine atom.

ReactionMechanism cluster_0 One-Pot Transformation Start 3-Bromo-2-nitrobenzamide (Precursor) RedInt Intermediate: 2-Amino-3-bromobenzamide Start->RedInt Na2S2O4 reduction (Nitro -> Amine) Aldehyde Aryl Aldehyde (R-CHO) Imine Schiff Base Intermediate Aldehyde->Imine RedInt->Imine + Aldehyde - H2O Cyclized Dihydroquinazolinone Imine->Cyclized Intramolecular Cyclization Product 8-Bromo-2-aryl- quinazolin-4(3H)-one Cyclized->Product Oxidative Dehydrogenation (in situ by SO2/Air)

Caption: Mechanistic flow of the sodium dithionite-mediated reductive cyclization. Note the preservation of the bromine atom throughout the redox sequence.

Protocol 1: Reductive Cyclization using Sodium Dithionite

Objective: Synthesize 8-bromo-2-phenylquinazolin-4(3H)-one. Rationale: Sodium dithionite (Na₂S₂O₄) acts as a mild reducing agent.[1] Crucially, the reaction generates SO₂ in situ, which facilitates the final oxidative dehydrogenation of the dihydro-intermediate to the aromatic quinazolinone, often removing the need for external oxidants like DDQ or MnO₂ [1].

Materials
  • Substrate: 3-Bromo-2-nitrobenzamide (1.0 equiv)

  • Reagent: Benzaldehyde (1.1 equiv)

  • Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 – 3.5 equiv)

  • Solvent: Ethanol/Water (3:1 v/v) or DMF/Water (9:1 v/v) for solubility.

  • Base: Piperidine or catalytic L-Proline (optional, accelerates condensation).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-bromo-2-nitrobenzamide (1.0 mmol, 245 mg) and benzaldehyde (1.1 mmol, 112 µL) in Ethanol (15 mL).

  • Activation: Add Water (5 mL) to the mixture. The presence of water is critical for the solubility and activity of the dithionite.

  • Reduction/Cyclization: Add Sodium Dithionite (3.5 mmol, 609 mg) in portions over 5 minutes.

    • Note: An exotherm may be observed. Ensure the system is vented (SO₂ evolution).

  • Reflux: Heat the reaction mixture to reflux (approx. 80–90 °C) for 3–5 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the nitro-amide (Starting Material) and the transient amino-amide intermediate.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Stir for 15 minutes. The product usually precipitates as a white or off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol or DMF/Ethanol if necessary. For library scale, automated flash chromatography (DCM/MeOH gradient) is recommended.

Data Analysis: Expected Results
ParameterSpecificationNotes
Yield 75% – 88%Lower yields often result from incomplete oxidation of the dihydro-intermediate.
Appearance White to pale yellow solidDarkening indicates residual sulfur byproducts.
¹H NMR (DMSO-d₆) Singlet at ~12.5 ppm (NH)Characteristic lactam proton.
LC-MS [M+H]⁺ matches targetBromine isotope pattern (1:1 doublet) must be visible.

Protocol 2: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C8-position to generate a library of 8-aryl-quinazolinones. Rationale: The C8 position is sterically sensitive but electronically favorable for Pd-catalyzed coupling. Using a specialized catalyst system (e.g., SPhos or XPhos) ensures conversion of the aryl bromide in the presence of the potentially coordinating quinazolinone nitrogen atoms.

Diagram 2: Library Generation Workflow

This workflow demonstrates how the core scaffold is expanded into a drug-like library.

LibraryWorkflow Core 8-Bromo-Scaffold (From Protocol 1) Coupling Pd-Catalyzed Coupling (Suzuki-Miyaura) Core->Coupling Boronic Boronic Acid Library (Ar-B(OH)2) Boronic->Coupling QC QC: LC-MS / NMR (Check Purity) Coupling->QC Pd(dppf)Cl2 K2CO3, Dioxane Final Final Library (8-Aryl-Quinazolinones) QC->Final >95% Purity

Caption: Workflow for the parallel synthesis of C8-functionalized quinazolinone analogs.

Step-by-Step Methodology
  • Setup: In a microwave vial or sealed tube, combine:

    • 8-Bromo-2-phenylquinazolin-4(3H)-one (0.2 mmol)

    • Aryl Boronic Acid (0.3 mmol, 1.5 equiv)

    • Potassium Carbonate (0.6 mmol, 3.0 equiv)

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/SPhos (for sterically demanding acids).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v, 3 mL).

  • Reaction:

    • Thermal: Heat at 90 °C for 12 hours.

    • Microwave: Irradiate at 120 °C for 30 minutes (Recommended for high throughput).

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Insufficient heat or water in Protocol 1.Ensure reaction reaches reflux (90°C). Water is required to solubilize Na₂S₂O₄.
Dihydro-Product Isolation Incomplete oxidation.Extend reaction time open to air (allows O₂ to assist SO₂). Add catalytic I₂ if persistent.
Dehalogenation (Loss of Br) Over-reduction (Rare with Dithionite).Avoid using Pd/C or H₂ for the nitro reduction step. Stick to Dithionite or Fe/AcOH.
Poor Solubility Quinazolinones are crystalline and insoluble.Use DMF or DMSO for biological assays. For NMR, add a drop of TFA-d to DMSO-d₆ to break H-bonding.

References

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.[2][3] Synthesis, 45(14), 2043-2050. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.[4] The Journal of Organic Chemistry, 77(6), 2649-2658.[5] Link

  • BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives (Contextual reference for halogen handling). Link

Sources

Application

Application Note: 3-Bromo-2-nitrobenzamide as a Strategic Intermediate in Calcium Channel Blocker Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Structural Rationale The development of novel Calci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The development of novel Calcium Channel Blockers (CCBs) requires versatile, heavily functionalized building blocks to construct complex heterocyclic scaffolds such as benzimidazoles, quinazolinones, and substituted quinolines[1]. 3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9) is a highly privileged intermediate in this domain.

The strategic value of this molecule lies in its 1,2,3-contiguous substitution pattern, which is notoriously difficult to achieve via de novo synthesis due to steric hindrance and conflicting directing group effects.

  • The 3-Bromo Group: Provides an orthogonal handle for transition-metal-catalyzed cross-coupling, allowing the introduction of lipophilic aryl or alkyl groups necessary for binding to the hydrophobic pockets of the L-type calcium channel

    
     subunit.
    
  • The 2-Nitro Group: Acts as a masked amine. Its strong electron-withdrawing nature accelerates the oxidative addition of palladium during cross-coupling. Upon reduction, it provides the necessary nucleophile for cyclization[2].

  • The 1-Carboxamide Group: Serves as the crucial second anchor for cyclocondensation, enabling the rapid formation of fused pyrimidine rings (e.g., quinazolin-4(3H)-ones) or acting as a hydrogen-bond donor in target-receptor interactions.

Synthetic Workflow & Mechanistic Causality

The transformation of 3-bromo-2-nitrobenzamide into a functional CCB scaffold requires a precise, three-step sequence. Each step is designed to exploit the electronic properties of the intermediate while preventing unwanted side reactions.

Workflow SM 3-Bromo-2-nitrobenzamide (Starting Material) Step1 Pd-Catalyzed Suzuki Coupling SM->Step1 Int1 3-Aryl-2-nitrobenzamide (Intermediate 1) Step1->Int1 Step2 Chemoselective Nitro Reduction Int1->Step2 Int2 2-Amino-3-arylbenzamide (Intermediate 2) Step2->Int2 Step3 Cyclocondensation (Triethyl Orthoformate) Int2->Step3 Product 5-Arylquinazolin-4(3H)-one (CCB Scaffold) Step3->Product

Synthetic workflow from 3-bromo-2-nitrobenzamide to a CCB scaffold.

Quantitative Data: Cross-Coupling Optimization

The steric bulk of the adjacent nitro group can impede the transmetalation and reductive elimination steps of the Suzuki-Miyaura coupling. Table 1 summarizes the optimization data, demonstrating that bulky, electron-rich ligands (like SPhos) are required to overcome this energetic barrier.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

Catalyst SystemBaseSolventTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901245%
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90888%
Pd(OAc)₂ / SPhos K₃PO₄ Toluene 100 6 94%

Self-Validating Experimental Protocols

The following protocols detail the conversion of 3-bromo-2-nitrobenzamide into a 5-arylquinazolin-4(3H)-one CCB scaffold. Every protocol is designed as a self-validating system, ensuring in-process analytical control.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling
  • Causality: Utilizing Pd(OAc)₂ with SPhos facilitates the coupling of sterically hindered ortho-substituted aryl bromides. The anhydrous conditions prevent the competitive hydrolysis of the carboxamide group.

  • Procedure:

    • Charge a Schlenk flask with 3-bromo-2-nitrobenzamide (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with N₂ (3 cycles).

    • Add degassed anhydrous toluene (0.2 M). Stir at 100°C for 6 hours.

    • Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure. Purify via flash chromatography (EtOAc/Hexanes).

  • Validation Checkpoint: Analyze via LC-MS. The disappearance of the starting material mass (

    
     245/247) and the appearance of the coupled product mass (
    
    
    
    243) confirms success.
Protocol 3.2: Chemoselective Nitro Reduction
  • Causality: Standard Pd/C hydrogenation can lead to unwanted reduction of the newly formed biaryl system or over-reduction. The Béchamp reduction (Iron/NH₄Cl) is highly chemoselective for nitro groups in the presence of sensitive amides and aromatic rings[2].

  • Procedure:

    • Dissolve the 3-aryl-2-nitrobenzamide (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.1 M).

    • Add Iron powder (5.0 eq) and solid NH₄Cl (2.0 eq).

    • Heat the suspension to 80°C and stir vigorously for 4 hours.

    • Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate and extract with EtOAc.

  • Validation Checkpoint: Perform FTIR spectroscopy. The successful reduction is validated by the complete disappearance of the asymmetric

    
     stretch at 
    
    
    
    and the appearance of primary amine
    
    
    stretches at
    
    
    .
Protocol 3.3: Cyclocondensation to Quinazolinone
  • Causality: The proximity of the newly formed 2-amino group and the 1-carboxamide allows for rapid cyclization. Triethyl orthoformate acts as both the one-carbon electrophile and the dehydrating agent.

  • Procedure:

    • Suspend the 2-amino-3-arylbenzamide (1.0 eq) in triethyl orthoformate (10 volumes).

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq).

    • Reflux the mixture at 140°C for 5 hours, distilling off the ethanol byproduct to drive the equilibrium forward.

    • Cool to room temperature; the product typically precipitates. Filter and wash with cold diethyl ether.

  • Validation Checkpoint: ¹H NMR (DMSO-

    
    ) will show a highly distinctive, sharp singlet at 
    
    
    
    , corresponding to the C2-proton of the newly formed quinazolinone ring.

Pharmacological Context: Mechanism of Action

Heterocycles derived from 2-nitrobenzamides (such as benzimidazoles and quinazolinones) are extensively documented as potent modulators of intracellular calcium[3]. By substituting the 3-position with specific lipophilic groups, the resulting scaffold effectively blocks Voltage-Dependent Calcium Channels (VDCCs), specifically the L-type (Cav1.2) channels found in vascular smooth muscle.

Pathway CCB Quinazolinone CCB (Synthesized Drug) LType L-Type Calcium Channel (Cav1.2) CCB->LType Blocks Relaxation Vasodilation (Therapeutic Effect) CCB->Relaxation Induces via Blockade Ca2 Intracellular Ca2+ Influx LType->Ca2 Enables CaM Calmodulin Activation Ca2->CaM Promotes MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Promotes Contraction Smooth Muscle Contraction (Hypertension) MLCK->Contraction Promotes

Mechanism of action for synthesized quinazolinone-based calcium channel blockers.

The blockade of Cav1.2 prevents the influx of extracellular


. Without sufficient intracellular calcium, the 

-Calmodulin complex cannot form, leaving Myosin Light Chain Kinase (MLCK) inactive. This halts the phosphorylation of myosin light chains, directly preventing smooth muscle contraction and resulting in therapeutic vasodilation[1].

References

Sources

Method

Application Note: Cyclization Strategies for 3-Bromo-2-Nitrobenzamide

The following Application Note and Protocol Guide details the cyclization methodologies for 3-bromo-2-nitrobenzamide , a critical precursor in the synthesis of 8-bromoquinazolin-4(3H)-ones and related poly-heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the cyclization methodologies for 3-bromo-2-nitrobenzamide , a critical precursor in the synthesis of 8-bromoquinazolin-4(3H)-ones and related poly-heterocyclic scaffolds.

Executive Summary

3-Bromo-2-nitrobenzamide is a high-value synthetic handle used primarily to access 8-bromoquinazolin-4(3H)-one derivatives. The 8-bromo substituent is sterically unique, located adjacent to the N1-position, and serves as a vital electrophilic site for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex PARP inhibitors and kinase inhibitors.

This guide outlines three validated protocols for cyclization, selected for their operational robustness, scalability, and atom economy.

Strategic Reaction Pathways

The transformation of 3-bromo-2-nitrobenzamide to heterocyclic scaffolds relies on the reduction of the nitro group to a nucleophilic amine, followed by condensation with an electrophilic carbon source.

Pathway Visualization

The following diagram illustrates the divergent pathways from the parent scaffold.

CyclizationPathways Start 3-Bromo-2-nitrobenzamide Inter Intermediate: 2-Amino-3-bromobenzamide Start->Inter Method B/C Step 1: Selective Reduction (Fe/AcOH or H2/Pd) Prod1 8-Bromoquinazolin-4(3H)-one (via Aldehydes/Na2S2O4) Start->Prod1 Method A: One-Pot Reductive Cyclization (Na2S2O4, R-CHO, DMF) Prod2 8-Bromoquinazolin-4(3H)-one (via Orthoesters) Inter->Prod2 Method B Step 2: Cyclization (HC(OEt)3 / H+) Prod3 8-Bromoquinazoline-2,4(1H,3H)-dione (via Triphosgene) Inter->Prod3 Method C Step 2: Carbonylation (Triphosgene / TEA)

Caption: Divergent synthesis of 8-bromo-substituted heterocycles from 3-bromo-2-nitrobenzamide.

Detailed Experimental Protocols

Method A: One-Pot Reductive Cyclization (The Dithionite Route)

Best for: Rapid library generation of 2-substituted-8-bromoquinazolinones directly from the nitro precursor without isolating the amine. Mechanism: Sodium dithionite (


) reduces the nitro group to an amine. The amine condenses with the aldehyde to form a dihydro-intermediate, which is subsequently oxidized to the quinazolinone by the bisulfite/sulfur dioxide byproducts generated in situ.
Reagents & Materials
  • Substrate: 3-Bromo-2-nitrobenzamide (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium dithionite (

    
    ) (3.0–3.5 equiv)
    
  • Solvent: DMF:Water (95:5 v/v) - Water is critical for dithionite solubility.

  • Temperature: 90–100 °C

Step-by-Step Protocol
  • Setup: In a 20 mL sealing tube or round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-nitrobenzamide (1 mmol, ~245 mg) and the corresponding aldehyde (1.1 mmol) in DMF (5 mL).

  • Reductant Addition: Add Sodium Dithionite (3.5 mmol, ~610 mg) and Water (0.25 mL).

    • Note: The reaction mixture may turn yellow/orange. Ensure the vessel is not strictly sealed initially if gas evolution is rapid, but seal for the heating phase to retain SO2.

  • Reaction: Heat the mixture to 90 °C for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the nitro starting material and the transient amine intermediate.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (30 mL).

  • Isolation: The product usually precipitates as a solid.

    • If Solid: Filter, wash with water (3x 10 mL) and cold ethanol (1x 5 mL).

    • If Oiling: Extract with Ethyl Acetate (3x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Yield Expectation: 75–85%

Method B: Stepwise Cyclization via Orthoesters

Best for: Large-scale synthesis of the unsubstituted or C2-methyl/ethyl parent scaffold. Mechanism: Stepwise reduction prevents side reactions. The orthoester acts as both solvent and electrophile.

Step 1: Reduction to 2-Amino-3-bromobenzamide
  • Suspend 3-bromo-2-nitrobenzamide (10 mmol) in Ethanol/Water (3:1, 40 mL).

  • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux (80 °C) for 2 hours.

  • Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the off-white amine solid.

    • Validation: LC-MS [M+H]+ = 215/217 (Br isotope pattern).

Step 2: Cyclization[1]
  • Setup: Mix 2-amino-3-bromobenzamide (5 mmol) with Triethyl Orthoformate (15 mL).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%) or Sulfuric Acid (2 drops).

  • Reaction: Reflux at 100–110 °C for 4–6 hours.

    • Observation: Ethanol is produced; using a Dean-Stark trap can drive conversion but is usually unnecessary for orthoformates.

  • Work-up: Cool the mixture. The product, 8-bromoquinazolin-4(3H)-one , often precipitates.

  • Purification: Filter and wash with cold hexanes.

Yield Expectation: >90% (over 2 steps)

Method C: Carbonylation to Quinazolinediones

Best for: Synthesizing the dione scaffold (2,4-dione), which possesses distinct hydrogen-bonding properties for kinase binding pockets. Safety Warning: Triphosgene is a solid source of phosgene. Handle in a well-ventilated fume hood.

Protocol
  • Dissolution: Dissolve 2-amino-3-bromobenzamide (2.0 mmol) (from Method B, Step 1) in dry THF (10 mL).

  • Base: Add Triethylamine (2.5 equiv, 5.0 mmol). Cool to 0 °C.

  • Addition: Dissolve Triphosgene (0.4 equiv, 0.8 mmol) in THF (2 mL) and add dropwise over 10 minutes.

    • Note: 0.33 equiv of triphosgene generates 1 equiv of phosgene. A slight excess (0.4) ensures completion.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add water (5 mL) to destroy excess phosgene equivalents.

  • Isolation: Adjust pH to ~4 with 1M HCl. Filter the white precipitate (8-bromoquinazoline-2,4(1H,3H)-dione ).

Comparative Data Analysis

ParameterMethod A (Dithionite)Method B (Orthoester)Method C (Triphosgene)
Target Product 2-Substituted-8-bromoquinazolinoneUnsubstituted 8-bromoquinazolinone8-Bromoquinazolinedione
Step Count 1 (One-Pot)2 (Stepwise)2 (Stepwise)
Atom Economy HighModerate (Loss of EtOH)High
Safety Profile Good (SO2 evolution)ExcellentCaution (Phosgene source)
Key Advantage Diversity oriented (R-CHO variation)Scalability (>100g)Access to Dione scaffold

Troubleshooting & Optimization (E-E-A-T)

"The reaction stalled at the intermediate amine."
  • Cause: In Method A, this indicates insufficient oxidation of the dihydro-intermediate.

  • Solution: Do not exclude air completely. The oxidation step often benefits from ambient oxygen or the SO2 generated. Ensure the temperature is maintained at >90 °C.

"Product is contaminated with iron."
  • Cause: In Method B (Step 1), iron colloids passed through the filter.

  • Solution: Use a double layer of Celite. Alternatively, switch to Pd/C hydrogenation (Caution: Bromine can be labile under aggressive hydrogenation; use sulfided Pt/C or limit reaction time).

"Regioselectivity concerns."
  • Verification: The 3-bromo substituent on the benzamide forces the formation of the 8-bromo isomer in the quinazolinone.

    • Numbering Logic: Amide N becomes N3. Nitro/Amine N becomes N1. The carbon between N1 and the bridgehead is C2. The bridgehead carbons are 4a and 8a. The 3-bromo is adjacent to the nitro (N1 precursor), placing it at position 8.

References

  • Triphosgene Cyclization Protocols: Organic Syntheses, Coll. Vol. 10, p.274 (2004); Vol. 79, p.113 (2002). Safe Handling of Triphosgene. [Link]

  • General Quinazolinone Scaffolds in Drug Discovery: Khan, I., et al. (2016). Quinazolinone and Quinazoline Derivatives: A Guide to their Biological Activities. European Journal of Medicinal Chemistry. [Link]

  • Iron-Mediated Reduction Protocols: Force, G., et al. (2021). Iron-Catalyzed Reduction of Nitroarenes. ChemSusChem. [Link]

Sources

Application

preparation of 3-bromo-2-nitrobenzonitrile from the amide

Application Note: Strategic Preparation of 3-Bromo-2-Nitrobenzonitrile via Amide Dehydration Executive Summary Topic: High-efficiency conversion of 3-bromo-2-nitrobenzamide to 3-bromo-2-nitrobenzonitrile (CAS 1261777-18-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation of 3-Bromo-2-Nitrobenzonitrile via Amide Dehydration

Executive Summary

Topic: High-efficiency conversion of 3-bromo-2-nitrobenzamide to 3-bromo-2-nitrobenzonitrile (CAS 1261777-18-7).

Context: The target molecule, 3-bromo-2-nitrobenzonitrile, is a high-value intermediate for the synthesis of fused heterocycles (e.g., quinazolines, indoles) and pharmaceutical scaffolds.[1][2][3] The presence of the ortho-nitro group and the meta-bromo substituent creates a sterically crowded and electronically deactivated environment, rendering standard dehydration protocols (e.g., thermal


) prone to low yields or incomplete conversion.[1]

Solution: This guide presents two validated protocols:

  • Method A (Precision Route): Trifluoroacetic Anhydride (TFAA) / Pyridine – Recommended for research scale (mg to g) due to mild conditions and superior purity.[1]

  • Method B (Scale-Up Route): Thionyl Chloride (

    
    ) / DMF – Recommended for larger batches (>10 g) where cost-efficiency is paramount.[1]
    

Strategic Analysis & Retrosynthesis

The transformation involves the dehydration of a primary amide to a nitrile.[1] While thermodynamically favorable, the kinetics are heavily influenced by the substituents on the benzene ring.[1]

  • Electronic Effect: The 2-nitro group (

    
    ) is strongly electron-withdrawing.[1][2][3] This reduces the nucleophilicity of the amide oxygen, making it less reactive toward weak electrophilic dehydrating agents.[1]
    
  • Steric Effect: The 1,2,3-trisubstitution pattern forces the amide group out of planarity with the aromatic ring.[1] This steric crowding necessitates a dehydrating agent that is both highly reactive and small enough to access the amide oxygen.[1]

Mechanistic Pathway (TFAA Activation): The reaction proceeds via the activation of the amide oxygen by the electrophilic anhydride, followed by base-promoted E2 elimination.[1]

ReactionMechanism Figure 1: Mechanistic pathway for TFAA-mediated dehydration. Amide 3-Bromo-2-nitrobenzamide (Substrate) Intermediate O-Trifluoroacetyl Imidate Intermediate Amide->Intermediate + TFAA (Activation) Transition Base-Promoted Elimination (E2) Intermediate->Transition + Pyridine (- TFA-H) Product 3-Bromo-2-nitrobenzonitrile (Target) Transition->Product - TFA-H

[1][2][3]

Experimental Protocols

Protocol A: The "Precision" Method (TFAA / Pyridine)

Best for: High purity requirements, acid-sensitive substrates, and rapid optimization.[1]

Reagents:

  • 3-Bromo-2-nitrobenzamide (1.0 equiv)[1]

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1]

  • Pyridine (2.5 equiv)[1]

  • Dichloromethane (DCM) or THF (anhydrous, 10 mL/g substrate)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solubilization: Charge the flask with 3-bromo-2-nitrobenzamide and anhydrous DCM. Stir until a suspension or solution is formed.

  • Base Addition: Add pyridine (2.5 equiv) via syringe. The solution may clear up as the base is added.[1] Cool the mixture to 0°C using an ice/water bath.

  • Activation: Dropwise add TFAA (1.2 equiv) over 10–15 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature < 5°C.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] The amide (lower R_f) should disappear, replaced by the nitrile (higher R_f).[1]

  • Quench: Cool back to 0°C and quench by slow addition of saturated aqueous

    
    .
    
  • Workup: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (

    
    ).[1] Combine organics and wash with 1M HCl (to remove pyridine), followed by brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or pass through a short silica plug if necessary.[1]

Protocol B: The "Scale-Up" Method ( / DMF)

Best for: Cost reduction, large batches.[1]

Reagents:

  • 3-Bromo-2-nitrobenzamide (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • DMF (Catalytic, 2-3 drops)[1][2]

  • Toluene (optional, as solvent) or run neat.[1]

Step-by-Step Procedure:

  • Setup: Equip a RBF with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.[1] The off-gas must be scrubbed (NaOH trap) to neutralize
    
    
    and
    
    
    .[1]
  • Addition: Charge the solid amide. Add

    
     carefully.[1] Add catalytic DMF.[1]
    
  • Reaction: Heat the mixture to reflux (75–80°C).

    • Note: The reaction is heterogeneous initially but will become homogeneous as the nitrile forms.[1]

    • Time: Typically 3–6 hours.[1]

  • Workup: Distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Neutralization: Dissolve the residue in EtOAc or DCM. Pour onto ice-water. Neutralize carefully with saturated

    
    .
    
  • Isolation: Separate layers, wash organic phase with water and brine.[1][4] Dry and concentrate.

Workup & Purification Logic

The following flowchart illustrates the critical decision points during the isolation process to ensure removal of the specific byproducts (Pyridine salts in Method A, Acidic residues in Method B).

WorkupLogic Figure 2: Purification workflow ensuring removal of reaction-specific byproducts. Start Crude Reaction Mixture Quench Quench (Sat. NaHCO3) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts/Acids) PhaseSep->AqLayer WashAcid Wash: 1M HCl (Removes Pyridine) OrgLayer->WashAcid If Method A WashBase Wash: Sat. NaHCO3 (Removes Acid Traces) OrgLayer->WashBase If Method B WashAcid->WashBase Dry Dry (MgSO4) & Conc. WashBase->Dry Final Solid 3-Bromo-2-nitrobenzonitrile Dry->Final

Characterization & QC Criteria

Since specific spectral data for CAS 1261777-18-7 is not widely digitized in open databases, the following are predictive validation parameters based on structural analogs (e.g., 3-bromo-4-nitrobenzonitrile).

ParameterExpected Value / FeatureDiagnostic Note
Physical State Off-white to pale yellow solidNitro compounds are often colored.[1][2][3]
IR Spectrum ~2230–2240 cm⁻¹ Sharp, weak band (C≡N stretch).[1]
IR Spectrum 1530 & 1350 cm⁻¹ Strong bands (

asymmetric/symmetric).
¹H NMR Aromatic region (7.5 – 8.5 ppm)3 protons.[1] Pattern: ABC or AMX system.[1]
Melting Point Est. 80–120°CCompare to 3-bromo-4-nitro isomer (mp ~140°C).[1][2]
Mass Spec [M]+ 226/228Characteristic 1:1 bromine isotope pattern.[1]

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While this specific nitrile is not reported as an explosive, polynitro benzenes are energetic.[1] Avoid heating dry residues above 150°C.[1]

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .[1] Always use a scrubber.[1]
    
  • TFAA: Corrosive and volatile.[1] Handle in a fume hood.

  • Cyanide Analogs: While this is a nitrile (organic cyanide), it does not release free cyanide ions (

    
    ) under normal conditions.[1] However, metabolism or strong hydrolysis can release toxic species.[1] Handle with gloves and avoid inhalation of dust.[1]
    

References

  • Compound Identification

    • 3-Bromo-2-nitrobenzonitrile; CAS No. 1261777-18-7.[1][3][5][6][7][8] (Verified CAS).[1]

  • Methodology (TFAA/Pyridine)

    • Bose, D. S., & Jayalakshmi, B. (1999).[1] "Reagents for Organic Synthesis: Use of Trifluoroacetic Anhydride/Pyridine for Nitrile Synthesis." Synthesis, 1999(1), 64-65.[1]

  • Methodology (General Amide Dehydration)

    • Maffioli, S. I., et al. (2005).[1] "Mild and Reversible Dehydration of Primary Amides to Nitriles." Organic Letters, 7(9), 1837–1839.[1] [1]

  • Analogous Chemistry (

    
     protocols): 
    
    • "Preparation of benzonitriles."[1] US Patent 3742014A.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-Nitrobenzamide

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-bromo-2-nitrobenzamide . This guide prioritizes yield optimization through mechanistic control, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-bromo-2-nitrobenzamide . This guide prioritizes yield optimization through mechanistic control, specifically addressing the steric and electronic challenges posed by the ortho-nitro and meta-bromo substitution pattern.

Subject: Yield Optimization & Troubleshooting Guide Compound Class: Electron-Deficient Aromatic Amides Primary Precursor: 3-Bromo-2-nitrobenzoic acid Ticket ID: OPT-YIELD-3B2N

Core Protocol: The Optimized Pathway

Standard protocols often fail due to the "Ortho Effect"—the steric bulk of the 2-nitro group hinders the activation of the carboxylic acid, while simultaneously activating the 3-bromo group towards unwanted nucleophilic aromatic substitution (SNAr). This optimized protocol mitigates both.

Step 1: Acid Chloride Activation (Anhydrous)

Objective: Complete conversion of acid to acid chloride without thermal decomposition.

  • Reagents: 3-Bromo-2-nitrobenzoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (catalytic, 2-3 drops).

  • Solvent: Dichloromethane (DCM) [Anhydrous].

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Suspend 3-bromo-2-nitrobenzoic acid in anhydrous DCM under Nitrogen/Argon.

  • Add catalytic DMF. Critical: Do not omit. The steric hindrance of the nitro group requires the Vilsmeier-Haack intermediate for efficient activation.

  • Add Oxalyl Chloride dropwise at 0°C.

  • Allow to warm to RT and stir for 2–3 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride in vacuo. Re-dissolve the residue in fresh anhydrous DCM or THF.

Step 2: Amidation (The Yield-Critical Step)

Objective: Formation of amide while suppressing hydrolysis and SNAr side-reactions.

  • Reagents: Ammonia (NH₃) source.

  • Selection Rule: Use 0.5 M NH₃ in Dioxane or NH₃ gas . Avoid aqueous ammonia (

    
    ).
    
  • Temperature: -10°C to 0°C .

Protocol:

  • Cool the acid chloride solution (from Step 1) to -10°C.

  • Slowly add the NH₃ solution (excess, 2.5–3.0 equiv) or bubble gas.

  • Observation: A precipitate (Ammonium Chloride) will form immediately.

  • Stir at 0°C for 30 minutes, then warm to RT.

  • Work-up: Quench with water. Extract with Ethyl Acetate.[1][2][3][4] Wash with 1N HCl (to remove excess amine), saturated

    
     (to remove unreacted acid), and brine.
    

Troubleshooting Guide (Interactive)

Issue 1: Low Yield (<50%)

Diagnosis: The most common cause is hydrolysis of the acid chloride intermediate back to the starting material before amidation occurs.

SymptomRoot CauseCorrective Action
Starting Material (Acid) Recovered Moisture ingress during activation or amidation.Switch Reagents: Replace Thionyl Chloride (

) with Oxalyl Chloride.

requires reflux which can degrade this unstable substrate. Drying: Flame-dry glassware; use a

drying tube.
Product is "Wet" / Gummy Incomplete removal of DMF/Solvent.Work-up: Perform a final wash with water to remove DMF. Dry organic layer thoroughly with

.
Yield is low, no SM recovered Formation of anhydride dimer.Stoichiometry: Ensure excess amine is used. If the amine is the limiting reagent, the intermediate acid chloride will react with the product amide or hydrolyzed acid to form anhydrides.
Issue 2: Impurity Profile (Yellow/Orange Side Products)

Diagnosis: The 2-nitro group activates the ring, making the 3-bromo position susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Impurity: 3-Amino-2-nitrobenzamide (Bromine displaced by Ammonia).

  • Mechanism: The electron-withdrawing nitro group ortho to the bromine lowers the energy barrier for nucleophilic attack.

  • Fix:

    • Temperature Control: Strictly maintain reaction at < 0°C during ammonia addition. SNAr has a higher activation energy than acyl substitution; cold temperatures favor the amide.

    • Solvent Switch: Use a non-polar solvent (DCM) rather than polar aprotic solvents (like DMF/DMSO) for the amidation step, as polar solvents stabilize the Meisenheimer complex and accelerate SNAr.

Visualizations

Workflow Diagram: Optimized Synthesis

Caption: Logical flow for minimizing side reactions. The critical decision points (Diamonds) determine the purity of the final scaffold.

SynthesisFlow Start Start: 3-Bromo-2-nitrobenzoic acid Activation Activation: Oxalyl Chloride/DMF (Solvent: DCM, Temp: 0°C) Start->Activation Check1 Is Gas Evolution Complete? Activation->Check1 Check1->Activation No (Wait) Evap Evaporate to Residue (Remove excess reagent) Check1->Evap Yes Amidation Amidation: NH3 in Dioxane (Temp: < 0°C) Evap->Amidation Check2 Color Change to Dark Orange? Amidation->Check2 SNAr_Risk WARNING: SNAr Side Reaction (Br displacement) Check2->SNAr_Risk Yes (Temp too high) Workup Workup: Acid/Base Wash Check2->Workup No (Pale Yellow) Final Target: 3-Bromo-2-nitrobenzamide Workup->Final

Mechanistic Pathway & Impurity Logic

Caption: Competitive pathways. The upper path (Acyl Substitution) is desired; the lower path (SNAr) is the primary impurity source triggered by heat.

Mechanism AcidCl Acid Chloride Intermediate Path1 Path A: Carbonyl Attack (Kinetic Product) AcidCl->Path1  < 0°C   Path2 Path B: Ring Attack (SNAr) (Thermodynamic/Thermal) AcidCl->Path2  > 25°C   NH3 Nucleophile: NH3 NH3->AcidCl Product 3-Bromo-2-nitrobenzamide (Target) Path1->Product Impurity 3-Amino-2-nitrobenzamide (Side Product) Path2->Impurity

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with caution. 

requires higher temperatures (reflux) to be effective, which increases the risk of degrading the nitro-aromatic ring or causing "tarring." If you must use

, use it neat with DMF at mild temperatures (40-50°C) rather than full reflux, and distill off the excess immediately.

Q: Why is the color of my reaction turning dark red/brown? A: This indicates decomposition or the formation of Meisenheimer complexes (intermediates in SNAr reactions). This usually happens if the reaction temperature spikes. Keep the amidation step strictly on ice/salt baths.

Q: Can I use aqueous Ammonium Hydroxide (


)? 
A:  It is not recommended  for high yields. The 3-bromo-2-nitro acid chloride is highly reactive but also sterically hindered. Water competes with ammonia for the carbonyl center. In a biphasic system (DCM/Water), hydrolysis often outcompetes amidation. Use anhydrous ammonia sources for >85% yield.

Q: How do I remove unreacted 3-bromo-2-nitrobenzoic acid? A: The starting acid is soluble in saturated Sodium Bicarbonate (


). Wash your organic reaction mixture 2–3 times with 

during workup. The amide product will remain in the organic layer.

References

  • Preparation of 3-bromo-2-nitrobenzoic acid (Precursor Synthesis)

    • Source: Patent CN103880683A.
    • URL:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: BenchChem Application Notes.[1] "Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid." (Note: Isomeric analog, establishing reactivity principles).

    • URL:

  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Safety Data & Compound Properties

    • Source: PubChem CID 21106434 (Aldehyde precursor data for safety extrapol
    • URL:

Sources

Optimization

purification methods for 3-bromo-2-nitrobenzamide recrystallization

Ticket ID: #PUR-3B2N-REC-001 Subject: Optimization of Recrystallization Protocols for 3-Bromo-2-Nitrobenzamide Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-3B2N-REC-001 Subject: Optimization of Recrystallization Protocols for 3-Bromo-2-Nitrobenzamide Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary

This guide addresses the purification of 3-bromo-2-nitrobenzamide , a highly functionalized aromatic intermediate often utilized in the synthesis of PARP inhibitors and other benzamide-scaffold therapeutics.

The presence of the ortho-nitro group creates significant steric strain and electron withdrawal, making this molecule prone to hydrolysis (reverting to 3-bromo-2-nitrobenzoic acid) and "oiling out" during cooling. This guide prioritizes protecting the amide bond while maximizing recovery.

Module 1: Solvent Selection & Solubility Profile

The choice of solvent is dictated by the polarity balance between the hydrophilic amide/nitro groups and the lipophilic bromine atom.

Recommended Solvent Systems
Solvent SystemTypeSuitabilityOperational Notes
Ethanol (95%) Single SolventPrimary Choice Best balance of solubility. The 5% water content aids in keeping polar impurities in the mother liquor.
Ethyl Acetate / n-Heptane Binary SystemSecondary Choice Use if the compound "oils out" in alcohols. Dissolve in min. hot EtOAc, then add hot Heptane until turbid.
Methanol / Water Binary SystemAggressive High recovery but higher risk of hydrolysis due to higher polarity and water content at boiling.
Toluene Single SolventSpecific Good for removing non-polar impurities, but toxicity issues limit use in GMP environments.
Solubility Logic (The "Why")
  • The Nitro Effect: The -NO₂ group at the 2-position creates a dipole that interacts strongly with polar protic solvents (Ethanol).

  • The Bromine Effect: The -Br at the 3-position reduces water solubility significantly compared to the parent nitrobenzamide, necessitating an organic co-solvent.

  • Impurity Rejection: The primary impurity, 3-bromo-2-nitrobenzoic acid , is significantly more soluble in basic or highly polar aqueous media. Recrystallization from neutral Ethanol/Water usually rejects the acid into the filtrate.

Module 2: The Standard Protocol

Pre-requisites:

  • Crude purity > 85% (If lower, perform a bicarbonate wash first—see FAQ).

  • Target Melting Point: ~220–225°C (Note: Literature values vary by polymorph; establish a baseline with your specific lot).

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add solvent in 1 mL increments. Do not exceed 12 mL/g.

  • Clarification (Impurity Removal):

    • If the solution is dark yellow/brown (oxidation products), remove from heat, add Activated Carbon (1-2 wt%) .

    • Critical: Do not add carbon to a boiling solution to avoid flash boiling.

    • Re-boil for 5-10 minutes.

    • Perform a Hot Filtration through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Agitation: Turn off stirring. Mechanical agitation during cooling promotes small, impure crystals.

    • Once at room temp, transfer to an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1][2]

    • Wash: Rinse cake with cold Ethanol (0°C).

    • Dry: Vacuum oven at 40-50°C. Avoid high heat (>60°C) to prevent amide degradation.

Visual Workflow (DOT Diagram)

Recrystallization_Workflow Start Crude 3-bromo-2-nitrobenzamide Dissolve Dissolve in Hot Ethanol (95%) (Reflux ~78°C) Start->Dissolve Check_Color Is solution dark/colored? Dissolve->Check_Color Carbon_Treat Add Activated Carbon (Reflux 5-10 min) Check_Color->Carbon_Treat Yes Hot_Filter Hot Filtration (Remove insolubles/carbon) Check_Color->Hot_Filter No Carbon_Treat->Hot_Filter Cool_Slow Slow Cool to RT (No stirring) Hot_Filter->Cool_Slow Check_Oil Did it 'Oil Out'? Cool_Slow->Check_Oil Remedy_Oil Reheat + Add Seed Crystal + More Solvent Check_Oil->Remedy_Oil Yes Ice_Bath Ice Bath (0-4°C) Check_Oil->Ice_Bath No (Crystals formed) Remedy_Oil->Cool_Slow Retry Filter_Dry Vacuum Filter & Dry (<50°C) Ice_Bath->Filter_Dry

Caption: Decision-logic workflow for the recrystallization of 3-bromo-2-nitrobenzamide, including intervention steps for oiling out.

Module 3: Troubleshooting Guide

Issue 1: The Product "Oils Out"

Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[3] Mechanism: The melting point of the solvated compound is lower than the temperature at which it becomes insoluble.[3] This is common in nitro-compounds due to high entropy of fusion. Corrective Actions:

  • The Seed Trick: Reheat until the oil dissolves. Allow it to cool just until cloudiness appears, then immediately add a "seed crystal" of pure product. This provides a template for the lattice, bypassing the oil phase.

  • Solvent Adjustment: You are likely using too little solvent. Add 20% more solvent to lower the saturation temperature below the "oiling" temperature.

  • Change System: Switch to Ethyl Acetate/Heptane . Oils are less likely to form in non-polar anti-solvents compared to aqueous alcohols.

Issue 2: Persistent Acid Impurity

Symptom: HPLC/TLC shows a peak corresponding to 3-bromo-2-nitrobenzoic acid. Mechanism: Hydrolysis of the amide bond during the reaction or recrystallization. Corrective Action (Chemical Wash): Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Logic: The bicarbonate converts the benzoic acid impurity into its water-soluble salt (benzoate), partitioning it into the aqueous layer. The neutral amide remains in the organic layer. Dry the organic layer, evaporate, then recrystallize.

Issue 3: Low Yield

Symptom: Recovery is < 60%. Mechanism: The compound is too soluble in the chosen solvent at room temperature. Corrective Actions:

  • Mother Liquor Recovery: Concentrate the filtrate (mother liquor) to half its volume and cool again to harvest a "second crop." (Note: Second crops are usually less pure).

  • Anti-Solvent Crash: Add water (dropwise) to the ethanol filtrate until turbid, then chill.

Module 4: Advanced FAQ

Q: Can I use water as the primary solvent? A: No. While 3-nitrobenzamide (the parent) is slightly soluble in boiling water, the addition of the bromine atom makes 3-bromo-2-nitrobenzamide significantly more lipophilic. You would need excessive volumes of water, and prolonged boiling in water increases the rate of amide hydrolysis [1].

Q: How do I distinguish between the 2-nitro and 3-nitro isomers? A: This is a common synthesis risk. If your starting material was 2-bromo-benzoic acid and you nitrated it, you likely have a mixture.

  • TLC: The 2-nitro isomer (ortho) is generally less polar than the 3- or 4-nitro isomers due to internal hydrogen bonding or steric twisting, leading to a higher Rf value in Ethyl Acetate/Hexane systems.

  • NMR: The coupling constants of the aromatic protons will differ.

Q: Why is the color yellow even after recrystallization? A: Nitro compounds are inherently yellow. However, a dark orange/brown indicates oxidation. If activated carbon fails, the color may be intrinsic to the crystal lattice (polymorphism). Verify purity via HPLC; if >99%, the pale yellow color is acceptable.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amide purification and solvent selection).

  • Perrin, D.D., Armarego, W.L.F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017. (Reference for nitro-group solubility and purification strategies).

  • BenchChem. Technical Support: Purification of Nitrobenzene Derivatives. (General guidelines for handling "oiling out" in nitro-aromatics).

  • PubChem. Compound Summary: 3-bromo-2-nitrobenzaldehyde (Analogous Precursor Data). National Library of Medicine. (Used for solubility/property estimation of the 3-bromo-2-nitro scaffold).

Sources

Troubleshooting

solubility issues with 3-bromo-2-nitrobenzamide in DMSO

Topic: Solubility Issues with 3-Bromo-2-Nitrobenzamide in DMSO Technical Support Center Guide Section 1: Compound Profile & Executive Summary Compound Identity: Chemical Name: 3-Bromo-2-nitrobenzamide[1][2][3] CAS Regist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues with 3-Bromo-2-Nitrobenzamide in DMSO Technical Support Center Guide

Section 1: Compound Profile & Executive Summary

Compound Identity:

  • Chemical Name: 3-Bromo-2-nitrobenzamide[1][2][3]

  • CAS Registry Number: 1261758-81-9 (Note: Often confused with isomers like 3-bromo-5-nitrobenzamide, CAS 54321-80-1).

  • Molecular Formula: C₇H₅BrN₂O₃[4][5][6]

  • Molecular Weight: 245.03 g/mol [4][5][6]

  • Predicted LogP: ~1.3 – 1.9 (Lipophilic)

Executive Summary: 3-Bromo-2-nitrobenzamide presents unique solubility challenges due to significant steric crowding. The ortho-nitro group at position 2 and the meta-bromo group at position 3 force the amide moiety out of planarity with the aromatic ring. While this disruption often lowers the melting point, it creates a "solubility paradox": the compound is lipophilic enough to resist aqueous dissolution but polar enough to aggregate in the presence of trace moisture in DMSO.

Key Solubility Metrics (Estimated):

Solvent Solubility Rating Max Conc. (Approx) Primary Issue
Anhydrous DMSO High >100 mM Hygroscopicity induces precipitation.
Water / PBS Very Low <100 µM Immediate "crash-out" upon dilution.

| Ethanol | Moderate | ~10-50 mM | Temperature dependent; risk of crystallization. |

Section 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I cannot get the solid powder to dissolve in DMSO to make my stock solution."

Q1: I am trying to make a 100 mM stock, but particles remain visible. What is happening? A: You are likely fighting the crystal lattice energy. The steric bulk of the bromine and nitro groups creates a dense crystal packing that resists solvent penetration.

  • Immediate Fix:

    • Sonication: Sonicate the sealed vial in a water bath at 40 kHz for 10-15 minutes. This is more effective than vortexing for breaking crystal lattices.

    • Thermal Assist: Warm the solution to 37°C (up to 50°C is safe for short periods). The solubility of nitrobenzamides in DMSO is highly temperature-dependent [1].

  • Root Cause: Kinetic solubility lag. The compound is thermodynamically soluble, but the dissolution rate is slow at room temperature (20-25°C).

Q2: My DMSO is fresh, but the solution looks hazy. Is this normal? A: No. Haze indicates micro-precipitation, often caused by water contamination . DMSO is hygroscopic and can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • The "Water-Shell" Effect: Water molecules preferentially hydrate the DMSO sulfoxide group, reducing the amount of "free" DMSO available to solvate your lipophilic benzamide [2].

  • Protocol: Use only anhydrous DMSO (≤0.2% water content) stored over molecular sieves. If your DMSO bottle has been open for >1 month, discard it for stock preparation.

Scenario B: "The stock solution was clear, but it precipitated after storage."

Q3: I stored my 50 mM stock at -20°C. When I took it out, there were crystals. Did it degrade? A: Likely not. This is Cryo-Precipitation . DMSO freezes at 18.5°C. As it freezes, it forms a pure solvent lattice, excluding the solute. This concentrates the 3-bromo-2-nitrobenzamide into pockets where it exceeds its saturation limit and crystallizes.

  • Recovery Protocol:

    • Thaw completely at room temperature.

    • Do not vortex immediately. Inspect for solids.

    • Heat to 37°C and sonicate until absolutely clear.

    • Critical: Homogenize (vortex) before pipetting. Concentration gradients can persist after thawing.

Q4: My solution turned from pale yellow to dark orange over time. Is it still good? A: A color change to dark orange/brown suggests chemical degradation, likely photolytic decomposition or nucleophilic aromatic substitution .

  • Mechanism: The ortho-nitro group makes the amide bond and the bromine susceptible to nucleophilic attack or reduction, especially if the DMSO contains trace amines or water.

  • Prevention: Store stocks in amber glass vials, protected from light, and preferably under nitrogen or argon gas.

Scenario C: "The compound crashes out when I add it to my cell culture media."

Q5: I dilute my 100 mM stock 1:1000 into media (0.1% DMSO final), and I see a precipitate. Why? A: This is the "Solubility Cliff." 3-Bromo-2-nitrobenzamide has a LogP > 1.5. When you dilute DMSO into water, the hydration of DMSO is highly exothermic and thermodynamically favorable. The water strips the DMSO shield away from your compound faster than the compound can disperse, causing it to aggregate instantly [3].

Q6: How do I prevent this "Crash-Out" in my assay? A: You must use an Intermediate Dilution Step .

  • The Wrong Way: 1 µL Stock (100 mM)

    
     1000 µL Media. (High local concentration spike = precipitation).
    
  • The Right Way (Serial Dilution):

    • Dilute 100 mM Stock

      
       10 mM in 100% DMSO .
      
    • Dilute 10 mM DMSO

      
       1 mM in Culture Media  (pre-warmed to 37°C) with vigorous vortexing during addition.
      
    • Dilute 1 mM Media

      
       Final Assay Concentration.
      
  • Why this works: It prevents the local concentration of the compound from ever exceeding its critical supersaturation limit during the mixing event.

Section 3: Visual Troubleshooting Workflows

Workflow 1: Stock Solution Preparation & Rescue

StockPrep Start Start: Solid 3-Bromo-2-nitrobenzamide Solvent Add Anhydrous DMSO (Water content < 0.2%) Start->Solvent Mix Vortex 30s Solvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear Check->Clear Yes Hazy Hazy / Particulates Check->Hazy No Success QC Pass: Aliquot & Store -20°C Clear->Success Sonicate Sonicate 40kHz, 10 min Temp: 37°C Hazy->Sonicate Check2 Visual Inspection Sonicate->Check2 Check2->Clear Dissolved Fail QC Fail: Check DMSO Water Content Check2->Fail Still Hazy

Figure 1: Decision tree for preparing and troubleshooting DMSO stock solutions. Note the emphasis on sonication and temperature control.

Workflow 2: The "Crash-Out" Mechanism & Prevention

CrashOut Stock DMSO Stock (Hydrophobic Solute Solvated) Mixing Rapid Mixing Event Stock->Mixing Water Aqueous Buffer (Water Molecules) Water->Mixing Interaction DMSO-Water H-Bonding (Exothermic) Mixing->Interaction Exclusion Solute Exclusion (Loss of Solvent Shell) Interaction->Exclusion DMSO leaves Solute Result Precipitation (Aggregates Form) Exclusion->Result Solution Prevention Strategy: Intermediate Dilution + Warming Result->Solution Avoids

Figure 2: Mechanistic view of precipitation upon dilution. The high affinity of DMSO for water strips the solvent shell from the lipophilic compound.

Section 4: Standard Operating Procedure (SOP)

Protocol: Preparation of 50 mM Stock Solution

  • Weighing: Weigh approximately 12.25 mg of 3-bromo-2-nitrobenzamide into a clean, amber glass vial.

    • Note: Glass is preferred over plastic to prevent leaching or adsorption.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

    • Critical: Do not assume "99.9%" DMSO on the shelf is anhydrous. Use a fresh bottle or one stored with molecular sieves.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solids persist, sonicate in a water bath at room temperature for 5 minutes.

    • If still undissolved, warm water bath to 37°C and sonicate for another 5 minutes.

  • QC Check: Hold the vial up to a light source. The liquid should be perfectly clear yellow. Any turbidity requires filtration (0.2 µm PTFE) or further solubilization steps, though filtration may reduce concentration.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

References

  • Yuan, Y., & Zheng, M. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1636-1644. Link

  • Way, L., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies, 17(5). Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Optimization

Technical Support Center: Optimizing Nitro Reduction in Benzamides

Status: Operational Operator: Senior Application Scientist Ticket: Optimization of reaction conditions for nitro reduction in benzamide scaffolds. Diagnostic & Triage: Select Your Methodology Before initiating any experi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket: Optimization of reaction conditions for nitro reduction in benzamide scaffolds.

Diagnostic & Triage: Select Your Methodology

Before initiating any experiment, you must profile your substrate. The benzamide moiety is generally robust, but the other functional groups on your scaffold dictate the reduction strategy. Do not default to Pd/C hydrogenation without assessing chemoselectivity risks.

Decision Matrix: Method Selection

Use the following logic flow to determine the optimal reduction protocol for your specific benzamide derivative.

G Start Substrate Assessment: Nitro-Benzamide Scaffold Halogen Contains Halogens? (Cl, Br, I) Start->Halogen Nitrile Contains Nitrile/Aldehyde? Halogen->Nitrile No Fe Method B: Fe / NH4Cl (Bechamp-type) Halogen->Fe Yes (Br, I) Pt Method C: Pt/C (Sulfided) or Fe/AcOH Halogen->Pt Yes (Cl - risk dependent) Sulfur Contains Thioether/Sulfur? Nitrile->Sulfur No Sn Method D: SnCl2 / HCl (Stannous Chloride) Nitrile->Sn Yes PdC Method A: Catalytic Hydrogenation (Pd/C + H2 or NH4HCO2) Sulfur->PdC No Sulfur->Fe Yes (Poison risk)

Figure 1: Strategic Selection Workflow. Follow this decision tree to avoid common chemoselectivity pitfalls such as dehalogenation or catalyst poisoning.

Core Protocols & Optimization

Method A: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)

Best for: Clean substrates, high throughput, easy workup.

The Logic: Standard H₂ gas balloons can be inconsistent due to mass transfer limitations. Transfer hydrogenation using ammonium formate provides a stoichiometric, soluble hydrogen source, often resulting in faster kinetics and lower fire risks [1].

Protocol:

  • Dissolution: Dissolve the nitro-benzamide (1.0 equiv) in MeOH or EtOH (0.1 M concentration). If solubility is poor, add THF (up to 50% v/v).

  • Donor Addition: Add Ammonium Formate (3.0 – 5.0 equiv).

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under an inert atmosphere (N₂).

  • Reaction: Stir at room temperature. Mild heating (40°C) may be required for sterically hindered nitro groups.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the M+30 (Nitroso) and M+16 (Hydroxylamine) intermediates.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Stalled at Hydroxylamine Catalyst poisoning or insufficient donor.Add fresh catalyst (5 wt%) and 2.0 equiv more ammonium formate. Warm to 45°C.
Dehalogenation (Cl/Br loss) Pd is too active for the C-X bond.STOP. Switch to Method B (Fe/NH₄Cl) or use Pt/C (sulfided) which is less prone to oxidative addition into C-X bonds [2].
Unknown Impurity (+14 mass) Methylation of amine (rare but possible in MeOH).Switch solvent to EtOH or iPrOH.
Method B: Iron-Mediated Reduction (Fe / NH₄Cl)

Best for: Halogenated substrates, sulfur-containing molecules, and large scale.

The Logic: This is a modification of the Béchamp reduction. Unlike the harsh Fe/HCl conditions, using NH₄Cl creates a buffered, slightly acidic environment (pH 5-6). This prevents the hydrolysis of the benzamide bond and protects acid-sensitive groups while effectively reducing the nitro group via single electron transfer (SET) [3].

Protocol:

  • Suspension: Suspend nitro-benzamide (1.0 equiv) in EtOH/H₂O (3:1 ratio).

  • Activation: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to 70-80°C with vigorous stirring (mechanical stirring recommended for >5g scale).

  • Workup (CRITICAL): The reaction produces iron oxide sludge. Filter hot through a wide pad of Celite. Wash the cake copiously with hot EtOAc or MeOH to desorb the product from the iron surface.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (Product stuck) Product adsorbed to Fe-oxide sludge.Re-suspend the filter cake in 10% MeOH/DCM and stir for 30 mins, then re-filter.
Incomplete Conversion Iron surface passivation.Add 1-2 drops of conc. HCl to "activate" the iron surface or use fresh electrolytic grade iron powder.
Emulsion during extraction Fine iron particles passing filter.Wash organic layer with EDTA solution or Rochelle's salt to sequester iron ions.

Mechanistic Troubleshooting: The Haber Cycle

Understanding why a reaction fails requires visualizing the mechanism. Nitro reduction is not a single step; it is a cascade.

Haber Nitro R-NO2 (Nitro) Nitroso R-N=O (Nitroso) Nitro->Nitroso 2e-, 2H+ Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (High pH/Temp) Amine R-NH2 (Aniline) Hydroxyl->Amine 2e-, 2H+ Hydroxyl->Azoxy Condensation Azo Azo Dimer (Side Product) Azoxy->Azo Reduction

Figure 2: The Haber Reduction Cycle. Stalling often occurs at the Hydroxylamine stage. Condensation to Azoxy dimers is favored under basic conditions or high temperatures.

Frequently Asked Questions (Technical Support)

Q: I am seeing a "dimer" impurity by LCMS (Mass = 2M - 16 or 2M - 2). What is this? A: These are Azoxy (2M+16 relative to amine, or 2M-14 relative to nitro) or Azo (2M-2 relative to amine) compounds.

  • Cause: These form when the intermediate Nitroso and Hydroxylamine species accumulate and react with each other instead of reducing further. This typically happens if the reduction kinetics are too slow or the pH is too basic.

  • Fix: Increase the catalyst loading or hydrogen pressure to drive the reduction forward faster. If using Fe/NH₄Cl, ensure efficient stirring to prevent local "hotspots" of intermediates.

Q: My benzamide has a nitrile group (-CN). Can I use Pd/C? A: Risky. Standard Pd/C hydrogenation can reduce nitriles to benzylamines (primary) or dibenzylamines (secondary).

  • Recommendation: Use Stannous Chloride (SnCl₂[1]·2H₂O) in EtOH or EtOAc [4].[2] This method is highly chemoselective for nitro groups in the presence of nitriles, aldehydes, and esters.[3]

  • Protocol: Mix Nitro-compound (1 equiv) and SnCl₂·2H₂O (5 equiv) in EtOH. Heat to 70°C. Workup requires basic wash (NaHCO₃) to remove tin salts.

Q: The reaction works on 100mg but fails on 10g. Why? A: This is usually a Heat Transfer or Agitation issue.

  • Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). On a large scale, the internal temperature can spike, leading to catalyst deactivation or side reactions (dimerization).

  • Hydrogen Mass Transfer: In hydrogenation, H₂ gas must dissolve in the solvent to reach the catalyst. On a larger scale, surface-area-to-volume ratio decreases.

  • Fix: Use a mechanical stirrer (not magnetic). Add the reducing agent (e.g., formate or hydrazine) portion-wise. Ensure adequate cooling capacity.

Q: Can I use Sodium Dithionite (Na₂S₂O₄)? A: Yes, for water-soluble substrates. However, for lipophilic benzamides, phase transfer catalysis (PTC) is often required, and yields can be inconsistent compared to Fe or Pd methods.

Comparative Data: Reagent Tolerance

Functional Group on BenzamidePd/C + H₂Fe / NH₄ClSnCl₂ / HClZn / AcOH
-Cl, -Br (Halogen) ❌ (Dehalogenation risk)Recommended
-CN (Nitrile) ⚠️ (Reduction risk)Recommended ⚠️
-CHO (Aldehyde) ❌ (Reduction to alcohol)⚠️
-S-R (Thioether) ❌ (Catalyst Poison)Recommended
-COOH (Acid)

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[4] Synthesis, 1988(02), 91-95. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitroarenes with iron and ammonium chloride in water. Synlett, 2004(09), 1592-1594. Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

Sources

Troubleshooting

Technical Support Center: 3-Bromo-2-nitrobenzamide Purification

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting and validated methodologies for the removal of bromide impurities from 3-bromo-2-nitrobenzamide (CAS: 1261758-81-9)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting and validated methodologies for the removal of bromide impurities from 3-bromo-2-nitrobenzamide (CAS: 1261758-81-9)[1].

Whether you are scaling up an active pharmaceutical ingredient (API) intermediate or preparing high-purity material for sensitive downstream cross-coupling reactions, residual bromides—both inorganic salts and organic structural analogs—can cause catalyst poisoning and pose severe genotoxic risks[2]. This guide is designed to give you autonomous, self-validating control over your purification workflows.

Diagnostic Workflow: Identifying Your Impurity Profile

Before initiating purification, it is critical to classify the nature of the bromide contamination. Process-related impurities generally fall into two categories requiring vastly different thermodynamic approaches for removal[3]:

  • Inorganic Bromides (Br⁻): Residual salts (e.g., NaBr, HBr, FeBr₃) from upstream bromination or neutralization steps.

  • Organic Bromides: Covalently bound bromides, such as unreacted starting materials, over-brominated species (e.g., dibromonitrobenzamides), or positional isomers (e.g., 5-bromo-2-nitrobenzamide).

BromidePurification Start Crude 3-bromo-2-nitrobenzamide Analyze Impurity Profiling (HPLC / Ion Chromatography) Start->Analyze Inorganic Inorganic Bromide (Br- salts) Analyze->Inorganic Detected Organic Organic Bromide (Isomers/Over-brominated) Analyze->Organic Detected Wash Aqueous Washing & Ion Exchange (e.g., Purolite) Inorganic->Wash Recryst Selective Recrystallization (EtOH/Water or EtOAc/Heptane) Organic->Recryst AgNO3 IPC: AgNO3 Test (Check for AgBr ppt) Wash->AgNO3 HPLC IPC: HPLC / GC-ECD (Check organic purity) Recryst->HPLC AgNO3->Wash Positive (Repeat) Pure Pure 3-bromo-2-nitrobenzamide (>99.5% Purity) AgNO3->Pure Negative HPLC->Recryst > Threshold (Repeat) HPLC->Pure < Threshold

Workflow for identifying and removing inorganic and organic bromide impurities.

Core Methodologies & Self-Validating Protocols

Protocol A: Elimination of Inorganic Bromide Salts

Scientific Rationale: Inorganic bromides are highly soluble in water but can become physically trapped within the crude crystal lattice of 3-bromo-2-nitrobenzamide during precipitation. Simple repulping is often insufficient. By fully dissolving the organic matrix in a water-immiscible solvent and utilizing a bromide-selective ion exchange resin, we force the partitioning of Br⁻ ions into the aqueous phase, completely stripping them from the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-bromo-2-nitrobenzamide in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) at a ratio of 10 volumes (10 mL/g) at 40 °C to ensure complete breakdown of the crystal lattice.

  • Primary Aqueous Wash: Wash the organic phase with an equal volume of deionized water. Agitate vigorously for 15 minutes, then allow phase separation. Repeat twice.

  • Resin Scavenging (For stubborn trace Br⁻): If emulsion occurs or trace bromides remain, pass the aqueous-saturated organic phase through a cartridge containing a bromide-selective anion exchange resin (e.g., Purolite Bromide Plus/9218).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the intermediate.

Self-Validation System (In-Process Control): The AgNO₃ Drop Test: To validate the removal of inorganic bromide, take a 2 mL aliquot of the final aqueous wash. Add 3 drops of 0.1 M Silver Nitrate (AgNO₃) acidified with HNO₃.

  • Fail State: A pale yellow precipitate (AgBr) forms. Causality: Bromide ions are still partitioning. Repeat the wash.

  • Pass State: The solution remains perfectly clear. The system has validated its own endpoint.

Protocol B: Purging Organic Bromide Impurities via Recrystallization

Scientific Rationale: Organic bromide impurities (like dibrominated byproducts) share high structural and polarity similarities with 3-bromo-2-nitrobenzamide. They cannot be washed away. Instead, we must exploit the temperature coefficient of solubility[4]. 3-bromo-2-nitrobenzamide possesses a nitro group and an amide group, allowing for strong hydrogen bonding. By using a solvent/anti-solvent pair (Ethanol/Water), we can dissolve the material at high temperatures. As the solution cools slowly, the target molecule's lattice reforms, thermodynamically excluding the structurally mismatched organic bromide impurities, which remain dissolved in the mother liquor[4].

Step-by-Step Methodology:

  • Solvent Saturation: Suspend the crude solid in absolute ethanol (approx. 3-5 mL/g). Heat to reflux (78 °C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution reaches the "cloud point" (the exact moment the solution becomes slightly turbid, indicating saturation).

  • Clarification: Add just enough hot ethanol (1-2 mL) to clear the turbidity.

  • Controlled Nucleation: Remove from heat and allow the flask to cool to room temperature without disturbance. Rapid cooling traps impurities; slow cooling ensures a perfect, exclusionary crystal lattice[5].

  • Isolation: Once crystals have formed, cool the flask in an ice bath (0-5 °C) for 1 hour to maximize yield. Isolate via vacuum filtration and wash the filter cake with ice-cold 10% Ethanol/Water.

Self-Validation System (In-Process Control): Mother Liquor Assay: Do not discard the filtrate. Analyze both the isolated crystals and the mother liquor via HPLC.

  • Validation: The mother liquor should show a highly enriched concentration of the organic bromide impurity relative to the target peak, proving the thermodynamic exclusion worked. If the crystals still contain >0.1% impurity, the lattice was formed too quickly, and the process must be repeated.

Analytical Data Presentation

To ensure compliance with ICH guidelines for process-related and potential genotoxic impurities (PGIs)[2],[3], utilize the following analytical thresholds and techniques for your quality control:

Impurity TypeAnalytical MethodDetection LimitRemediation StrategyIn-Process Control (IPC)
Inorganic Bromide (Br⁻) Ion Chromatography (IC)< 1 ppmAqueous Wash / Scavenger ResinAgNO₃ Precipitation Test
Isomeric Organic Bromides HPLC (UV/Vis)0.05% (Area)Solvent/Anti-solvent RecrystallizationMother Liquor HPLC Assay
Alkyl/Trace Genotoxic Bromides GC-ECD (Static Headspace)0.01 - 0.03 µg/mLMultiple Recrystallization CyclesGC-ECD monitoring

(Note: GC-ECD with static headspace sampling is specifically recommended for volatile alkyl bromide impurities, achieving high sensitivity with LOQ values in the 0.01–0.03 μg/mL range[2]).

Frequently Asked Questions (Troubleshooting)

Q: My 3-bromo-2-nitrobenzamide is oiling out instead of crystallizing during the Ethanol/Water cooling phase. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which it becomes insoluble in the solvent. Causality: You added too much anti-solvent (water) too quickly, or the initial impurity load is too high. Fix: Reheat the mixture until it forms a single homogeneous liquid phase, add more of the good solvent (Ethanol) until clear, and cool much more slowly. Alternatively, seed the solution with a pure crystal of 3-bromo-2-nitrobenzamide just above the cloud point temperature.

Q: I am trying to remove a dibrominated impurity, but its retention time on HPLC is identical to my product. How can I track the purification? A: The highly similar polarities of brominated nitroaromatics can cause co-elution on standard C18 reverse-phase columns. Fix: Alter the selectivity of your mobile phase. Switch from Acetonitrile/Water to Methanol/Water, which interacts differently with the dipole of the nitro group, or use a Phenyl-Hexyl column which leverages pi-pi interactions to separate halogenated aromatic isomers.

Q: Can I use sublimation to remove the organic bromide impurities? A: While solvent-free vacuum sublimation is an excellent technique for removing non-volatile impurities[5], it is generally not recommended here. Both 3-bromo-2-nitrobenzamide and its structurally related organic bromide impurities will likely co-sublime due to similar molecular weights and vapor pressures, resulting in poor separation. Stick to crystallization where lattice-packing thermodynamics work in your favor.

References

  • Speciality Chemicals – GMR Pharma. (n.d.). 3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9). Retrieved from [Link]

  • Pitt.edu. (n.d.). Recrystallization - Pitt. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. Retrieved from [Link]

  • BioPharmaSpec. (2023). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Bromo-2-Nitrobenzamide

The following technical guide addresses the stability, reactivity, and handling of 3-bromo-2-nitrobenzamide under basic conditions. This content is designed for researchers and process chemists requiring actionable troub...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, reactivity, and handling of 3-bromo-2-nitrobenzamide under basic conditions. This content is designed for researchers and process chemists requiring actionable troubleshooting strategies.

[1]

Executive Technical Summary

3-Bromo-2-nitrobenzamide exhibits significant instability under basic conditions (


).[1] The presence of the electron-withdrawing nitro group at the ortho position (C2) and the bromine atom at the meta position (C3) creates a highly electrophilic system.[1]

When exposed to base (e.g.,


, 

, or basic aqueous workups), the compound undergoes two primary degradation pathways:
  • Amide Hydrolysis: Rapid conversion to 3-bromo-2-nitrobenzoic acid.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the labile C3-bromine by hydroxide ions, yielding 3-hydroxy-2-nitrobenzamide (phenolic impurity).[1]
    

Recommendation: Maintain pH


 during processing. If basic conditions are unavoidable, operate at cryogenic temperatures (

) and minimize contact time to

minutes.[1]

Mechanistic Insights: The "Why" Behind the Instability

To troubleshoot effectively, one must understand the electronic forces at play.

The Ortho-Nitro Effect

The nitro group at C2 exerts a profound steric and electronic influence :

  • Steric Inhibition of Resonance: The bulky nitro group forces the amide carbonyl out of planarity with the benzene ring. This breaks the conjugation between the amide nitrogen and the phenyl ring, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack (

    
     hydrolysis).[1]
    
  • Field Effect: The strong electron-withdrawing nature of the

    
     group pulls electron density from the neighboring amide, lowering the activation energy for hydrolysis.[1]
    
The Activated Bromine ( Susceptibility)

While bromine is typically a stable substituent on benzene, the ortho-nitro group activates the ring towards nucleophilic attack.[1]

  • In strong bases (e.g.,

    
    ), the hydroxide ion acts as a nucleophile at the C3 position.
    
  • The Meisenheimer complex is stabilized by the electron-withdrawing nitro group, facilitating the departure of the bromide ion. This results in a yellow/orange phenolic impurity (3-hydroxy-2-nitrobenzamide).[1]

Degradation Pathways & Visualization

The following diagram illustrates the competitive degradation pathways that occur when the compound is subjected to basic stress.

DegradationPathways Start 3-Bromo-2-nitrobenzamide (Starting Material) Base Basic Conditions (pH > 9, OH-) Start->Base Hydrolysis_TS Tetrahedral Intermediate (Sterically favored) Base->Hydrolysis_TS Attack at C=O Meisenheimer Meisenheimer Complex (Stabilized by o-NO2) Base->Meisenheimer Attack at C3-Br AcidProduct 3-Bromo-2-nitrobenzoic acid (Major Degradant) Hydrolysis_TS->AcidProduct Loss of NH3 Ammonia NH3 (Gas) Hydrolysis_TS->Ammonia PhenolProduct 3-Hydroxy-2-nitrobenzamide (Minor Degradant / Color Impurity) Meisenheimer->PhenolProduct Loss of Br- Bromide Br- (Leaving Group) Meisenheimer->Bromide

Figure 1: Competitive degradation pathways of 3-bromo-2-nitrobenzamide in base.[1] Hydrolysis is kinetically favored, while


 occurs under harsher conditions.

Troubleshooting Guide (Q&A)

Scenario A: "I lost my product during the aqueous workup."

Q: I washed my reaction mixture with


 to remove acidic impurities, but my yield dropped by 60%. Where did the compound go?

A: Your product hydrolyzed and moved to the aqueous layer.

  • Mechanism: The base converted the amide into 3-bromo-2-nitrobenzoic acid .[1] In a basic solution (

    
    ), this acid exists as a water-soluble carboxylate salt (
    
    
    
    ).[1]
  • Recovery Protocol:

    • Take the aqueous waste stream.

    • Cool to

      
      .
      
    • Slowly acidify with

      
       to 
      
      
      
      .
    • The hydrolyzed acid byproduct will precipitate. (Note: This is not your amide, but confirms the loss).

  • Prevention: Use milder bases like saturated

    
     or phosphate buffer (
    
    
    
    ) for workups.[1] Avoid strong caustic washes.[1]
Scenario B: "My product turned bright orange/red."

Q: After treating with Potassium Carbonate in DMF, the reaction mixture turned deep red/orange. Is this normal?

A: This indicates the formation of a Meisenheimer complex or a Phenolic impurity .

  • Cause: The base (

    
    ) attacked the C3 position, displacing the bromine or forming a charge-transfer complex.[1] Nitro-phenols and their salts are intensely colored (yellow/orange/red) due to extended conjugation.[1]
    
  • Diagnostic: Check LC-MS for a mass shift of

    
     (
    
    
    
    , mass change:
    
    
    , net loss
    
    
    ) or
    
    
    (
    
    
    if methanol was used).[1]
  • Fix: If the color persists after acidification, the bromine has been permanently displaced. You must repurify (column chromatography) to remove the phenolic impurity.[1]

Scenario C: "Unexpected peaks in HPLC."

Q: I see a new peak at a lower retention time (RT) than my main peak.

A: This is likely the Carboxylic Acid derivative.

  • Reasoning: The acid group (

    
    ) is much more polar than the amide (
    
    
    
    ), leading to faster elution on Reverse Phase (C18) columns, especially if the mobile phase pH is neutral/basic.[1]
  • Verification: Inject a standard of 3-bromo-2-nitrobenzoic acid to confirm retention time match.

Experimental Protocols

Protocol 1: Stability Assessment (Go/No-Go Test)

Before scaling up any reaction involving base, perform this rapid stability test.

  • Prepare Stock: Dissolve 10 mg of 3-bromo-2-nitrobenzamide in 1 mL of THF or Acetonitrile.

  • Prepare Stress Condition: Add 1 mL of the intended basic solution (e.g.,

    
     or the reaction buffer).
    
  • Incubate: Hold at room temperature for 15 minutes.

  • Analyze: Spot on TLC (Silica gel).[1]

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.[1]

    • Visualization: UV (254 nm).[1]

  • Interpret:

    • Single Spot (

      
      ):  Stable.[1]
      
    • New Spot at Baseline (

      
      ):  Hydrolysis to acid (Acid sticks to silica).[1]
      
    • New Spot (

      
      ) + Color: 
      
      
      
      product or other degradation.
Protocol 2: Safe Neutralization Workflow

If your synthesis requires basic conditions, use this quenching method to maximize yield.

  • Cooling: Pre-cool the reaction vessel to

    
     to 
    
    
    
    .
  • Quenching Agent: Prepare a

    
     solution or 
    
    
    
    .[1]
  • Addition: Add acid rapidly with vigorous stirring until the internal pH reaches

    
    . Do not overshoot to extremely low pH if your product is acid-sensitive (though amides are generally stable in mild acid).[1]
    
  • Extraction: Immediately extract with Ethyl Acetate.

  • Wash: Wash the organic layer with Brine (saturated NaCl) rather than water to minimize partition of the amide into the aqueous phase.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues during synthesis or workup.

TroubleshootingTree Problem Start: Identification of Issue Yield Low Yield / Mass Loss Problem->Yield Purity Purity / Color Issue Problem->Purity CheckAq Check Aqueous Layer pH Yield->CheckAq Color Yellow/Orange Color? Purity->Color Basic pH > 8 CheckAq->Basic High pH Acidic pH < 7 CheckAq->Acidic Low pH Hydrolysis Diagnosis: Amide Hydrolysis Product is in Aq layer as salt Basic->Hydrolysis Solubility Diagnosis: Partition Coefficient Amide is slightly water soluble Acidic->Solubility YesColor Yes Color->YesColor NoColor No Color->NoColor SNAr Diagnosis: SNAr Reaction (Bromine displacement) YesColor->SNAr Unknown Diagnosis: Check LCMS (Likely Acid impurity) NoColor->Unknown

Figure 2: Decision tree for diagnosing stability issues with 3-bromo-2-nitrobenzamide.

References

  • Mechanisms of Amide Hydrolysis

    • Cox, R. A. (1997).[1][2] The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. Chemistry.

    • Note: This reference establishes the fundamental kinetic models for amide hydrolysis (A1 vs A2 mechanisms)
  • Reactivity of Nitrobenzamides

    • Spence, T. W. M., & Tennant, G. (1972). The chemistry of nitro-compounds.[1][3][4][5][6][7][8] Part II. The scope and mechanism of the base-catalysed transformations of some N,N-disubstituted o-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1.

    • Note: Provides authoritative evidence on the base-catalyzed cyclization and instability of ortho-nitrobenzamides.[1]

  • Synthesis and Impurity Profiling

    • BenchChem Technical Guide.[1][5][6] (2025).[1][5][6][9][10][11] Stability and Storage of 2-Bromo-3'-nitroacetophenone (Analogous Structure).

    • Note: While discussing an analog, this guide confirms the susceptibility of alpha-bromo and nitro-aromatic systems to basic hydrolysis and photodegradation.[1][6]

  • Chemical Safety and Properties

    • PubChem. 3-Bromo-2-nitrobenzaldehyde (Related Intermediate).[1] [1]

    • Note: Provides physical property data and safety hazards (H315, H319) relevant to the handling of the 3-bromo-2-nitro scaffold.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 3-Bromo-2-nitrobenzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions. 3-bromo-2-nitrobenzamide is a notoriously difficult substrate for Suzuki-Miyaura couplings. The combination of a bromine atom flanked by an ortho-nitro group and a meta-carboxamide creates a perfect storm of severe steric bulk, electronic deactivation, and competing side reactions.

This guide is designed as a self-validating troubleshooting system. We will not merely provide a list of reagents; we will dissect the mechanistic causality behind your low conversions and provide field-proven, authoritative protocols to rescue your synthesis.

Part 1: Mechanistic Root Causes (FAQs)

Q1: Why does the ortho-nitro group in 3-bromo-2-nitrobenzamide stall the reaction? A1: The ortho-nitro group introduces two critical barriers to the catalytic cycle. First, its massive steric bulk physically impedes the approach of the boronic acid to the palladium coordination sphere. This steric clash severely bottlenecks the transmetalation step, which is often the rate-limiting phase in hindered Suzuki couplings[1]. Second, the oxygen atoms of the nitro group can competitively coordinate to the electrophilic Palladium(II) center post-oxidative addition, forming a stable, unreactive palladacycle that effectively poisons the catalyst[2].

Q2: My LC-MS shows rapid consumption of the boronic acid, but I see mostly unreacted 3-bromo-2-nitrobenzamide and no product. What is happening? A2: You are experiencing protodeboronation . Because transmetalation is sterically stalled by the ortho-nitro group, your boronic acid remains exposed to the basic, aqueous reaction conditions for an extended period. This prolonged exposure accelerates the cleavage of the carbon-boron bond by a proton source, degrading your boronic acid into a des-boronated arene (e.g., benzene, if using phenylboronic acid)[1][3].

Q3: Does the primary amide (-CONH₂) group interfere with the coupling? A3: Yes. The primary amide possesses slightly acidic protons that can consume your base, altering the pH of the microenvironment and preventing the formation of the reactive boronate complex


. Furthermore, primary amides can competitively coordinate to the palladium catalyst or undergo unwanted side reactions (such as dehydration to a nitrile) if the catalyst system requires excessively high temperatures.

Part 2: Optimization Strategies & Causality

To overcome these barriers, your reaction conditions must be engineered to accelerate transmetalation while simultaneously suppressing catalyst poisoning and boronic acid degradation.

Q4: Which ligand system is best suited to overcome the steric and electronic challenges of this substrate? A4: You must abandon standard ligands like PPh₃ or dppf and transition to highly active dialkylbiaryl phosphine ligands (Buchwald ligands), specifically XPhos or SPhos [4].

  • The Causality: The extreme steric bulk of the dicyclohexyl groups and the triisopropylphenyl ring in XPhos forces the palladium center to remain mono-ligated (

    
    ), creating a highly active species for oxidative addition. More importantly, this massive ligand bulk physically blocks the ortho-nitro group from coordinating to the empty coordination site on the Pd(II) intermediate, preventing catalyst poisoning.
    

Q5: How can I suppress protodeboronation while still promoting transmetalation? A5: This requires a kinetic balancing act achieved through three modifications:

  • Milder Bases: Switch from highly nucleophilic bases (NaOH, Na₂CO₃) to milder bases like K₃PO₄ or Cs₂CO₃. These provide sufficient basicity to form the reactive boronate complex without rapidly catalyzing C-B bond cleavage[2].

  • Syringe-Pump Addition: Add the boronic acid slowly over 2–4 hours. This maintains a low steady-state concentration of the boronic acid, ensuring it reacts with the Pd(II) intermediate before it has time to degrade in the bulk solution.

  • Precatalyst Selection: Use a pre-formed precatalyst like XPhos Pd G3 . This ensures 100% generation of the active catalyst at room temperature, allowing you to run the reaction at lower temperatures (60–80 °C) where protodeboronation is minimized.

Part 3: Data Presentation & Experimental Workflows

Table 1: Comparative Reaction Conditions for Ortho-Nitro Aryl Halides
ParameterStandard (Failing) ConditionsOptimized (Rescued) ConditionsMechanistic Rationale
Catalyst/Ligand Pd(PPh₃)₄ (5-10 mol%)XPhos Pd G3 (2-5 mol%)Prevents nitro-coordination; accelerates transmetalation.
Base Na₂CO₃ (3.0 equiv)K₃PO₄ (2.0 equiv)Mild enough to prevent rapid protodeboronation.
Solvent DMF / H₂O1,4-Dioxane / H₂O (4:1)Biphasic system balances reactant solubility and base activation.
Boronic Acid 1.2 equiv (Added all at once)1.5 - 2.0 equiv (Syringe pump)Compensates for degradation; keeps steady-state concentration low.
Temperature 100 °C - 120 °C60 °C - 80 °CLower thermal energy reduces C-B bond cleavage rates.
Step-by-Step Methodology: Optimized Suzuki Coupling

Reagents:

  • 3-bromo-2-nitrobenzamide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Protocol:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-nitrobenzamide (1.0 mmol), XPhos Pd G3 (3 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes.

  • Solvent Addition: Add 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged H₂O via syringe. Stir the biphasic mixture at room temperature for 5 minutes to ensure precatalyst activation.

  • Heating: Submerge the flask in a pre-heated oil bath at 70 °C.

  • Slow Addition (Critical Step): Dissolve the arylboronic acid (1.5 mmol) in 1.0 mL of sparged 1,4-Dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 2 hours.

  • Monitoring: Stir for an additional 1 hour post-addition. Monitor conversion via LC-MS. The bulky XPhos ligand will prevent nitro-coordination, while the slow addition ensures the boronic acid survives long enough to undergo transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 4: Mechanistic & Troubleshooting Visualizations

Below are the logical pathways governing the reaction bottlenecks and the troubleshooting workflow.

CatalyticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-Br (Sterically Hindered) OxAdd->PdII TransMet Transmetalation (RATE-LIMITING STEP) PdII->TransMet Boronic Acid Coord Nitro Coordination (Catalyst Poisoning) PdII->Coord PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar Proto Protodeboronation (Boronic Acid Degradation) TransMet->Proto Slow Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Catalytic cycle highlighting bottlenecks: Nitro-coordination and Protodeboronation.

Troubleshooting Start Issue: Low Conversion Conduct LC-MS Analysis CheckBA Is Boronic Acid Consumed? Start->CheckBA YesBA Yes (No Product Formed) CheckBA->YesBA Yes NoBA No (Unreacted Starting Material) CheckBA->NoBA No Proto Diagnosis: Protodeboronation YesBA->Proto Steric Diagnosis: Steric Hindrance / Catalyst Poisoning NoBA->Steric Sol1 Solution 1: Use milder base (K3PO4) & lower temperature Proto->Sol1 Sol2 Solution 2: Syringe-pump addition of Boronic Acid Proto->Sol2 Sol3 Solution 3: Switch to bulky Buchwald ligand (XPhos) Steric->Sol3 Sol4 Solution 4: Use pre-formed Pd G3 precatalyst Steric->Sol4

Decision tree for diagnosing and resolving low conversion in ortho-nitro Suzuki couplings.

References

  • Royal Society of Chemistry. "Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1." RSC Books. Available at:[Link]

  • Bavinton, E. "Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure." University of Southampton ePrints. Available at: [Link]

  • Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Everand / Wiley-VCH. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-Bromo-2-nitrobenzamide

Welcome to the technical support center for the crystallization of 3-bromo-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-bromo-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles of solvent selection and troubleshooting, ensuring you can adapt and refine your crystallization processes with confidence.

Conceptual Overview: The "Why" Behind Solvent Selection

The molecular architecture of 3-bromo-2-nitrobenzamide—featuring a polar amide group, an electron-withdrawing nitro group, and a halogen substituent on an aromatic ring—dictates its solubility behavior.[1][2] The key to successful crystallization lies in finding a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4][5][6] This differential solubility is the driving force for crystal formation and purification.

The "like dissolves like" principle is a foundational concept here.[7] Given the polar nature of the amide and nitro functional groups, polar solvents are generally good candidates for dissolving 3-bromo-2-nitrobenzamide.[1][7] However, the overall polarity of the molecule is nuanced by the less polar aromatic ring and the bromine atom. This balance necessitates a careful and systematic approach to solvent screening.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 3-bromo-2-nitrobenzamide in a question-and-answer format, providing both explanations and actionable protocols.

Question 1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.[7][8][9]

Causality Explained: At the solvent's boiling point, the compound dissolves. As it cools, instead of reaching a point of supersaturation that leads to nucleation and crystal growth, the concentration of the solute exceeds its solubility limit while the temperature is still above its melting point, causing it to separate as a molten oil.

Troubleshooting Protocol: Addressing Oiling Out
  • Re-dissolution and Dilution: Gently reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (in 5-10% volume increments) to slightly decrease the saturation point.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by placing it in a beaker of warm water or a sand bath) can promote gradual cooling, which favors the formation of an ordered crystal lattice over an amorphous oil.[8]

  • Solvent System Modification:

    • Lower Boiling Point Solvent: Consider a solvent with a lower boiling point.

    • Mixed Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. A few drops of the "good" solvent should then be added to redissolve the turbidity before slow cooling. Common miscible pairs include ethanol/water or ethyl acetate/hexanes.[7][10]

Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: The failure of crystals to form is typically due to either excessive solvent use, leading to a solution that is not supersaturated, or a kinetic barrier to nucleation.[8][11]

Causality Explained: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature. If too much solvent was initially added, the saturation point may not be reached upon cooling. Alternatively, even in a supersaturated solution, the spontaneous formation of a stable crystal nucleus can be a slow process.

Troubleshooting Protocol: Inducing Crystallization
  • Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[8] Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can act as nucleation sites.[7][12]

    • Seeding: If you have a small crystal of pure 3-bromo-2-nitrobenzamide from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.[11]

  • Further Cooling: If crystals still do not form, try cooling the solution to an even lower temperature (e.g., in a dry ice/acetone bath), but be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Question 3: My crystallization yield is very low. How can I improve it?

Answer: A low yield can result from several factors, including using too much solvent, incomplete precipitation, or premature filtration.[12]

Causality Explained: A significant portion of the compound may remain dissolved in the mother liquor if an excessive volume of solvent was used or if the solution was not cooled sufficiently to maximize precipitation.[12]

Troubleshooting Protocol: Maximizing Yield
  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution will be supersaturated upon cooling.

  • Sufficient Cooling Time: Ensure the solution is allowed to cool for an adequate amount of time, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), test for the presence of a significant amount of dissolved product. This can be done by taking a small sample of the filtrate and evaporating the solvent. If a substantial amount of solid remains, it may be worthwhile to concentrate the mother liquor to obtain a second crop of crystals.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[10]

Alternative Solvents for 3-Bromo-2-nitrobenzamide Crystallization

The selection of an appropriate solvent is critical.[4][6] Based on the structure of 3-bromo-2-nitrobenzamide, the following solvents and solvent systems are recommended for screening.

Solvent/SystemPolarityBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Often a good starting point for polar aromatic compounds. Its hydrogen-bonding ability can interact with the amide and nitro groups.[7]
Ethyl Acetate Polar Aprotic77A moderately polar solvent that can be effective.[13] Often used in combination with a nonpolar anti-solvent like hexanes.
Acetone Polar Aprotic56A more polar aprotic solvent. Its lower boiling point can be advantageous in preventing oiling out.
Isopropanol Polar Protic82Similar to ethanol but with a slightly higher boiling point and lower polarity.
Ethanol/Water Polar ProticVariableA common mixed-solvent system where water acts as the anti-solvent.[7] The ratio can be fine-tuned to achieve optimal solubility.
Ethyl Acetate/Hexanes MixedVariableA versatile system for compounds of intermediate polarity. Hexanes decrease the overall polarity of the solvent, inducing crystallization.
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the efficient testing of multiple solvents to identify the most suitable one for your crystallization.

  • Preparation: Place approximately 20-30 mg of crude 3-bromo-2-nitrobenzamide into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a potential solvent dropwise (e.g., 0.5 mL) and agitate. A good solvent should not dissolve the compound at room temperature.[5]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue to add the solvent in small portions until the solid just dissolves.

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble at an elevated temperature, and provides a good yield of well-formed crystals upon cooling.[3]

Workflow & Decision-Making Diagram

The following diagram illustrates the logical workflow for troubleshooting common crystallization issues and selecting an appropriate solvent system.

Crystallization_Troubleshooting start Start: Crude 3-bromo-2-nitrobenzamide screen_solvents Perform Small-Scale Solvent Screening start->screen_solvents dissolve Dissolve in Minimal Hot Solvent screen_solvents->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Place in Ice Bath cool->ice_bath observe Observe for Crystallization ice_bath->observe crystals_ok Well-formed Crystals (Good Yield) observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem ts_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_crystals->ts_no_crystals ts_oiling_out Troubleshoot: - Reheat & Add More Solvent - Cool Slower - Change Solvent/System oiling_out->ts_oiling_out ts_low_yield Troubleshoot: - Concentrate Mother Liquor - Optimize Solvent Volume - Ensure Sufficient Cooling low_yield->ts_low_yield ts_no_crystals->dissolve Retry ts_oiling_out->dissolve Retry ts_low_yield->start Re-evaluate Process

Caption: Decision-making workflow for crystallization troubleshooting.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Google Patents. (1954). US2874196A - Method of crystallizing nitro products.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1955). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • PMC. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Wiley. (2008). Crystallization of Organic Compounds. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Retrieved from [Link]

  • PMC. (2002). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products?. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2015). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. Retrieved from [Link]

  • YouTube. (2018, June 4). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (CAS 16789-84-7). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-Bromo-2-Nitrobenzamide

Executive Summary 3-bromo-2-nitrobenzamide presents a unique analytical challenge due to the steric crowding of three bulky functional groups (Amide, Nitro, Bromo) on contiguous carbon atoms (C1, C2, C3).[1] For research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-bromo-2-nitrobenzamide presents a unique analytical challenge due to the steric crowding of three bulky functional groups (Amide, Nitro, Bromo) on contiguous carbon atoms (C1, C2, C3).[1] For researchers and drug development professionals, the primary risk in analysis is misidentification against its regioisomers (e.g., 5-bromo-2-nitrobenzamide) or its hydrolysis precursor (3-bromo-2-nitrobenzoic acid).[1]

This guide compares the spectral performance of this compound across different solvent systems and contrasts its signature "contiguous spin system" against common structural alternatives.[1]

Part 1: Theoretical Prediction vs. Experimental Reality[1]

The 1H NMR spectrum of 3-bromo-2-nitrobenzamide is defined by a specific ABC spin system (or ABX at higher fields) arising from the three adjacent aromatic protons at positions 4, 5, and 6.[1]

The "Smoking Gun" Signal: H-5

Unlike its 5-bromo or 4-bromo isomers, 3-bromo-2-nitrobenzamide possesses three contiguous protons.[1] The central proton (H-5) couples to both neighbors (H-4 and H-6), creating a distinct triplet (or doublet of doublets,


) that serves as the primary structural validator.[1]
Predicted Chemical Shift & Coupling Architecture
  • H-6 (Ortho to Amide): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ppm.[1] Deshielded by the amide and nitro groups.[1] Appears as a Doublet  (
    
    
    
    Hz).[1]
  • H-4 (Ortho to Bromo):

    
     ppm.[1] Deshielded by the bromo and nitro groups. Appears as a Doublet  (
    
    
    
    Hz).[1]
  • H-5 (Meta to Substituents):

    
     ppm.[1] Appears as a Triplet  (
    
    
    
    Hz) due to overlapping ortho-couplings from H-4 and H-6.[1]

Note: The exact chemical shifts may vary by


 ppm depending on concentration and water content, but the D-T-D (Doublet-Triplet-Doublet)  pattern is invariant and diagnostic.[1]

Part 2: Comparative Solvent Analysis (Performance Review)

The choice of solvent fundamentally alters the "performance" of the spectrum, particularly regarding the amide protons and the resolution of the aromatic multiplet.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Acetone-d6
Amide Protons (-CONH₂) Distinct Doublet/Broad Singlets. Appears at

.[1] Restricted rotation is visible.[1]
Broad Hump or Invisible. Rapid exchange and quadrupole broadening often obscure these signals.[1]Broad Singlets. Visible but often overlaps with aromatic region.[1]
Solubility High. Dissolves the polar nitro/amide groups effectively.[1]Low to Moderate. Risk of precipitation at NMR concentrations (>5 mg/0.6 mL).[1]High. Good alternative if DMSO is difficult to remove.[1]
Water Signal

ppm (Distinct).[1]

ppm (Distinct).[1]

ppm (Distinct).[1]
Aromatic Resolution Excellent. Higher viscosity/polarity separates the ABC system well.[1]Good. Lower viscosity may sharpen lines, but solubility limits S/N ratio.[1]Good. Similar to DMSO but less hygroscopic.[1]
Mechanism of Action: Why DMSO?

In CDCl3 , the amide protons undergo rapid chemical exchange and have no strong hydrogen bond acceptors, leading to broad, uninformative peaks. In DMSO-d6 , the sulfoxide oxygen acts as a strong H-bond acceptor, "locking" the amide protons in place and slowing their exchange rate.[1] This reveals the two non-equivalent amide protons (due to restricted rotation of the C-N bond), providing a crucial check for the primary amide functional group.

Part 3: Structural Differentiation (Impurity Profiling)[1]

A critical requirement in drug development is distinguishing the target molecule from its synthesis precursors and regioisomers.

Scenario A: Target vs. Precursor (3-Bromo-2-Nitrobenzoic Acid)

The acid precursor is a common impurity.[1]

  • Differentiation: Look for the disappearance of the broad carboxylic acid proton (

    
     ppm) and the appearance of the two amide protons (
    
    
    
    ppm).[1]
  • Aromatic Shift: The conversion of -COOH to -CONH2 causes a slight upfield shift in the aromatic protons, particularly H-6.[1]

Scenario B: Target vs. Regioisomer (5-Bromo-2-Nitrobenzamide)

If the bromination occurred at the wrong position, the splitting pattern changes drastically.[1]

  • 3-Bromo-2-Nitrobenzamide (Target):

    • Protons: 4, 5, 6 (Contiguous).

    • Pattern: Doublet - Triplet - Doublet .

  • 5-Bromo-2-Nitrobenzamide (Alternative):

    • Protons: 3, 4, 6 (Non-contiguous).

    • H-3 and H-4 are adjacent (Ortho coupling).[1] H-6 is isolated (Meta coupling only).[1]

    • Pattern: Doublet - Doublet - Singlet (or narrow doublet).

    • The absence of a large triplet (J~8Hz) confirms the 5-bromo isomer.[1]

Part 4: Visualization of Logic Pathways[1]

NMR_Analysis_Logic Start Start: Acquire 1H NMR Spectrum Solvent_Check Solvent Selection: Is Amide Region Critical? Start->Solvent_Check Use_DMSO Use DMSO-d6 (Reveals -CONH2 protons) Solvent_Check->Use_DMSO Yes Use_CDCl3 Use CDCl3 (Focus on Aromatic Coupling) Solvent_Check->Use_CDCl3 No Analyze_Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Use_DMSO->Analyze_Aromatic Use_CDCl3->Analyze_Aromatic Pattern_Check Check Splitting Pattern Analyze_Aromatic->Pattern_Check Pattern_DTD Pattern: Doublet - Triplet - Doublet (3 Contiguous Protons) Pattern_Check->Pattern_DTD Pattern_DDS Pattern: Doublet - Doublet - Singlet (Isolated Protons) Pattern_Check->Pattern_DDS Conclusion_Target Confirmed: 3-Bromo-2-Nitrobenzamide Pattern_DTD->Conclusion_Target Conclusion_Isomer Rejected: Likely 5-Bromo Isomer Pattern_DDS->Conclusion_Isomer

Figure 1: Decision logic for validating the structural identity of 3-bromo-2-nitrobenzamide using 1H NMR splitting patterns.

Part 5: Experimental Protocol

Materials
  • Analyte: 3-bromo-2-nitrobenzamide (>5 mg).[1]

  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample.[1][2]

    • Add 0.6 mL of DMSO-d6.[1]

    • Critical Step: Vortex for 30 seconds. The nitro/amide combination can be slow to dissolve. Ensure the solution is clear and free of particulates to prevent line broadening.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to

      
       seconds. Amide protons have long T1 relaxation times; a short D1 will suppress their integration.
      
    • Scans (NS): 16 or 32 scans are sufficient for >5mg samples.[1]

    • Spectral Width: -2 to 14 ppm (to catch potential acid impurities).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Manually phase the amide peaks (often require 1st-order correction distinct from aromatics).[1]

    • Integration: Normalize the aromatic region to 3H. Verify Amide region integrates to ~2H.

Validation Criteria
  • Pass: Aromatic region integrates to 3H with a D-T-D pattern.[1] Amide region integrates to 2H (two broad singlets).[1]

  • Fail: Presence of a singlet in the aromatic region (indicates isomer).[1] Presence of broad peak >12 ppm (indicates acid precursor).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4][5] (Standard text for ABC spin system analysis and substituent effects).

  • BenchChem. (2025).[1] A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. Retrieved from [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for general nitrobenzamide shifts). Retrieved from [1]

  • Oxford Instruments. (2021).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [1]

Sources

Comparative

Spectroscopic Discrimination of Nitro and Amide Moieties in Benzamide Scaffolds: A Comparative FTIR Guide

Executive Summary & Scope Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers. Objective: To provide a definitive, comparative analysis of FTIR absorption bands for nitro ( ) and amide ( / ) groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers. Objective: To provide a definitive, comparative analysis of FTIR absorption bands for nitro (


) and amide (

/

) groups within benzamide structures.

Benzamides are ubiquitous pharmacophores (e.g., Metoclopramide, Entinostat). When substituted with nitro groups, spectral congestion in the "fingerprint region" (1500–1300 cm⁻¹) often leads to misassignment. This guide moves beyond basic peak listing to offer a comparative logic framework for distinguishing these overlapping signals, validated by electronic conjugation theory and experimental protocols.

Mechanistic Principles: The "Why" Behind the Bands

To interpret the spectrum accurately, one must understand the electronic environment.

The Conjugation Effect (Benzamide vs. Aliphatic Amide)

Unlike aliphatic amides, the carbonyl carbon in benzamides is conjugated with the phenyl ring.

  • Mechanism: The

    
    -electron delocalization from the aromatic ring into the carbonyl group reduces the double-bond character of the 
    
    
    
    bond.
  • Spectral Consequence: This lowers the force constant (

    
    ), causing a red shift  (lower frequency) of the Amide I band compared to non-conjugated variants.
    
The Nitro Group Dipole

The nitro group (


) is a strong electron-withdrawing group (EWG).
  • Mechanism: It resonates between two equivalent

    
     bonds.
    
  • Spectral Consequence: This creates two distinct, high-intensity bands: the Asymmetric stretch (higher energy, vibration along the O-N-O axis) and the Symmetric stretch (lower energy, breathing mode).

Comparative Spectral Analysis

Master Assignment Table

Data synthesized from solid-state (KBr) and neat ATR measurements.

MoietyVibrational ModeFrequency Range (cm⁻¹)IntensityKey Diagnostic Feature
Amide Amide I (

)
1680 – 1630 StrongLower than aliphatic amides (1690+). Sensitive to H-bonding.[1]
Amide Amide II (

)
1620 – 1550 Med-StrongPrimary Amides: Scissoring ~1620. Secondary Amides: Mixed mode ~1550 (Overlap Risk).
Amide

(Stretch)
3450 – 3150 MediumPrimary: Doublet (Sym/Asym).[2] Secondary: Singlet.
Nitro

(

Asym)
1550 – 1490 Very StrongCRITICAL OVERLAP with Amide II. Often broader than aromatic C=C.
Nitro

(

Sym)
1360 – 1320 StrongThe "Confirmation Band." Usually clear of amide interference.
Aromatic

(Ring)
1600 & 1475 VariableSharp peaks.[3] The 1600 band often appears as a shoulder to Amide II.
The Conflict Zone: Distinguishing Nitro Asymmetric vs. Amide II

The region between 1550 cm⁻¹ and 1500 cm⁻¹ is the primary point of failure in analysis because the Nitro Asymmetric stretch and the Amide II band (in secondary amides) often co-elute.

Comparative Logic for Resolution:

  • Check the 1350 cm⁻¹ Region: The Nitro group must show a symmetric partner band around 1350 cm⁻¹.[4] The Amide group has no strong equivalent here (Amide III is weak/mixed).

    • Rule: If 1530 is strong but 1350 is absent, it is likely Amide II or Aromatic C=C.

  • Check the 3300 cm⁻¹ Region:

    • Primary Amide: Two bands (Doublet).

    • Secondary Amide: One band (Singlet).

    • Nitro only: No bands in this high-frequency region (unless OH is present).

  • Solvent Shift (Advanced): Amide bands are highly sensitive to hydrogen bonding. Changing from solid state (KBr) to a dilute non-polar solution (CHCl₃) will shift Amide I and II significantly, while Nitro bands remain relatively static.

Validated Experimental Protocols

Protocol A: KBr Pellet (Transmission)

Best for: Quantitative resolution of sharp peaks and weak overtones.

  • Preparation: Mix 1–2 mg of dry benzamide sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the powder is fine enough to prevent scattering (particle size < 2

    
    m). Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.
    
  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove water) to form a transparent disk.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation: Ensure the baseline at 4000 cm⁻¹ is >80% transmittance. If <50%, the pellet is too opaque or scattering light.

Protocol B: ATR (Attenuated Total Reflectance)

Best for: Rapid qualitative screening and polymorph analysis.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid sample to cover the crystal eye (approx. 2mm diameter).

  • Contact: Apply high pressure using the anvil clamp. Critical: Poor contact results in weak Amide bands.

  • Correction: Apply "ATR Correction" in software to account for penetration depth (

    
    ) dependence on wavelength, which artificially enhances low-wavenumber peaks (like Nitro Symmetric) relative to high-wavenumber peaks (like N-H stretch).
    

Decision Logic & Workflow Visualization

Spectral Assignment Decision Tree

This logic gate aids in assigning the overlapping 1550 cm⁻¹ region.

AssignmentLogic Start Unknown Peak at 1500-1560 cm⁻¹ Check1350 Check 1320-1360 cm⁻¹ (Symmetric Region) Start->Check1350 Strong1350 Strong Peak Present? Check1350->Strong1350 NitroConfirmed Likely Nitro Group (Asymmetric Stretch) Strong1350->NitroConfirmed Yes CheckNH Check 3150-3450 cm⁻¹ (N-H Region) Strong1350->CheckNH No NH_Present N-H Bands Visible? CheckNH->NH_Present AmideConfirmed Likely Amide II (N-H Bend/C-N Stretch) NH_Present->AmideConfirmed Yes AromaticConfirmed Likely Aromatic C=C (Ring Stretch) NH_Present->AromaticConfirmed No

Figure 1: Decision tree for deconvoluting spectral overlap in the 1550 cm⁻¹ region.

Experimental Workflow

Standardized process to ensure data integrity (E-E-A-T).

Workflow Prep Sample Prep (Dry & Grind) Acquire Acquisition (32 Scans, 4cm⁻¹) Prep->Acquire Background Background Scan (Air/Clean Crystal) Background->Acquire Process Post-Processing (Baseline & ATR Corr.) Acquire->Process Validation Validation (Check Polystyrene Std) Process->Validation QC Check

Figure 2: Step-by-step experimental workflow for reproducible FTIR analysis.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.Link

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[5]Link

  • National Institutes of Health (PubChem). (2025).[6] 2-Nitrobenzamide Spectral Information.[6][7]Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.Link

  • Specac. (n.d.). Interpreting Infrared Spectra.Link

Sources

Validation

Structural Elucidation of 3-Bromo-2-nitrobenzamide: A Comparative Guide to Mass Spectrometry Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The precise structural confirmation of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The precise structural confirmation of active pharmaceutical ingredients (APIs) and chemical intermediates is a foundational step in drug development. 3-Bromo-2-nitrobenzamide (C₇H₅BrN₂O₃) presents a unique analytical challenge due to its dense functionalization. The spatial arrangement of the ortho-oriented amide and nitro groups, combined with the meta-positioned bromine atom, creates a complex electronic system that heavily influences its behavior in the gas phase[1].

While high-resolution mass spectrometry can easily confirm the elemental composition of benzamide derivatives, distinguishing positional isomers requires a deep understanding of fragmentation pathways[2]. This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Ionization Mass Spectrometry (EI-MS) for the characterization of 3-bromo-2-nitrobenzamide, providing causality-driven experimental protocols and quantitative data.

Mechanistic Causality: The Logic of Fragmentation

To effectively compare analytical techniques, we must first understand the intrinsic chemical behavior of 3-bromo-2-nitrobenzamide under ionization. The fragmentation logic is governed by three primary structural features:

  • The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any fragment ion retaining the bromine atom will present as a distinct doublet separated by 2 Da. This acts as a built-in mass defect tracer.

  • The "Ortho Effect": The spatial proximity of the nitro group (-NO₂) to the amide group (-CONH₂) facilitates a highly specific intramolecular interaction. Upon ionization, a cyclic transition state is formed, leading to the expulsion of a hydroxyl radical (OH•) or water (H₂O). This ubiquitous fragmentation is almost completely suppressed in meta and para isomers, making it a critical diagnostic feature for ortho-substituted nitroarenes[3].

  • Nitro and Amide Cleavages: Depending on the internal energy deposited during ionization, the molecule will undergo competitive losses of NO (30 Da), NO₂ (46 Da), and NH₃ (17 Da)[4].

FragmentationLogic Precursor Precursor Ion [M+H]+ m/z 245/247 Ortho Ortho Effect Loss of OH• (-17 Da) Precursor->Ortho Proximity Nitro Nitro Cleavage Loss of NO (-30 Da) Precursor->Nitro High CID Amide Amide Cleavage Loss of NH3 (-17 Da) Precursor->Amide Low CID Bromine Bromine Loss Loss of Br• (-79/81 Da) Precursor->Bromine Hard Ionization

Caption: Primary fragmentation pathways of 3-bromo-2-nitrobenzamide based on structural features.

Comparative Performance: ESI-MS/MS vs. EI-MS

When selecting a mass spectrometry platform for structural elucidation, the choice between soft ionization (ESI) and hard ionization (EI) dictates the type of structural information obtained.

  • ESI-MS/MS (Soft Ionization): Operates via protonation [M+H]⁺. It preserves the intact molecular ion, allowing researchers to isolate the precursor and apply specific Collision-Induced Dissociation (CID) energies. This method is highly sensitive to the ortho effect but requires optimization to induce deeper skeletal cleavage[4].

  • EI-MS (Hard Ionization): Operates at 70 eV, stripping an electron to form a radical cation [M]⁺•. This deposits massive internal energy, leading to extensive, immediate fragmentation. While excellent for library matching, the molecular ion peak is often weak, and complex rearrangements can obscure the parent structure[5].

Quantitative Data Comparison

The following table summarizes the expected quantitative fragmentation data for 3-bromo-2-nitrobenzamide across both platforms.

Fragment IdentityESI-MS/MS (m/z)EI-MS (m/z)Relative Abundance (ESI)Relative Abundance (EI)Mechanistic Origin
Precursor Ion 244.95 / 246.95243.95 / 245.95100% (Base Peak)12%Intact molecule ([M+H]⁺ or [M]⁺•)
[M - OH]⁺ 227.95 / 229.95226.95 / 228.9565%85% (Base Peak)Ortho-effect (Nitro-Amide interaction)
[M - NO]⁺ 214.96 / 216.96213.95 / 215.9530%45%Nitro group reduction/cleavage
[M - NO₂]⁺ 198.96 / 200.96197.95 / 199.9515%60%Direct nitro group loss
[M - Br]⁺ 166.04165.03< 5%40%Halogen radical expulsion

Key Takeaway: ESI-MS/MS provides a cleaner spectrum where the ortho-effect ([M-OH]⁺) is easily distinguishable against the preserved precursor ion. EI-MS drives the reaction to completion, favoring the loss of the nitro group and the bromine radical, which is useful for elemental mapping but complicates isomer differentiation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a causality statement explaining why the parameter is chosen.

Protocol A: LC-ESI-MS/MS (Recommended for Isomer Differentiation)

Causality: Liquid chromatography coupled with ESI prevents the thermal degradation of the labile nitro group, which is a common artifact in GC-based methods.

  • Sample Preparation: Dissolve 3-bromo-2-nitrobenzamide in LC-MS grade Methanol to a final concentration of 10 µg/mL.

    • Validation Check: Ensure the solution is visually clear. Particulates will cause ionization suppression.

  • Chromatographic Separation: Inject 2 µL onto a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.6 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid provides the necessary protons to ensure efficient [M+H]⁺ formation in the positive ion mode.

  • Ion Source Parameters: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 10 L/min.

  • Tandem MS (CID) Optimization: Isolate the precursor doublet (m/z 245/247). Apply a collision energy ramp from 15 eV to 35 eV using Nitrogen as the collision gas.

    • Validation Check: At 15 eV, the spectrum must show >90% intact precursor. At 25 eV, the [M-OH]⁺ peak (m/z 228/230) should become the dominant product ion, confirming the ortho effect.

Protocol B: GC-EI-MS (Recommended for Library Matching)

Causality: EI provides highly reproducible, library-searchable spectra. However, because the nitro group can undergo thermal decarboxylation/degradation in the inlet[4], strict temperature control is required.

  • Sample Preparation: Dissolve the compound in Dichloromethane (DCM) to 50 µg/mL.

  • Inlet Conditions: Set the GC inlet to 250°C in splitless mode.

    • Causality: 250°C is hot enough to volatilize the benzamide but minimizes thermal breakdown of the nitro group before it reaches the column.

  • Ionization: Set the electron energy strictly to 70 eV. Set the MS source temperature to 230°C.

    • Validation Check: The resulting spectrum must show the m/z 244/246 doublet. If only m/z 198/200 ([M-NO₂]⁺) is visible, the inlet temperature is too high, causing thermal degradation prior to ionization.

ExperimentalWorkflow Prep Sample Prep (10-50 µg/mL) LC LC Separation (C18, Low Temp) Prep->LC Protocol A EI GC-EI-MS (Hard Ionization) Prep->EI Protocol B ESI ESI-MS/MS (Soft Ionization) LC->ESI Data Data Analysis (Isotope & Ortho) ESI->Data EI->Data

Caption: Comparative analytical workflow for ESI-MS/MS and GC-EI-MS protocols.

Conclusion

For the structural elucidation of 3-bromo-2-nitrobenzamide, ESI-MS/MS is the superior technique for confirming the specific positional isomer. By utilizing controlled CID, analysts can clearly observe the diagnostic "ortho effect" (loss of OH•) without destroying the parent molecule or losing the critical bromine isotope signature. EI-MS , while useful for generating highly fragmented fingerprints for library matching, risks thermal degradation and over-fragmentation, which can obscure the subtle interactions between the ortho-positioned amide and nitro groups.

References

  • NIST Mass Spectrometry Data Center. "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." PubMed / NIST. Available at:[Link]

  • Schmidt, et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." PubMed. Available at:[Link]

  • John Wiley & Sons. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." PubMed. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 3-Bromo-2-Nitrobenzamide

Executive Summary This guide provides a rigorous structural and crystallographic analysis of 3-bromo-2-nitrobenzamide , a sterically congested trisubstituted benzene derivative. Designed for drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural and crystallographic analysis of 3-bromo-2-nitrobenzamide , a sterically congested trisubstituted benzene derivative. Designed for drug development professionals and structural chemists, this document compares the crystallographic "performance" (lattice stability, packing efficiency, and hydrogen bond propensity) of this compound against its two primary structural analogues: 2-nitrobenzamide and 3-bromobenzamide .

The core challenge with 3-bromo-2-nitrobenzamide lies in the "Ortho-Meta Sandwich Effect" : the nitro group at position 2 is sterically compressed between the amide (position 1) and the bromine (position 3), forcing a significant torsion angle that disrupts the planar


-stacking common in benzamide pharmacophores.

Part 1: Comparative Crystallographic Analysis

The following data compares the structural parameters of the target compound against its mono-substituted analogues. The data highlights how the addition of the bromine atom at the 3-position (adjacent to the nitro group) drastically alters the crystal packing landscape.

Table 1: Structural Performance & Lattice Parameters
FeatureTarget: 3-Bromo-2-Nitrobenzamide Analogue A: 2-Nitrobenzamide Analogue B: 3-Bromobenzamide
Crystal System Monoclinic (Predicted/Observed)OrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
Unit Cell Vol (

)
~1350–1450 ų (

)
1199.2(2) ų~380–400 ų (

)
Density (

)
High (> 1.80 g/cm³)1.48 g/cm³1.75 g/cm³
Torsion Angle (

)
High (> 60°) (Nitro vs. Ring)~15.7° (Nitro vs. Ring)< 5° (Planar)
H-Bond Motif Disrupted Dimer (Steric clash)Helical / 3D NetworkCentrosymmetric Dimer

Crystallization Difficult (Needles/Plates)Moderate (Prisms)Easy (Needles)

Critical Insight: While 3-bromobenzamide forms stable, planar centrosymmetric dimers (the classic "benzamide tape" motif), the 2-nitrobenzamide introduces a twist. The target, 3-bromo-2-nitrobenzamide , exacerbates this twist. The bulky bromine atom prevents the nitro group from lying coplanar with the ring, forcing the amide group to rotate out of plane to avoid the nitro oxygens. This results in a lattice dominated by weak van der Waals interactions rather than strong


-stacking.

Part 2: Structural Mechanism & Steric Causality

To understand the crystallographic data, one must visualize the steric conflict. The diagram below illustrates the "Sandwich Effect" that dictates the crystal habit.

Figure 1: Steric Conflict & Conformational Locking

StericConflict cluster_effect Crystallographic Consequence Amide Amide Group (Pos 1) Nitro Nitro Group (Pos 2) Nitro->Amide Steric Repulsion (Twists Amide) Bromo Bromine Atom (Pos 3) Nitro->Bromo Steric Repulsion (Twists Nitro) Result Loss of Planarity Disrupted H-Bonding Lower Melting Point Nitro->Result Ring Benzene Ring (Scaffold) Ring->Amide C-C Bond Ring->Nitro C-N Bond Ring->Bromo C-Br Bond

Caption: The 2-Nitro group is sterically locked between the Amide and Bromine, preventing planar packing.

Part 3: Experimental Protocols

Since high-quality single crystals of 3-bromo-2-nitrobenzamide are difficult to obtain due to the steric issues described above, the following protocols are optimized for slow growth to minimize disorder.

Protocol A: Synthesis of the Crystallographic Precursor

Objective: Synthesize high-purity 3-bromo-2-nitrobenzamide from the acid precursor.

  • Activation: Charge a flame-dried flask with 3-bromo-2-nitrobenzoic acid (1.0 eq) and dry Dichloromethane (DCM) .

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF . Stir at room temperature for 2 hours until gas evolution ceases.

    • Why: Oxalyl chloride is preferred over thionyl chloride to avoid thermal degradation of the sensitive nitro-bromo motif.

  • Amidation: Concentrate the acid chloride in vacuo. Redissolve in dry THF and cool to -78°C. Bubble anhydrous Ammonia gas (excess) through the solution for 15 minutes.

  • Workup: Allow to warm to RT. Filter the ammonium chloride precipitate. Concentrate the filtrate to yield the crude amide.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals suitable for diffractometry.

  • Solvent Selection: Dissolve 20 mg of the pure amide in 2 mL of Tetrahydrofuran (THF) .

    • Note: THF is chosen because it can solubilize the twisted, polar molecule better than non-polar solvents.

  • Antisolvent: Place the THF solution in a small inner vial. Place this vial inside a larger jar containing 10 mL of n-Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: After 7–14 days, yellow prismatic crystals should form.

    • Validation: Check crystals under a polarizing microscope. Sharp extinction indicates good crystallinity.

Figure 2: Crystallization Workflow

CrystalWorkflow Start Crude 3-Bromo-2-Nitrobenzamide Dissolve Dissolve in THF (Good Solubility) Start->Dissolve Setup Vapor Diffusion Setup (Pentane Antisolvent) Dissolve->Setup Wait Incubate at 4°C (7-14 Days) Setup->Wait Check Microscopy Check (Polarized Light) Wait->Check Select Mount Single Crystal (0.1 - 0.3 mm) Check->Select

Caption: Optimized vapor diffusion workflow for growing diffraction-quality crystals of sterically hindered benzamides.

Part 4: Data Acquisition & Refinement Strategy

When collecting data for this specific compound, researchers must account for potential disorder in the nitro group orientation.

  • Temperature: Data must be collected at 100 K (cryogenic cooling).

    • Reasoning: The nitro group at position 2 often exhibits rotational disorder at room temperature due to the lack of strong locking H-bonds. Cooling freezes this motion.

  • Radiation: Use Mo-K\alpha (

    
     Å).
    
    • Reasoning: The bromine atom is a heavy scatterer (

      
       mm⁻¹). Cu-radiation would result in excessive absorption, requiring difficult corrections.
      
  • Refinement (SHELXL):

    • If the nitro group appears smeared, apply a disorder model (PART 1 / PART 2) allowing the

      
       to occupy two positions with refined occupancies.
      
    • Treat the Amide protons (

      
      ) as riding models, but verify their positions in the difference Fourier map to confirm if intramolecular H-bonding to the nitro oxygen is occurring.
      

References

  • Saeed, A., et al. (2015).[1] "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." ResearchGate. Link

  • Takaki, Y., et al. (1965). "The Crystal Structure of p-Bromobenzamide." Bulletin of the Chemical Society of Japan. Link (Analogous data for bromobenzamides).

  • PubChem. (2025).[2][3] "3-Bromo-2-nitrobenzaldehyde (Precursor Data)." National Library of Medicine. Link

  • ChemicalBook. (2025). "Synthesis of 3-Bromo-2-nitrobenzoic acid." ChemicalBook Protocols. Link

  • Gowda, B. T., et al. (2015). "Crystal structure of 2-nitro-N-(2-nitro-phenyl)benzamide." Acta Crystallographica Section E. Link

Sources

Validation

Comparative Guide: Reactivity of 3-Bromo-2-Nitrobenzamide vs. 3-Bromo-2-Nitrobenzaldehyde

Executive Summary This guide provides a technical comparison between 3-bromo-2-nitrobenzamide and 3-bromo-2-nitrobenzaldehyde . While both compounds share a core trisubstituted benzene scaffold (containing bromo, nitro,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-bromo-2-nitrobenzamide and 3-bromo-2-nitrobenzaldehyde . While both compounds share a core trisubstituted benzene scaffold (containing bromo, nitro, and carbonyl functionalities), their reactivity profiles diverge significantly due to the electronic and steric differences between the amide and aldehyde groups.

  • 3-Bromo-2-nitrobenzaldehyde is a high-reactivity electrophile, serving as a critical precursor for indole synthesis (via the Leimgruber-Batcho or Reissert methods) and rapid Schiff base formation. Its aldehyde group significantly activates the ring toward nucleophilic aromatic substitution (

    
    ).
    
  • 3-Bromo-2-nitrobenzamide is a more stable, robust building block. It is primarily used for constructing quinazolinone scaffolds or as a protected form of the carboxylic acid. Its

    
     reactivity is lower than the aldehyde analog due to the weaker electron-withdrawing nature of the amide group compared to the aldehyde.
    

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]

Both compounds are dense, crystalline solids at room temperature. The primary distinction lies in their carbonyl functionality, which dictates their downstream applications.

Feature3-Bromo-2-nitrobenzamide3-Bromo-2-nitrobenzaldehyde
Structure

(Analogous)

Formula


MW 245.03 g/mol 230.02 g/mol
Physical State Solid (Pale yellow)Solid (Yellow crystalline)
Electronic Nature Moderate EWG (Amide) + Strong EWG (Nitro)Strong EWG (Aldehyde) + Strong EWG (Nitro)
Primary Reactivity Cyclization to Quinazolinones, HydrolysisIndole Synthesis, Condensation,

Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

Both molecules possess a bromine atom at the C3 position, activated by an ortho-nitro group at C2. This "ortho-nitro effect" is the primary driving force for


 displacement of the bromide by nucleophiles (amines, thiols, alkoxides).
  • Aldehyde (Higher Reactivity): The aldehyde group (-CHO) at C1 is a strong electron-withdrawing group (EWG). Although it is meta to the bromine, its inductive effect (-I) and resonance (-M) contribution to the overall electron deficiency of the ring are greater than those of the amide. Consequently, 3-bromo-2-nitrobenzaldehyde reacts faster in

    
     reactions than the amide analog.
    
  • Amide (Lower Reactivity): The amide group (-CONH

    
    ) is a weaker EWG. The lone pair on the nitrogen can donate electron density back into the carbonyl, diminishing its electron-withdrawing power on the ring.
    

Critical Consideration: When performing


 with amines on the aldehyde , reversible imine formation (Schiff base) will compete with or precede the substitution. With the amide , the carbonyl is generally inert under standard 

conditions (

C), allowing for cleaner substitution at the bromine.
Heterocycle Synthesis Pathways

The most distinct difference lies in the heterocyclic scaffolds these building blocks access.

  • Indole Synthesis (Aldehyde Route): 3-Bromo-2-nitrobenzaldehyde is a "privileged structure" for synthesizing 4-bromoindoles. The aldehyde allows for condensation with nitromethane (Henry reaction) or enamines, followed by reductive cyclization.

  • Quinazolinone Synthesis (Amide Route): 3-Bromo-2-nitrobenzamide is a direct precursor to quinazolinones. The amide nitrogen acts as a nucleophile after reduction of the nitro group (to an aniline), cyclizing onto the carbonyl carbon or an external electrophile.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic utility of these two compounds.

ReactivityComparison Aldehyde 3-Bromo-2-nitrobenzaldehyde Indole 4-Bromoindole (Scaffold for Tryptamines) Aldehyde->Indole 1. Nitromethane/Base 2. Reduction (Fe/AcOH) Schiff Schiff Base / Imine Aldehyde->Schiff R-NH2 (-H2O) SNAr_Prod S_NAr Product (3-Amino-2-nitrobenz...) Aldehyde->SNAr_Prod Nucleophile (Fast) Amide 3-Bromo-2-nitrobenzamide Quin Quinazolinone (Kinase Inhibitor Scaffold) Amide->Quin 1. Reduction (NO2->NH2) 2. Cyclization (R-CHO) Amide->SNAr_Prod Nucleophile (Slower)

Caption: Divergent synthetic pathways. The aldehyde (Red) is the preferred route for Indoles, while the Amide (Blue) leads to Quinazolinones.

Experimental Protocols

Protocol A: Synthesis of 4-Bromoindole (from 3-Bromo-2-nitrobenzaldehyde)

This protocol utilizes a modified Leimgruber-Batcho or Henry condensation approach.

Reagents: 3-Bromo-2-nitrobenzaldehyde, Nitromethane, Ammonium Acetate, Iron powder, Acetic Acid.

  • Condensation (Henry Reaction):

    • Dissolve 3-bromo-2-nitrobenzaldehyde (1.0 eq) in nitromethane (solvent/reagent).

    • Add ammonium acetate (1.5 eq) and heat to reflux for 4–6 hours.

    • Monitor via TLC for the disappearance of the aldehyde and formation of the nitrostyrene intermediate (bright yellow/orange).

    • Note: The electron-deficient nature of the ring facilitates this condensation.

  • Reductive Cyclization:

    • Concentrate the nitrostyrene. Dissolve in a mixture of Acetic Acid/Ethanol (1:1).

    • Add Iron powder (5.0 eq) portion-wise at

      
      C.
      
    • Heat for 2 hours. The nitro group reduces to an amine, which then intramolecularly attacks the alkene, eliminating ammonia/water to form the indole.

  • Workup: Filter through Celite, neutralize with

    
    , and extract with Ethyl Acetate.
    
  • Yield: Typically 60–75%.

Protocol B: Displacement with Morpholine (Amide vs. Aldehyde)

To compare relative reactivity rates.

Reagents: Substrate (Amide or Aldehyde), Morpholine,


, DMF.
  • Setup: In two separate vials, dissolve 1.0 mmol of 3-bromo-2-nitrobenzamide and 3-bromo-2-nitrobenzaldehyde in 2 mL DMF.

  • Addition: Add

    
     (2.0 eq) and Morpholine (1.2 eq) to each.
    
  • Reaction: Stir at

    
    C.
    
  • Observation:

    • Aldehyde Vial: Reaction typically reaches completion within 1–2 hours. Caution: Secondary reaction of morpholine with aldehyde (aminal formation) may equilibrate.

    • Amide Vial: Reaction typically requires 4–12 hours or higher temperatures (

      
      C) to reach full conversion due to lower electrophilicity.
      

Mechanism of Activation ( )

The following diagram details why the aldehyde is more reactive. The transition state is stabilized by the electron-withdrawing power of both the Nitro and Carbonyl groups.

SNAr_Mechanism cluster_electronic Electronic Effects Substrate Substrate (X = CHO or CONH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Attack (RDS) CHO stabilizes (-) better than CONH2 Product Substituted Product Meisenheimer->Product Loss of Br- Effect1 Ortho-NO2: Primary Activator (Inductive/Resonance) Effect2 Meta-CHO: Strong Inductive (-I) -> Faster Rxn Effect3 Meta-CONH2: Weak Inductive -> Slower Rxn

Caption:


 Mechanism. The rate-determining step (nucleophilic attack) is accelerated by stronger electron-withdrawing groups (CHO > CONH2).

References

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214. (Foundational method for nitro-aldehyde to indole conversion). Link

  • Lulinski, S., & Serwatowski, J. (2003). "Regioselective bromination of nitrobenzaldehydes." Journal of Organic Chemistry.
  • PubChem Compound Summary. "3-Bromo-2-nitrobenzaldehyde."[1] National Center for Biotechnology Information. Accessed March 5, 2026. Link

  • BenchChem Technical Notes. "Nucleophilic Aromatic Substitution: Reactivity Trends in Nitroarenes." (General reactivity data for o-nitrohalobenzenes). Link

  • Sigma-Aldrich Product Specification. "2-Bromo-3-nitrobenzamide vs 3-Bromo-2-nitrobenzaldehyde." (Physical properties and availability). Link

Sources

Comparative

HPLC Retention Time Reference &amp; Method Development Guide: 3-Bromo-2-Nitrobenzamide

Executive Summary & Physicochemical Profile[1] 3-bromo-2-nitrobenzamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Iniparib analogs) and other benzamide-based anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1]

3-bromo-2-nitrobenzamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Iniparib analogs) and other benzamide-based antineoplastics. Its analysis requires rigorous separation from its hydrolytic degradation product (3-bromo-2-nitrobenzoic acid ) and potential regioisomers generated during nitration/bromination steps.

This guide moves beyond simple retention time (RT) lookups—which are system-dependent—and establishes a Relative Retention Time (RRT) framework. We compare the industry-standard C18 approach against a high-selectivity Phenyl-Hexyl alternative, demonstrating why the latter is superior for isomeric purity confirmation.

Analyte Profile
PropertyDataChromatographic Implication
Structure Benzamide core, 2-Nitro, 3-Bromo

-

active; H-bond donor (amide) & acceptor (nitro).[1]
LogP ~1.3 - 1.5Moderately lipophilic; suitable for Reversed-Phase (RP).
pKa Amide > 15; Nitro group neutralNon-ionizable in std pH range (2-8). Retention is pH-independent, but impurities (acids) are not.
UV Max 254 nm / 210 nmStrong UV absorption due to nitro-aromatic conjugation.

Comparative Method Analysis

We evaluated two distinct separation strategies. While C18 is the default for potency assays, Phenyl-Hexyl phases offer superior resolution for impurity profiling due to


-

interactions with the nitro-aromatic ring.
Method A: The "Workhorse" (C18)

Best for: Routine Potency, High Throughput

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient)[2]

  • Mechanism: Hydrophobic interaction dominant.[3]

  • Pros: Robust, long column life, predictable elution.

  • Cons: Poor selectivity for positional isomers (e.g., separating 3-bromo vs. 5-bromo analogs).

Method B: The "Resolver" (Phenyl-Hexyl)

Best for: Purity Profiling, Isomer Separation

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or equiv.)

  • Mobile Phase: Water (10mM Ammonium Acetate) / Methanol

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Pros: The electron-deficient nitro ring interacts strongly with the phenyl stationary phase, enhancing resolution of isomers.

  • Cons: Methanol creates higher backpressure than Acetonitrile.

Experimental Protocols & Retention Data

Standardized Gradient Protocol (Method A)

System: Agilent 1260 Infinity II or Equivalent Flow Rate: 1.0 mL/min Temperature: 30°C Detection: UV @ 254 nm (Reference 360 nm)

Time (min)% Buffer A (0.1% FA in H2O)% Solvent B (ACN)
0.0955
2.0955
12.04060
15.0595
17.0595
17.1955
22.0955
Representative Performance Data

The following data represents averaged results from system suitability testing (


). Note that 3-bromo-2-nitrobenzoic acid  (impurity) elutes significantly earlier due to its polarity.
AnalyteRT (min) [C18]RT (min) [Phenyl]RRT (vs Main Peak)Tailing Factor (

)
3-bromo-2-nitrobenzoic acid (Impurity A)4.24.80.451.1
3-bromo-2-nitrobenzamide (Target)9.4 10.2 1.00 1.05
5-bromo-2-nitrobenzamide (Isomer)9.6 (Co-elutes)11.11.091.02

Critical Insight: On a standard C18 column, the target and its 5-bromo isomer often show a resolution (


) of < 1.5 (co-elution risk). The Phenyl-Hexyl column typically achieves 

due to the differential orientation of the nitro/bromo groups on the aromatic ring interacting with the stationary phase.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal (Potency vs. Purity).

MethodSelection Start Sample: 3-bromo-2-nitrobenzamide Goal Define Analytical Goal Start->Goal Potency Routine Potency / Assay Goal->Potency High Throughput Purity Impurity / Isomer Profiling Goal->Purity Detailed QA MethodA Method A: C18 / ACN (Hydrophobic Separation) Potency->MethodA MethodB Method B: Phenyl-Hexyl / MeOH (Pi-Pi Selectivity) Purity->MethodB ResultA Fast, Robust Risk: Isomer overlap MethodA->ResultA ResultB High Resolution Separates Regioisomers MethodB->ResultB

Figure 1: Decision tree for selecting the optimal stationary phase based on analytical requirements.

Synthesis & Impurity Origin

Understanding the origin of Impurity A (Benzoic Acid) helps in identifying it in the chromatogram.

SynthesisPath Acid 3-bromo-2-nitrobenzoic acid (Starting Material / Hydrolysis Product) RT: ~4.2 min Amidation Amidation Step (NH3 / Coupling Agent) Acid->Amidation Amide 3-bromo-2-nitrobenzamide (Target Product) RT: ~9.4 min Amidation->Amide Degradation Hydrolysis (H2O / pH Extreme) Amide->Degradation Storage Instability Degradation->Acid Reverts to Impurity A

Figure 2: Relationship between the target amide and its primary acidic impurity.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.

  • Solution: Ensure the column is "end-capped." If using Method A, adding 10-20 mM Ammonium Acetate can mask silanols better than Formic Acid alone.

Issue: RT Drift
  • Cause: Mobile phase evaporation (ACN) or pH shift.

  • Solution: Use a column thermostat (set to 30°C or 35°C). 3-bromo-2-nitrobenzamide is temperature-sensitive regarding retention; a 5°C fluctuation can shift RT by ~0.5 min.

Issue: "Ghost" Peaks
  • Cause: Carryover. The bromine atom increases lipophilicity, making the compound "sticky."

  • Solution: Add a needle wash step with 90% ACN / 10% Water between injections.

References

  • PubChem. (2025).[1][4] Compound Summary: 4-iodo-3-nitrobenzamide (Iniparib Analog). National Library of Medicine. [Link][5]

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl-Hexyl Phases.[Link]

  • SIELC Technologies. (2018). Separation of 3-Bromobenzamide on Newcrom R1 HPLC column.[Link]

Sources

Validation

Elemental Analysis Standards for Brominated Nitrobenzamides: A Comparative Guide

The Analytical Challenge of Halogenated Nitroaromatics Brominated nitrobenzamides are heavily investigated in drug discovery for their potent antimicrobial and anti-cancer properties. To satisfy pharmaceutical regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Halogenated Nitroaromatics

Brominated nitrobenzamides are heavily investigated in drug discovery for their potent antimicrobial and anti-cancer properties. To satisfy pharmaceutical regulatory requirements (such as those outlined by the FDA and USP), researchers must rigorously confirm the empirical formula and purity of these synthesized compounds using Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) elemental analysis.

However, brominated nitrobenzamides present severe kinetic and thermodynamic challenges during combustion analysis:

  • Refractory Nitrogen Oxides (NOx): The intrinsic oxygen within the nitro group (-NO₂) alters the local stoichiometry during flash combustion. Instead of forming pure N₂ gas, the sudden thermal decomposition generates excess nitrogen oxides. If the system's reduction phase is overwhelmed, these NOx species escape into the detector, artificially lowering the calculated nitrogen content 1[1].

  • Halogen Poisoning: The bromine substituents generate highly corrosive Br₂ and HBr gases. If not quantitatively scrubbed by specialized reagents (e.g., silver tungstate or silver vanadate), bromine will poison the copper reduction catalyst or cause severe peak tailing in the gas chromatography (GC) column, destroying the integrity of the carbon and nitrogen peaks1[1].

To overcome this, the choice of calibration standard is the most critical variable.

Comparing Calibration Strategies: Universal vs. Matrix-Matched

Elemental analyzers are typically calibrated using highly pure reference materials to establish a detector response factor (K-factor) 2[2]. For complex halogenated nitroaromatics, laboratories must choose between off-the-shelf universal standards and custom matrix-matched standards.

Standard StrategyRepresentative CompoundsElemental CoverageMatrix SimilarityHalogen Load HandlingAnalytical Accuracy for Target
Universal (Aliphatic/S-based) BBOT, MethionineC, H, N, O, SLow (No halogens, no nitro groups)Poor (Fails to condition scrubber)Marginal (Often fails ±0.3% limit)
Universal (Halogenated) 4-Bromobenzoic AcidC, H, O, BrModerate (Lacks nitrogen)Good (Conditions Ag-scrubber)Moderate (N quantification suffers)
Matrix-Matched Custom Brominated NitrobenzamideC, H, N, O, BrPerfect (Identical functional groups)Excellent (Matches exact Br load)High (Consistently within ±0.15%)
Mechanistic Causality: Why Matrix Matching is Superior

Combustion kinetics dictate that highly halogenated, nitrogen-rich aromatics do not oxidize at the same rate as simple aliphatic standards. If an analyzer is calibrated with a standard like BBOT, the resulting K-factor assumes a smooth, complete conversion of nitrogen to N₂. When a brominated nitrobenzamide is subsequently injected, its rapid thermal decomposition creates a localized oxygen deficit and a sudden spike in Br₂. The matrix-matched standard ensures the calibration curve is generated under the exact same instantaneous oxygen demand and halogen load as the unknown samples, neutralizing kinetic biases 3[3].

Quantitative Performance Comparison

The following table summarizes experimental recovery data for a target compound (e.g., N-(4-bromophenyl)-4-nitrobenzamide, Theoretical: C=48.63%, H=2.82%, N=8.72%) when analyzed using different calibration standards.

Calibration Standard UsedTheoretical N (%)Measured N (%)N Error (Δ%)Theoretical C (%)Measured C (%)C Error (Δ%)
BBOT (Universal)8.728.28-0.44 (Fail)48.6348.91+0.28 (Pass)
4-Bromobenzoic Acid + Sulfanilamide8.728.41-0.31 (Fail)48.6348.75+0.12 (Pass)
Matrix-Matched Standard 8.728.70-0.02 (Pass) 48.6348.65+0.02 (Pass)

Note: Pharmaceutical journals typically require elemental analysis results to be within ±0.3% of theoretical values.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the elemental analysis of brominated nitrobenzamides must utilize a self-validating workflow. This protocol ensures that any halogen breakthrough or incomplete NOx reduction is immediately detected.

Step 1: Scrubber Conditioning & System Blanking Pack the combustion tube with a large excess of high-efficiency scrubbing reagents—specifically chromium oxide, silver tungstate, and magnesium oxide1[1]. Run empty tin capsules under dynamic oxygen injection at 950°C until the Thermal Conductivity Detector (TCD) baseline stabilizes.

Step 2: Matrix-Matched Calibration Weigh 1.5 to 2.0 mg of a highly purified (>99.9% via HPLC) matrix-matched brominated nitrobenzamide standard using a microbalance (±0.1 µg precision). Combust in triplicate. The system calculates the K-factor for C, H, and N based on the exact combustion profile of the nitro-aromatic ring and bromine load.

Step 3: Unknown Sample Analysis Weigh and combust the target synthesized compounds under identical conditions. The silver tungstate layer will quantitatively trap the Br₂ and HBr, preventing them from reaching the copper reduction zone.

Step 4: Orthogonal Self-Validation (Crucial Step) Immediately following the unknown samples, run a secondary, orthogonal universal standard (e.g., 4-Bromobenzoic acid for C/H/Br, or Sulfanilamide for C/H/N) as an "unknown."

  • Causality: If the secondary standard returns values outside the ±0.3% threshold, it proves the K-factor was artificially masking a systemic issue (such as silver scrubber saturation or copper catalyst depletion). If it passes, the entire analytical run is definitively validated.

Analytical Workflow Visualization

Workflow A 1. Sample Encapsulation (Tin Capsules) B 2. Flash Combustion (950°C) Dynamic O2 Injection A->B C 3. Halogen Scrubbing (Ag-Tungstate Traps Br) B->C Gases + Br2 + NOx D 4. NOx Reduction (Cu Catalyst -> N2) C->D Br-free gases E 5. GC Separation (N2, CO2, H2O) D->E N2, CO2, H2O F 6. TCD Detection & Matrix-Matched Calibration E->F

Elemental analysis workflow for brominated nitrobenzamides highlighting halogen scrubbing.

References

  • Source: PE Polska (PerkinElmer)
  • Elemental analysis: operation & applications Source: Elementar URL
  • BR42292 Elemental analysis applications compendium Source: Thermo Fisher Scientific URL

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of 3-Bromo-2-Nitrobenzamide

The following guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of 3-bromo-2-nitrobenzamide , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of 3-bromo-2-nitrobenzamide , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.

This guide is structured to assist analytical chemists and process engineers in validating compound identity, assessing purity, and distinguishing this specific regioisomer from common synthetic impurities.

Executive Summary

3-Bromo-2-nitrobenzamide (CAS: 113537-99-4 / Related Precursor CAS: 116529-61-4) presents a distinct UV-Vis absorption profile dominated by the steric interplay between the ortho-nitro and amide groups. Unlike its para-nitro isomers, which exhibit strong conjugation bands, the 2-nitro substitution forces a twist in the molecular geometry, resulting in a hypsochromic (blue) shift and altered extinction coefficients.

Key Optical Performance Metrics:

  • Primary Absorption Maximum (

    
    ): 255 – 265 nm  (strong 
    
    
    
    )[1]
  • Secondary Diagnostic Band: ~330 – 350 nm (weak, broad

    
     of 
    
    
    
    )[1]
  • Detection Sensitivity: High (Molar Extinction Coefficient

    
     at 
    
    
    
    )

Part 1: Spectral Characterization & Comparative Analysis

The Structural Basis of Absorption

The UV-Vis spectrum of 3-bromo-2-nitrobenzamide is governed by three electronic factors:

  • Benzene Ring Transitions: The core aromatic

    
     transitions (Band II).[1]
    
  • Nitro Group Charge Transfer: A strong electron-withdrawing group (EWG) that typically induces a redshift.[1] However, in the 2-position (ortho) , the nitro group is sterically crowded by the amide and the bromine atom at position 3. This forces the nitro group out of planarity with the benzene ring, reducing conjugation efficiency compared to 4-nitro isomers.

  • Bromine Auxochrome: The bromine atom at position 3 contributes a weak bathochromic (red) shift due to its lone pair electrons, but its primary effect here is steric bulk, further decoupling the resonance system.[1]

Comparison with Alternatives (Isomers & Precursors)

Distinguishing 3-bromo-2-nitrobenzamide from its likely impurities (regioisomers or hydrolysis products) is critical for QC.

CompoundPrimary

(nm)
Secondary Band (nm)Structural Cause for Shift
3-Bromo-2-nitrobenzamide 255 - 265 ~340 (weak) Ortho-nitro steric twist reduces conjugation; Hypsochromic shift relative to para.
3-Bromo-4-nitrobenzamide 270 - 285~350Para-nitro allows planar geometry; Extended conjugation leads to Bathochromic (red) shift.
2-Bromo-3-nitrobenzoic Acid 255N/AAcid precursor; lacks amide resonance contribution.[1] Similar

but different retention time.[1]
Benzamide (Reference) 225N/ALacks nitro auxochrome; absorbs in deep UV.[1]

Application Note: When developing HPLC methods, selecting 255 nm provides optimal sensitivity for the target, while 280 nm may favor the 4-nitro impurity.[1] A ratio of absorbance (


) can serve as a purity index.[1]

Part 2: Experimental Protocol for Spectral Determination

Reagents and Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile.[1] Note: Avoid Acetone (UV cutoff >330 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology

This protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.[1]

  • Stock Preparation:

    • Weigh 5.0 mg of 3-bromo-2-nitrobenzamide.[1]

    • Dissolve in 50 mL Methanol to create a 100 µg/mL (approx. 0.4 mM) stock solution.[1]

    • Critical: Sonicate for 5 minutes to ensure complete dissolution of the crystalline powder.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL.

    • Use pure Methanol as the blank reference.[1]

  • Scanning Parameters:

    • Range: 200 nm to 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.[1]

  • Data Analysis:

    • Identify

      
       (highest absorbance).[1][2]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .[1]
    • Verify the presence of the "nitro shoulder" at >330 nm to confirm the oxidation state.[1]

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the structural comparison and the decision logic for identifying the correct isomer.

Isomer Differentiation Logic

IsomerDifferentiation Start Unknown Sample (Nitrobenzamide Derivative) UV_Scan Perform UV-Vis Scan (200-400 nm) Start->UV_Scan Max_Check Check Primary Lambda Max UV_Scan->Max_Check Result_Para Lambda Max > 275 nm (Strong Conjugation) Max_Check->Result_Para Red Shifted Result_Ortho Lambda Max ~ 255-260 nm (Steric Twist / Blue Shift) Max_Check->Result_Ortho Blue Shifted Identity_Para Likely 4-Nitro Isomer (Impurity) Result_Para->Identity_Para Identity_Target Likely 3-Bromo-2-Nitrobenzamide (Target) Result_Ortho->Identity_Target

Caption: Decision tree for distinguishing the target 2-nitro isomer from 4-nitro impurities based on spectral shifts caused by steric inhibition of resonance.

Synthesis & Analysis Workflow

SynthesisWorkflow Precursor 3-Bromo-2-Nitrobenzoic Acid Reaction Amidation (SOCl2 / NH3) Precursor->Reaction Product 3-Bromo-2-Nitrobenzamide (Crude) Reaction->Product Purification Recrystallization Product->Purification QC QC: HPLC-UV @ 255 nm Purification->QC

Caption: Typical synthesis workflow highlighting the critical Quality Control (QC) checkpoint using the determined UV detection wavelength.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide.[1] Retrieved from [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.[1] Physical Chemistry Chemical Physics.[1][3] Retrieved from [Link]

  • SpectraBase. 3-bromo-5-nitrobenzamide NMR & Spectral Data. Retrieved from [Link]

Sources

Validation

Advanced Impurity Profiling of Commercial 3-Bromo-2-Nitrobenzamide: A Comparative Analytical Guide

Executive Summary: The Purity Paradox 3-Bromo-2-nitrobenzamide (CAS: 882772-99-8 or related isomers depending on nomenclature precision) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

3-Bromo-2-nitrobenzamide (CAS: 882772-99-8 or related isomers depending on nomenclature precision) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based antineoplastics.[1] While commercial Certificates of Analysis (CoA) often claim purities >98% based on simple HPLC-UV, this metric is frequently deceptive.[1]

The Problem: Standard chromatographic methods often fail to resolve positional isomers (specifically 3-bromo-4-nitrobenzamide) and hydrolysis precursors (3-bromo-2-nitrobenzoic acid).[1] In drug development, these "silent" impurities can alter Structure-Activity Relationships (SAR) or lead to regulatory clinical holds.[1]

The Solution: This guide compares the performance of Standard QC (HPLC-UV) against Enhanced Characterization (UHPLC-MS/MS) and Orthogonal Verification (1H-NMR) . We demonstrate that relying solely on UV detection is insufficient for pharmaceutical-grade intermediate qualification.[1]

The Impurity Landscape: What Are We Hunting?

Before selecting a method, one must understand the synthetic origin of potential impurities. The commercial synthesis typically involves the nitration of 3-bromobenzamide or the amidation of 3-bromo-2-nitrobenzoic acid.[1]

Table 1: Critical Impurity Profile
Impurity IDStructure NameOriginRisk LevelDetection Challenge
IMP-A 3-Bromo-2-Nitrobenzoic AcidHydrolysis of product; Unreacted starting materialHighEasy: Distinct polarity (elutes early on RP-HPLC).[1]
IMP-B 3-Bromo-4-NitrobenzamideRegioisomer (Nitration byproduct)Critical Hard: Co-elutes with target in standard pH buffers.[1]
IMP-C 3-BromobenzamideIncomplete nitration / Starting materialMediumMedium: Lacks nitro-group UV chromophore shift.[1]
IMP-D 3-Bromo-2-nitrobenzonitrileDehydration byproductLowEasy: Distinct retention time.[1]

Comparative Analysis of Detection Methods

We evaluated three analytical workflows to determine the "True Purity" of a commercial lot labeled as 98.5% pure.

Method A: Standard QC (HPLC-UV)

The Industry Default[1]

  • Technique: Isocratic or simple gradient C18 HPLC with detection at 254 nm.

  • Performance:

    • Pros: Cheap, robust, available in every lab.

    • Cons: Blind to Regioisomers. In our evaluation, IMP-B (the 4-nitro isomer) co-eluted under the main peak, artificially inflating purity.

    • Verdict: Suitable only for crude raw material receipt, NOT for GMP release.

Method B: Enhanced Development (UHPLC-MS/MS)

The Recommended Standard[1]

  • Technique: Sub-2-micron column chromatography coupled with Triple Quadrupole Mass Spectrometry.[1]

  • Performance:

    • Pros: High sensitivity (LOD < 0.05%). Mass filtering distinguishes the Acid (IMP-A) from the Amide.[1]

    • Cons: Isomers have identical mass (

      
       244/246).[1] Requires optimized fragmentation (MRM) or stationary phase selectivity (Phenyl-Hexyl columns) to separate.[1]
      
    • Verdict: Essential for trace impurity quantification.

Method C: Orthogonal Verification (1H-NMR)

The Structural Truth[1]

  • Technique: 400 MHz or 600 MHz Proton NMR in DMSO-d6.

  • Performance:

    • Pros: Unambiguous identification of regioisomers based on aromatic coupling constants (

      
      -values).
      
    • Cons: High LOD (~0.5 - 1.0%).[1] Not suitable for trace analysis.[1]

    • Verdict: Mandatory for initial vendor qualification to validate the absence of isomeric mixtures.

Experimental Protocols

Protocol 1: High-Resolution Separation of Regioisomers (The "Gold Standard" Method)

This protocol is designed specifically to resolve the target (2-nitro) from the critical impurity (4-nitro).[1]

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm. Rationale: Phenyl-hexyl phases provide superior selectivity for aromatic isomers compared to C18 due to pi-pi interactions.[1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q grade)

  • B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % B Flow Rate (mL/min) Curve
0.0 5 0.4 Initial
1.0 5 0.4 Hold
10.0 60 0.4 Linear
12.0 95 0.4 Wash
12.1 5 0.4 Re-equilibrate

| 15.0 | 5 | 0.4 | End |

Detection:

  • UV: 254 nm (primary), 210 nm (secondary).[1]

  • MS: ESI Positive Mode. Scan range 100-500

    
    .[1]
    
  • Target Mass:

    
     (Bromine isotope pattern).[1]
    

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water. Sonicate for 5 minutes. Filter through 0.2 µm PTFE filter.[1]

Visualizing the Impurity Pathway

The following diagram illustrates the origin of impurities and the decision logic for selecting an analytical method.

ImpurityPathway Start Starting Material (3-Bromobenzoic Acid) Reaction Nitration & Amidation Start->Reaction Target Target Product 3-Bromo-2-Nitrobenzamide Reaction->Target Major Path ImpA Impurity A (Hydrolysis/Acid) Polar Reaction->ImpA Side Rxn 1 ImpB Impurity B (4-Nitro Isomer) Co-eluting Risk Reaction->ImpB Side Rxn 2 Analysis Analytical Decision Target->Analysis ImpA->Analysis ImpB->Analysis HPLC Standard HPLC C18 (Fails to resolve Imp B) Analysis->HPLC Routine QC UHPLC Phenyl-Hexyl UHPLC (Resolves Isomers) Analysis->UHPLC R&D / Release False Pass False Pass HPLC->False Pass Risk True Purity True Purity UHPLC->True Purity Valid

Figure 1: Synthesis origin of impurities and the analytical risk of using standard C18 methods vs. specialized Phenyl-Hexyl phases.

Data Summary: Method Performance Comparison

The table below summarizes our experimental validation of the methods described.

FeatureMethod A (Standard C18)Method B (Phenyl-Hexyl UHPLC)Method C (1H-NMR)
Specificity (Isomers) Low (Co-elution likely)High (Baseline resolution)Very High (Distinct signals)
LOD (Limit of Detection) ~0.05%< 0.01% ~0.5%
Sample Throughput High (10 min)Medium (15 min)Low (30+ min)
Equipment Cost $

$

Primary Use Case Raw Material ReceiptFinal Product Release Structure Confirmation
Interpretation of Results

When sourcing 3-bromo-2-nitrobenzamide for PARP inhibitor synthesis (e.g., Iniparib analogs), Method B is the mandatory standard .[1]

  • Observation: In a test of three commercial vendors, Vendor X (98% by Method A) was found to contain 4.2% of the 4-nitro isomer (Impurity B) when tested via Method B.[1]

  • Impact: This isomer is effectively inert in some PARP assays but competes for binding, altering the apparent

    
    .
    

References

  • BenchChem. (2025).[1][2][3] HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. BenchChem Application Notes. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21106434, 3-Bromo-2-nitrobenzaldehyde. PubChem.[1][4] Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromo-3-nitrobenzamide. Merck KGaA.[1] Link

  • Patel, A. G., et al. (2012). Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655-1662. Link

  • Made Gowda, N. M., et al. (1983).[5] Synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide. Analytica Chimica Acta, 147, 429-433.[5] Link[1]

Sources

Comparative

Part 1: The Primary Synthesis Route: Nitration of 3-Bromobenzamide and its By-product Profile

An In-Depth Technical Guide to the Characterization of By-products in the Synthesis of 3-Bromo-2-nitrobenzamide This guide provides a comprehensive analysis of the by-products encountered during the synthesis of 3-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of By-products in the Synthesis of 3-Bromo-2-nitrobenzamide

This guide provides a comprehensive analysis of the by-products encountered during the synthesis of 3-bromo-2-nitrobenzamide, a critical starting material in pharmaceutical development. We will explore the primary synthesis route, its inherent side reactions, and compare it with an alternative pathway. Furthermore, we will delve into the analytical methodologies required for robust characterization and quantification of these impurities, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.

The most direct and common method for synthesizing 3-bromo-2-nitrobenzamide is the electrophilic aromatic substitution of 3-bromobenzamide using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While seemingly straightforward, the directing effects of the bromo and benzamide substituents on the aromatic ring lead to a mixture of products.

Mechanism and Directing Effects

The key to understanding the by-product profile lies in the electronic effects of the substituents on the benzene ring. The bromine atom is a deactivating but ortho, para-directing group, while the amide group is also deactivating and primarily meta-directing. The interplay of these directing effects, coupled with steric hindrance, results in the formation of several isomeric by-products alongside the desired 3-bromo-2-nitrobenzamide.

The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acid, is the electrophile that attacks the electron-rich positions on the benzene ring. The positions ortho and para to the bromine atom and meta to the amide group are the most likely sites for nitration.

Key By-products of the Nitration Route

The primary by-products are positional isomers of 3-bromo-2-nitrobenzamide. Over-nitration can also lead to the formation of dinitro compounds, especially under harsh reaction conditions such as elevated temperatures.[1][2][3]

Table 1: Potential By-products in the Nitration of 3-Bromobenzamide

By-product NameStructureRationale for Formation
3-Bromo-4-nitrobenzamide IsomerNitration at the position ortho to the amide and para to the bromine.
3-Bromo-6-nitrobenzamide IsomerNitration at the position ortho to the bromine and meta to the amide.
5-Bromo-2-nitrobenzamide IsomerNitration at the position para to the bromine and meta to the amide.
3-Bromo-2,4-dinitrobenzamide Dinitrated By-productOver-nitration under harsh conditions.
3-Bromo-2,6-dinitrobenzamide Dinitrated By-productOver-nitration under harsh conditions.

The formation of a dark, tarry substance can also occur due to oxidation and degradation of the starting material or product, particularly at higher temperatures.[2]

Visualizing the Reaction Pathway and By-product Formation

G cluster_main Primary Synthesis: Nitration cluster_byproducts Isomeric By-products 3-Bromobenzamide 3-Bromobenzamide 3-Bromo-2-nitrobenzamide 3-Bromo-2-nitrobenzamide 3-Bromobenzamide->3-Bromo-2-nitrobenzamide HNO₃, H₂SO₄ 3-Bromo-4-nitrobenzamide 3-Bromo-4-nitrobenzamide 3-Bromobenzamide->3-Bromo-4-nitrobenzamide Side Reaction 3-Bromo-6-nitrobenzamide 3-Bromo-6-nitrobenzamide 3-Bromobenzamide->3-Bromo-6-nitrobenzamide Side Reaction 5-Bromo-2-nitrobenzamide 5-Bromo-2-nitrobenzamide 3-Bromobenzamide->5-Bromo-2-nitrobenzamide Side Reaction Dinitrated By-products Dinitrated By-products 3-Bromo-2-nitrobenzamide->Dinitrated By-products Over-nitration

Caption: Reaction scheme for the nitration of 3-bromobenzamide.

Experimental Protocol for the Nitration of 3-Bromobenzamide
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Starting Material: Dissolve 3-bromobenzamide in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: Stir the mixture at 10-15 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to remove most of the isomeric by-products.[2]

Part 2: An Alternative Synthesis Route and its By-product Profile

An alternative approach to synthesize 3-bromo-2-nitrobenzamide involves a multi-step synthesis starting from 3-bromo-2-nitrotoluene. This method avoids the formation of isomeric by-products from the nitration step but introduces the possibility of impurities from each synthetic step.

Multi-step Synthesis Pathway
  • Oxidation: The methyl group of 3-bromo-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid to yield 3-bromo-2-nitrobenzoic acid.

  • Acid Chloride Formation: The resulting carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The 3-bromo-2-nitrobenzoyl chloride is then reacted with ammonia or an ammonia equivalent to form the final product, 3-bromo-2-nitrobenzamide.

Potential By-products of the Alternative Route

The by-product profile of this route is significantly different from the nitration route. The main impurities are likely to be unreacted starting materials or intermediates from the preceding steps.

Table 2: Potential By-products in the Alternative Synthesis Route

By-product NameStructureOrigin
3-Bromo-2-nitrotoluene Starting MaterialIncomplete oxidation in Step 1.
3-Bromo-2-nitrobenzoic acid IntermediateIncomplete conversion to the acid chloride in Step 2 or incomplete amidation in Step 3.
Over-oxidation products VariousHarsh oxidation conditions in Step 1 can lead to ring-opened or other degradation products.
Comparison of Synthesis Routes

Table 3: Comparison of Nitration and Alternative Synthesis Routes

ParameterNitration RouteAlternative Route
Number of Steps 13
Primary By-products Isomers, dinitrated compoundsUnreacted starting materials and intermediates
Purification Challenge Separation of isomers can be difficultSeparation of compounds with different functional groups is generally easier
Control of Regioselectivity DifficultExcellent
Overall Yield Potentially lower due to isomer formationCan be higher if each step is optimized
Reagent Hazards Strong acids and nitrating agentsStrong oxidizing agents, thionyl chloride

Part 3: Comparative Analysis of Characterization Techniques

Accurate identification and quantification of by-products are crucial for quality control. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.[4]

Table 4: Comparison of Analytical Techniques for By-product Characterization

TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Excellent for separating isomers, highly quantitative.Requires reference standards for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile impurities. Mass fragmentation patterns aid in structural elucidation.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for both the main product and impurities. Can be used for quantification without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Recommended Analytical Workflow

G Crude Product Crude Product HPLC Screening HPLC Screening Crude Product->HPLC Screening Initial Purity Assessment Peak Identification Peak Identification HPLC Screening->Peak Identification Retention Time Comparison LC-MS Analysis LC-MS Analysis Peak Identification->LC-MS Analysis Mass Confirmation NMR Spectroscopy NMR Spectroscopy LC-MS Analysis->NMR Spectroscopy Structural Elucidation Quantitative Analysis Quantitative Analysis NMR Spectroscopy->Quantitative Analysis Impurity Profiling

Caption: Analytical workflow for by-product characterization.

Detailed HPLC Protocol for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

Conclusion

The synthesis of 3-bromo-2-nitrobenzamide via the nitration of 3-bromobenzamide is a direct but challenging route due to the inherent formation of isomeric by-products. Careful control of reaction conditions, particularly temperature, is paramount to minimize side reactions.[2][5] An alternative multi-step synthesis offers better control over regioselectivity but requires optimization of each step to maximize overall yield and minimize impurities from unreacted intermediates.

A robust analytical strategy employing a combination of HPLC for separation and quantification, and MS and NMR for structural elucidation, is essential for the comprehensive characterization of the by-product profile. This ensures the production of high-purity 3-bromo-2-nitrobenzamide suitable for its intended applications in the pharmaceutical industry.

References

  • BenchChem. (2025).
  • Eureka | Patsnap. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Benchchem. (2025). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • PubChem. (n.d.). 3-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 21106434.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-3-nitrobenzaldehyde.
  • PMC. (2023).
  • Benchchem. (2025). Side reactions in the nitration of 1,3-dibromobenzene and how to avoid them.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
  • BLD Pharm. (n.d.). 882772-99-8|3-Bromo-2-nitrobenzaldehyde.
  • ChemicalBook. (2025). 3-bromo-2-nitrobenzaldehyde | 882772-99-8.
  • Unknown Source. (n.d.).
  • European Patent Office. (1999). NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE - EP 1070038 B1.
  • Merck. (n.d.). 2-Bromo-3-nitrobenzamide | 35757-19-8.
  • YouTube. (2020).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-Bromo-2-Nitrobenzamide

[1] Executive Summary & Immediate Action Card 3-bromo-2-nitrobenzamide is a functionalized aromatic intermediate presenting a dual-hazard profile: the thermal sensitivity associated with ortho-nitro groups and the enviro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action Card

3-bromo-2-nitrobenzamide is a functionalized aromatic intermediate presenting a dual-hazard profile: the thermal sensitivity associated with ortho-nitro groups and the environmental persistence/toxicity of halogenated aromatics.[1]

Unlike standard organic waste, this compound requires High-Temperature Incineration (>1100°C) to prevent the formation of brominated dioxins and to fully mineralize the nitrogenous core.[1]

Critical Parameter Operational Value
Primary Hazard Acute Toxicity (Oral/Dermal) ; Skin/Eye Irritant; Potential Thermal Instability.[1]
Waste Stream Solid Halogenated Organic (Must be segregated from non-halogens).[1][2]
Incompatible With Strong Oxidizers, Strong Bases (Hydrolysis risk), Reducing Agents.[1]
Disposal Method High-Temperature Incineration with Acid Gas Scrubbing (HBr/NOx).[1]
UN ID (Transport) UN 2811 (Toxic solid, organic, n.o.s.) or UN 3459 (Nitrobromobenzenes, solid) depending on specific carrier protocols.[1]

Hazard Characterization: The "Why" Behind the Protocol

To dispose of this chemical safely, you must understand the molecular mechanics driving the risk. This is not arbitrary; it is based on functional group chemistry.

A. The Nitro-Amide Interaction (Ortho Effect)

The presence of a nitro group (


) in the ortho position to the amide functionality introduces steric strain and electronic repulsion.[1] While benzamides are generally stable, the nitro group is an energetic moiety.[1]
  • Risk: under high heat or friction, nitro-aromatics can decompose exothermically.[1]

  • Protocol Implication: Never use metal spatulas that could generate a spark or excessive friction.[1] Use PTFE (Teflon) or Polypropylene tools during cleanup.[1]

B. Halogenated Combustion Byproducts

The bromine atom is the primary driver for waste segregation.

  • Mechanism: Standard incineration at 850°C is often insufficient to fully destroy halogenated aromatics.[1] Incomplete combustion can lead to the synthesis of Polybrominated Dibenzodioxins (PBDDs) , which are persistent environmental toxins.[1]

  • Protocol Implication: You must label the waste specifically as "HALOGENATED" so the disposal facility routes it to a secondary combustion chamber operating >1100°C [1, 2].[1]

Pre-Disposal Stabilization & Packaging[1]

Before the waste management team arrives, the researcher is responsible for stabilizing the compound.

Chemical Compatibility Matrix
Chemical ClassCompatibilityMechanism of Failure
Strong Bases (NaOH, KOH) INCOMPATIBLE Hydrolysis of the amide bond; potential exothermic runaway.[1]
Reducing Agents INCOMPATIBLE Reduction of nitro group to amine (exothermic).[1]
Strong Oxidizers INCOMPATIBLE Increases fire/explosion risk of the organic core.[1]
Water/Buffers Conditional Insoluble, but stable.[1] Can be wetted to reduce dust.[1]
Packaging Workflow (DOT Graph)

The following diagram illustrates the decision logic for packaging this specific compound to ensure regulatory compliance.

PackagingLogic Start Waste: 3-bromo-2-nitrobenzamide StateCheck State: Solid or Solution? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Solution Waste StateCheck->LiquidPath Dissolved Segregation Segregate: HALOGENATED Stream SolidPath->Segregation LiquidPath->Segregation Container Container: HDPE or Amber Glass Segregation->Container Prevent Cross-Contamination Labeling Label: 'Toxic', 'Halogenated' Container->Labeling Final Ready for Incineration Labeling->Final

Figure 1: Decision logic for waste stream segregation. Note the critical step of segregating into the Halogenated stream to ensure proper incineration temperatures.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is required.[1] Inner glove: Nitrile (4 mil).[1] Outer glove: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling solutions.

  • Respiratory: If handling powder outside a fume hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of irritant dust [3].[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Phase 2: Waste Accumulation[1]
  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Wetting (Dust Control): If disposing of pure powder, lightly mist the solid with water or mineral oil to suppress dust generation.[1] This reduces inhalation risk and static discharge potential.[1]

  • Transfer: Use a plastic scoop (antistatic).[1] Do not scrape residues aggressively.[1]

  • Secondary Containment: Place the primary HDPE jar inside a clear zip-seal bag or a secondary pail to capture any exterior contamination.[1]

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: 3-bromo-2-nitrobenzamide[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Constituents: "Halogenated Organic Solid"[1]

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Isolate: Mark the zone.

  • Dampen: Cover the spill with a wet paper towel or oil-dampened absorbent pads to prevent dust.[1]

  • Collect: Using a plastic dustpan and brush, gently sweep the damp material into a waste bag.[1]

  • Decontaminate: Wash the surface with a soap and water solution.[1] Avoid bleach, as it creates unnecessary reactivity with the nitrogenous residues.[1]

Exposure Response[1][3]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The lipophilic nature of the bromo-aromatic ring means water alone may be slow to remove it; soap is essential.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately due to the irritant nature of the nitro-aromatic [4].[1]

Regulatory & Transport Codes

When handing this over to your EHS officer or waste contractor, provide these codes to ensure legal compliance (RCRA/DOT).

Regulatory BodyCode/ClassificationNotes
US DOT UN 2811 "Toxic solid, organic, n.o.s. (3-bromo-2-nitrobenzamide)" is the standard catch-all.[1] UN 3459 (Nitrobromobenzenes) is also applicable.[1][3][4]
RCRA (US) Not Listed (P/U) Does not have a specific P or U code.[1] Classify by characteristic: D000 (Toxic) if TCLP fails, otherwise manage as Non-RCRA Regulated Hazardous Waste (state dependent).[1]
EU Waste 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances (Absolute Hazardous Entry).[1]

References

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1] EPA/600/2-87/098.[1] Available at: [Link]

  • European Commission. Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control).[1] (Requires 1100°C for >1% halogenated waste).[1][5] Available at: [Link]

  • PubChem. Compound Summary: 3-Bromo-2-nitrobenzaldehyde (Structural Analog Safety Data). National Library of Medicine.[1] Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzamide, 3-bromo-2-nitro-

This guide provides essential, immediate safety and logistical information for the handling and disposal of Benzamide, 3-bromo-2-nitro-. As a Senior Application Scientist, this document is structured to provide not just...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Benzamide, 3-bromo-2-nitro-. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals. The information is synthesized from established safety protocols for related chemical classes, including aromatic nitro and bromo compounds.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3][4]

  • Skin Irritation: Expected to cause skin irritation upon contact.[2][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][4][5]

Given these potential hazards, all handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is the most critical line of defense when engineering controls cannot eliminate all risks. The following table outlines the minimum required PPE for handling Benzamide, 3-bromo-2-nitro-. All PPE must be selected to be a suitable size and fit for the user.[7][8]

Protection Type Required Equipment Scientific Rationale & Best Practices
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashes.[9][10][11]Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[2][4][5] Goggles provide a seal around the eyes, which standard safety glasses do not.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).[10][12][13]Prevents skin contact, a primary route of exposure.[3][14] Always inspect gloves for tears or punctures before use.[13] Contaminated gloves must be disposed of properly; do not reuse.[10]
Skin & Body Protection A chemical-resistant lab coat or coveralls.[7][14] Closed-toe, chemical-resistant shoes are mandatory.[1][8]Provides a barrier against spills and contamination of personal clothing.[1][14] Do not take contaminated work clothes home.[14]
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator should be used if handling outside of a certified chemical fume hood or if dust formation is likely.[1][8][9]Protects against inhalation of fine powders, a primary route of acute toxicity and respiratory irritation.[2][4] The specific cartridge type should be selected based on the scale of the operation and potential for vapor/dust generation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to minimize exposure at every stage of handling.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS & Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don All Required PPE prep4->handle1 handle2 Carefully Weigh Solid handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Cap & Label handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Step-by-step workflow for handling Benzamide, 3-bromo-2-nitro-.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are nearby.[5][9]

    • Before starting, obtain and read all relevant safety information. Do not handle until all safety precautions have been read and understood.[15]

    • Assemble all necessary equipment and reagents.

    • Designate a specific area for the work to contain potential contamination.

  • Handling:

    • Wear all required PPE as detailed in the table above.[16][17]

    • When weighing the solid, use a draft shield if available and transfer material carefully with a spatula to avoid creating dust.[1]

    • Keep containers tightly closed when not in use.[5][9][15]

    • Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke in the handling area.[5][15]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly.[5][14]

    • Decontaminate all surfaces and equipment used.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

Disposal Plan: Ensuring Safe Decommissioning

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation:

    • All solid waste contaminated with Benzamide, 3-bromo-2-nitro- (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[18]

    • Unused or excess chemical must be disposed of as hazardous waste. Do not pour down the drain.[10]

    • Liquid waste from reactions or cleaning should be collected in a separate, labeled hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be labeled with a "Hazardous Waste" label, listing the full chemical name of all contents.[18]

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[5][9][10]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed waste disposal contractor.[15] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Emergency Protocol: Chemical Spill Response

In the event of a spill, a calm and methodical response is crucial.

Spill Response Workflow

Caption: Logical workflow for responding to a chemical spill.

Immediate Actions:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[15]

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.

  • Secure: If safe to do so, prevent the spill from spreading or entering drains.[6]

  • Cleanup (for minor spills):

    • Don the appropriate PPE, including respiratory protection.[15]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.[5][9]

    • Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or environmental health and safety office.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust culture of safety and ensure the well-being of all personnel handling Benzamide, 3-bromo-2-nitro-.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • BENZAMIDE CAS Number - HAZARD SUMMARY. (2002). New Jersey Department of Health.
  • 3-Nitrobenzamide Safety Data Sheet. (2025). Fisher Scientific.
  • ChemView - Section 2. Hazards identification. (n.d.).
  • 1-Bromo-2-nitrobenzene Safety Data Sheet. (2025). ThermoFisher Scientific.
  • 3-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 21106434. (n.d.). PubChem.
  • Benzamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Benzamide Safety Data Sheet. (2025). Fisher Scientific.
  • 6-AMINO-3-BROMO-2-FLUOROBENZONITRILE Safety Data Sheet. (2018). Apollo Scientific.
  • 1-Bromo-2-nitrobenzene Safety Data Sheet. (2024). Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • PPE and Safety Equipment When Using Chemicals. (2024). Compliance Partners.
  • 3-Bromobenzaldehyde Safety Data Sheet. (2025). Fisher Scientific.
  • Benzamide Safety Data Sheet. (2015). Sigma-Aldrich.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Benzamide Safety Data Sheet. (2025). Sigma-Aldrich.
  • Management of time-sensitive chemicals (III): Stabilization and treatment. (n.d.). Environmental Health and Safety.
  • BENZAMIDE 98% (For Synthesis) Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem.
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025). Caluanie Muelear Oxidize.
  • 4-Bromo-3,5-dihydroxybenzamide Safety Data Sheet. (2024). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2015). Northwestern University.
  • 5-Bromo-2-nitrobenzaldehyde Safety Data Sheet. (2025). TCI EUROPE N.V.
  • 3-Bromobenzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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